L-798106
説明
Structure
3D Structure
特性
IUPAC Name |
(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrNO4S/c1-33-25-14-13-24(28)18-26(25)34(31,32)29-27(30)15-12-21-7-3-5-9-23(21)17-19-10-11-20-6-2-4-8-22(20)16-19/h2-16,18H,17H2,1H3,(H,29,30)/b15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTKFNUPVBULRJ-NTCAYCPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=CC=CC=C2CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00741421 | |
| Record name | N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244101-02-8 | |
| Record name | (2E)-N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=244101-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Bromo-2-methoxybenzene-1-sulfonyl)-3-{2-[(naphthalen-2-yl)methyl]phenyl}prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00741421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-798106 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of Action of L-798106: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-798106 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1] As a member of the prostanoid receptor family of G-protein coupled receptors (GPCRs), the EP3 receptor is implicated in a diverse array of physiological and pathophysiological processes, including inflammation, pain, cardiovascular function, and cancer biology.[2][3][4][5] The high selectivity of this compound for the EP3 receptor makes it an invaluable pharmacological tool for elucidating the specific roles of this receptor subtype and a potential therapeutic agent for conditions driven by aberrant EP3 signaling. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its effects on cellular signaling pathways.
Molecular Profile and Selectivity
This compound, chemically known as N-[(5-Bromo-2-methoxyphenyl)sulfonyl]-3-[2-(2-naphthalenylmethyl)phenyl]-2-propenamide, demonstrates a high affinity and remarkable selectivity for the human EP3 receptor over other prostanoid receptor subtypes (EP1, EP2, and EP4). This selectivity is crucial for its utility in dissecting the specific contributions of EP3 signaling in complex biological systems.
Quantitative Data: Receptor Binding Affinity
The binding affinity of this compound for various prostanoid receptors has been quantified through competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | This compound Ki (nM) | Reference |
| Human EP3 | 0.3 | [1] |
| Human EP4 | 916 | [1] |
| Human EP1 | > 5000 | [1] |
| Human EP2 | > 5000 | [1] |
Core Mechanism of Action: Competitive Antagonism of the EP3 Receptor
The primary mechanism of action of this compound is competitive antagonism at the EP3 receptor. It binds to the receptor at the same site as the endogenous ligand, PGE2, and other EP3 agonists (e.g., sulprostone), but it does not activate the receptor. By occupying the binding site, this compound prevents the binding of agonists and thereby inhibits the downstream signaling cascades initiated by EP3 receptor activation.
The EP3 receptor is unique among the PGE2 receptors in that it can couple to multiple G proteins, leading to diverse and sometimes opposing cellular responses. The primary coupling is to the inhibitory G protein, Gi, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels through the inhibition of adenylyl cyclase.[2][3] However, different splice variants of the EP3 receptor can also couple to Gs (stimulating cAMP production) or Gq (activating the phospholipase C pathway).[2][3][6]
This compound, by blocking all isoforms of the EP3 receptor, can therefore lead to a variety of downstream effects depending on the specific cellular context and the predominant EP3 signaling pathway at play. For instance, in systems where EP3 activation leads to a decrease in cAMP, this compound can disinhibit adenylyl cyclase, resulting in an increase in cAMP levels.[2]
Downstream Signaling Pathways Modulated by this compound
The antagonism of the EP3 receptor by this compound has been shown to impact several key signaling pathways:
-
cAMP/PKA Pathway: In various cell types, including preadipocytes and certain cancer cells, EP3 receptor activation by agonists leads to a decrease in intracellular cAMP. This compound blocks this effect, thereby increasing or maintaining cAMP levels. This in turn can activate Protein Kinase A (PKA) and influence downstream targets such as the transcription factor PPARγ, which is crucial in adipogenesis.[6][7]
-
Gi/o-GIRK Channel Pathway: In neurons of the locus coeruleus, EP3 receptor agonists inhibit neuronal firing by activating Gi/o proteins, which in turn open G-protein-coupled inwardly rectifying potassium (GIRK) channels. This compound has been shown to block this inhibitory effect, demonstrating its ability to modulate neuronal excitability.[8]
-
PI3K and ERK1/2 Pathways: The EP3 receptor can also signal through the Phosphatidylinositol 3-kinase (PI3K) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[2] While direct studies on this compound's effect on these pathways are less common, its antagonism of the EP3 receptor would be expected to modulate these pathways in cells where they are downstream of EP3 activation.
-
Biased Agonism at Gαz: Interestingly, recent research has revealed that for some human EP3 receptor isoforms, this compound can act as a biased agonist for the Gαz pathway.[9][10] This highlights a more complex mechanism than simple competitive antagonism and suggests that this compound may selectively activate certain signaling pathways while blocking others, depending on the specific EP3 isoform and cellular context.
Experimental Protocols
The mechanism of action of this compound has been elucidated through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited.
Radioligand Binding Assays for Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of this compound for different prostanoid receptor subtypes.
-
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing individual human recombinant prostanoid receptors (EP1, EP2, EP3, or EP4) are cultured. Cell membranes are harvested through homogenization and centrifugation.
-
Binding Assay: The cell membranes are incubated with a specific radiolabeled prostanoid ligand (e.g., [3H]-PGE2) and varying concentrations of this compound.
-
Separation and Detection: The reaction is terminated, and bound radioligand is separated from unbound radioligand by rapid filtration. The radioactivity of the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[11]
-
In Vitro Functional Assays: Guinea-Pig Trachea Contraction
-
Objective: To assess the functional antagonism of this compound on EP3 receptor-mediated smooth muscle contraction.
-
Methodology:
-
Tissue Preparation: Tracheal smooth muscle strips are isolated from guinea pigs and mounted in organ baths containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Electrical Field Stimulation (EFS): The tissues are subjected to EFS to induce contractile responses, which are in part modulated by prostaglandins.
-
Drug Application: this compound (e.g., 200 nM) is added to the organ bath, followed by an EP3 agonist like sulprostone.
-
Measurement and Analysis: The contractile responses are measured isometrically using a force transducer. The ability of this compound to inhibit the agonist-induced modulation of EFS-induced contractions is quantified.[1]
-
In Vivo Studies: Myocardial Infarction Model in Mice
-
Objective: To evaluate the therapeutic potential of this compound in a model of heart failure.
-
Methodology:
-
Animal Model: Myocardial infarction (MI) is induced in C57BL/6J mice by permanent ligation of the left anterior descending coronary artery.
-
Drug Administration: Starting 3 days post-MI, mice are administered this compound (e.g., 40 µg/kg per day, subcutaneous) or a vehicle control daily for a specified period (e.g., 2 weeks).
-
Cardiac Function Assessment: Echocardiography is performed to measure parameters such as ejection fraction (EF) and fractional shortening (FS) to assess cardiac function.
-
Histological Analysis: At the end of the study, hearts are harvested for histological analysis to determine infarct size and cardiac remodeling.[4]
-
Visualizing the Mechanism of Action
Signaling Pathways Modulated by this compound
Caption: Antagonism of the EP3-Gi signaling pathway by this compound.
Experimental Workflow for Assessing Cardiac Function
Caption: Workflow for evaluating this compound in a mouse model of MI.
Conclusion
This compound is a highly potent and selective EP3 receptor antagonist that serves as a critical tool for investigating the multifaceted roles of EP3 signaling. Its mechanism of action, primarily through competitive antagonism, leads to the modulation of various downstream signaling pathways, including those involving cAMP, Gi/o-coupled ion channels, and potentially biased signaling through Gαz. The diverse cellular and physiological effects observed with this compound treatment underscore the importance of the EP3 receptor as a therapeutic target in a range of diseases. Further research into the nuanced, context-dependent effects of this compound will continue to refine our understanding of EP3 biology and may pave the way for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. Prostanoid Receptors | GPCRs / 7-TM Receptors | Tocris Bioscience [tocris.com]
- 4. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
L-798106: A Comprehensive Technical Guide to a Selective EP3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-798106 has emerged as a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). This technical guide provides an in-depth overview of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental protocols utilized for its characterization. Summarized quantitative data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The EP3 Receptor and the Therapeutic Potential of its Antagonism
Prostaglandin E2 is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and gastric protection.[1] It exerts its effects through four distinct G protein-coupled receptors (GPCRs) designated EP1, EP2, EP3, and EP4.[2] The EP3 receptor is unique among these, primarily coupling to the inhibitory G protein (Gαi), which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4] However, the EP3 receptor can also couple to other G proteins, such as Gαs and Gα13, leading to more complex signaling cascades.[4][5]
Given its diverse signaling capabilities and tissue distribution, the EP3 receptor is implicated in various physiological functions, including the regulation of smooth muscle contraction, neurotransmitter release, and platelet aggregation.[2][3] Consequently, selective antagonists of the EP3 receptor, such as this compound, represent valuable pharmacological tools for elucidating the physiological roles of the EP3 receptor and hold therapeutic potential for a range of conditions, including pain, inflammatory diseases, and certain cardiovascular disorders.[1][6]
Pharmacological Profile of this compound
This compound is a cinnamic acylsulfonamide derivative that demonstrates high affinity and remarkable selectivity for the human EP3 receptor.[7]
Binding Affinity and Selectivity
The selectivity of this compound has been quantified through radioligand binding assays, which measure the displacement of a radiolabeled ligand from the receptor by the unlabeled antagonist. The equilibrium dissociation constant (Ki) is a measure of the binding affinity, with lower values indicating higher affinity.
| Receptor Subtype | Binding Affinity (Ki) (nM) | Selectivity vs. EP3 |
| EP3 | 0.3 | - |
| EP4 | 916 | ~3053-fold |
| EP1 | >5000 | >16,667-fold |
| EP2 | >5000 | >16,667-fold |
Table 1: Binding affinities and selectivity of this compound for human prostanoid EP receptors. Data compiled from multiple sources.[7][8][9]
Mechanism of Action
This compound functions as a competitive antagonist at the EP3 receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, PGE2, and other EP3 agonists like sulprostone. This prevents the activation of downstream signaling pathways typically initiated by EP3 receptor stimulation.
EP3 Receptor Signaling Pathways
The primary signaling pathway of the EP3 receptor involves coupling to Gαi, which inhibits the activity of adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[3] However, the EP3 receptor can also couple to other G proteins, initiating alternative signaling cascades. The antagonism by this compound blocks these various downstream effects.
Experimental Protocols
The following sections detail the methodologies used to characterize this compound.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for its receptor.
Objective: To determine the binding affinity of this compound for human EP1, EP2, EP3, and EP4 receptors.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human EP1, EP2, EP3, or EP4 receptor.
-
Radioligand: [³H]-PGE2.
-
Non-specific Binding Control: Unlabeled PGE2 (at a high concentration, e.g., 1 µM).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., GF/C) and a cell harvester.
-
Scintillation Counter.
Protocol:
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-PGE2 (at a concentration close to its Kd), and varying concentrations of this compound or control compounds.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist by measuring a biological response downstream of receptor activation.
Objective: To assess the antagonist activity of this compound by measuring its ability to block agonist-induced changes in intracellular cAMP levels.
Materials:
-
Cell Line: A cell line expressing the EP3 receptor, such as CHO or HEK293 cells.
-
EP3 Agonist: e.g., Sulprostone or PGE2.
-
Test Compound: this compound.
-
cAMP Assay Kit: e.g., HTRF, FRET, or ELISA-based kits.
-
Cell Culture Reagents.
Protocol:
-
Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.
-
Assay Preparation: Seed the cells into 96-well plates and allow them to attach.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the EP3 agonist (typically at its EC80 concentration to ensure a robust signal) to the wells and incubate for a further period (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the agonist-induced response.
Objective: To evaluate the functional antagonism of this compound in a more physiologically relevant system.
Materials:
-
Tissue: Guinea pig vas deferens.
-
Organ Bath Setup: With physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Isotonic Transducer and Data Acquisition System.
-
EP3 Agonist: e.g., Sulprostone.
-
Test Compound: this compound.
Protocol:
-
Tissue Preparation: Isolate the guinea pig vas deferens and mount it in an organ bath under a resting tension.
-
Equilibration: Allow the tissue to equilibrate for a period of time (e.g., 60 minutes), with regular washes.
-
Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for the EP3 agonist to determine its potency (EC50).
-
Antagonist Incubation: In a separate set of experiments, incubate the tissue with a fixed concentration of this compound for a defined period (e.g., 30-60 minutes).
-
Shift in Agonist Potency: In the presence of this compound, re-determine the concentration-response curve for the agonist.
-
Data Analysis: A competitive antagonist will cause a parallel rightward shift in the agonist concentration-response curve. The degree of the shift can be used to calculate the pA2 value, which is a measure of the antagonist's potency.
In Vivo Studies
In vivo studies are essential to assess the efficacy and pharmacokinetic properties of a drug candidate in a living organism.
Example: Evaluation of this compound in a Model of Obesity-Induced Inflammation and Insulin Resistance
Objective: To determine the effect of this compound on systemic insulin resistance and adipose tissue inflammation in a mouse model of obesity.
Animal Model:
-
Strain: db/db mice (a genetic model of obesity, diabetes, and dyslipidemia).
-
Age and Sex: e.g., Male, 6-8 weeks old.
Treatment Protocol:
-
Acclimatization: Acclimatize the mice to the housing conditions for at least one week.
-
Grouping: Randomly assign the mice to different treatment groups: vehicle control, this compound low dose (e.g., 50 µg/kg), and this compound high dose (e.g., 100 µg/kg).
-
Dosing: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., 8 weeks).
Endpoint Measurements:
-
Metabolic Parameters: Monitor body weight, food intake, and fasting blood glucose levels regularly. At the end of the study, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.
-
Adipose Tissue Analysis: At the end of the study, collect epididymal adipose tissue.
-
Gene Expression Analysis: Isolate RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-inflammatory genes (e.g., TNF-α, IL-6, MCP-1).
-
Immunohistochemistry: Analyze the infiltration of immune cells, such as macrophages.
-
Data Analysis: Compare the measured parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Conclusion
This compound is a highly potent and selective EP3 receptor antagonist that has proven to be an invaluable tool for investigating the physiological and pathophysiological roles of the EP3 receptor. The detailed experimental protocols provided in this guide offer a framework for the continued exploration of EP3 receptor pharmacology and the development of novel therapeutics targeting this important receptor. The comprehensive data on this compound's binding affinity, mechanism of action, and in vivo effects underscore its significance as a lead compound and a critical research tool.
References
- 1. Cyclooxygenase-2 in adipose tissue macrophages limits adipose tissue dysfunction in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. E-Ring 8-isoprostanes inhibit ACh release from parasympathetic nerves innervating guinea-pig trachea through agonism of prostanoid receptors of the EP3-subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
L-798,106: A Technical Guide to its Prostanoid Receptor Affinity and Associated Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of L-798,106 for prostanoid receptors. It includes a comprehensive summary of its Ki values, detailed experimental protocols for determining these values, and a review of the associated signaling pathways.
Executive Summary
L-798,106 is a potent and highly selective antagonist for the prostanoid EP3 receptor. Its exceptional selectivity makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the EP3 receptor. This document outlines the quantitative binding data for L-798,106 across a range of prostanoid receptors and provides the methodologies to facilitate further research and drug development.
Data Presentation: Binding Affinity of L-798,106
The binding affinity of L-798,106 for various human prostanoid receptors is summarized in the table below. The data consistently demonstrate its high affinity and selectivity for the EP3 receptor.
| Receptor | Ki (nM) | Reference |
| EP1 | >5000 | [1][2][3][4][5][6] |
| EP2 | >5000 | [1][2][3][4][5][6] |
| EP3 | 0.3 | [1][2][3][4][5][6] |
| EP4 | 916 | [1][2][3][4][5][6] |
| DP1 | Not Reported | |
| DP2 | Not Reported | |
| FP | Not Reported | |
| IP | Not Reported | |
| TP | Not Reported |
Experimental Protocols
The determination of Ki values for L-798,106 is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology representative of the protocols used for such determinations.
General Radioligand Binding Assay for Prostanoid Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., L-798,106) for a specific prostanoid receptor.
a. Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human prostanoid receptor of interest (e.g., EP1, EP2, EP3, EP4).
-
Radioligand: A tritiated or iodinated ligand with high affinity for the target receptor (e.g., [³H]-PGE₂ for EP receptors).
-
Test Compound: L-798,106.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
b. Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target prostanoid receptor to approximately 80-90% confluency.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold lysis buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the unlabeled control ligand.
-
Competitive Binding: Cell membranes, radioligand, and serial dilutions of L-798,106.
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester. This step separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
c. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of L-798,106.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of L-798,106 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Prostanoid Receptor Signaling Pathways
Prostanoid receptors are G protein-coupled receptors (GPCRs) that mediate their effects through various intracellular signaling cascades. The primary signaling pathways for each receptor are outlined below.
Signaling Pathway Details:
-
EP1 Receptor: Couples to Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), which results in an increase in intracellular calcium levels and activation of protein kinase C (PKC).
-
EP2 and EP4 Receptors: Both couple to Gs protein to activate adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.
-
EP3 Receptor: Primarily couples to Gi protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP.
-
DP1 Receptor: Couples to Gs protein, stimulating adenylyl cyclase and increasing cAMP levels.
-
DP2 Receptor (CRTH2): Couples to Gi protein, inhibiting adenylyl cyclase and decreasing cAMP levels.
-
FP Receptor: Couples to Gq protein, activating the PLC-IP₃-Ca²⁺ pathway.
-
IP Receptor: Couples to Gs protein, leading to an increase in cAMP.
-
TP Receptor: Couples to Gq protein, activating the PLC-IP₃-Ca²⁺ pathway.
Conclusion
References
- 1. New Insights into Structural Determinants for Prostanoid Thromboxane A2 Receptor- and Prostacyclin Receptor-G Protein Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. L-798106 | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]
The Role of L-798,106 in Prostaglandin E2 Signaling Pathways: A Technical Guide
Abstract
Prostaglandin E2 (PGE2) is a principal lipid mediator that exerts a wide array of physiological and pathological effects through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1][2][3] The EP3 receptor subtype is particularly complex, featuring multiple splice variants and coupling to various G-proteins to initiate diverse, and sometimes opposing, intracellular signaling cascades.[1][2] L-798,106 has emerged as a potent and highly selective antagonist for the EP3 receptor, making it an invaluable tool for dissecting the specific contributions of the PGE2-EP3 signaling axis in numerous biological processes. This technical guide provides an in-depth examination of L-798,106's mechanism of action, its effects on downstream signaling pathways, and the experimental protocols used to characterize its activity.
Introduction to Prostaglandin E2 and the EP3 Receptor
Prostaglandin E2 (PGE2) is synthesized from arachidonic acid by cyclooxygenase (COX) enzymes and prostaglandin E synthases.[3][4] Its signaling is critical in inflammation, pain, fever, cancer, and cardiovascular homeostasis.[4][5][6][7] PGE2 mediates its effects by binding to four receptor subtypes (EP1-4), each linked to different intracellular pathways:
-
EP1: Coupled to Gαq, leading to increased intracellular calcium ([Ca²⁺]i).[8]
-
EP2 & EP4: Coupled to Gαs, activating adenylyl cyclase (AC) and increasing cyclic adenosine monophosphate (cAMP) levels.[5][8][9]
-
EP3: Primarily coupled to Gαi, which inhibits adenylyl cyclase and decreases cAMP levels.[1][2][5][8] The EP3 receptor is unique due to its multiple isoforms arising from alternative splicing, which can also couple to Gαs and Gα12/13, leading to cAMP stimulation or Rho activation, respectively.[1][2]
The predominant EP3 signaling pathway via Gαi makes it a key negative regulator of cAMP-dependent processes, often opposing the actions of EP2 and EP4 receptors.[5]
L-798,106: A Selective EP3 Receptor Antagonist
L-798,106 is a cinnamic acylsulfonamide derivative identified as a potent and highly selective competitive antagonist of the prostanoid EP3 receptor.[10][11][12] Its selectivity is crucial for isolating the effects of EP3 receptor blockade from the other PGE2 receptor subtypes.
Quantitative Pharmacological Data
The selectivity of L-798,106 is demonstrated by its significantly higher binding affinity (lower Ki value) for the EP3 receptor compared to other EP receptors.
| Parameter | EP3 Receptor | EP4 Receptor | EP1 Receptor | EP2 Receptor | Reference(s) |
| Binding Affinity (Ki) | 0.3 nM | 916 nM | > 5000 nM | > 5000 nM | [10] |
Mechanism of Action and Signaling Pathways
L-798,106 exerts its effects by competitively binding to the EP3 receptor, thereby preventing PGE2 from activating its downstream signaling cascades.
Antagonism of the Gαi-cAMP Pathway
The canonical signaling pathway for the EP3 receptor involves its coupling to the inhibitory G-protein, Gαi. Upon activation by PGE2, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cAMP levels.[1][2][5]
L-798,106 blocks this process. By occupying the EP3 receptor, it prevents the PGE2-induced, Gαi-mediated inhibition of adenylyl cyclase. Consequently, in the presence of L-798,106, cAMP levels are not suppressed and may even increase, particularly if there is basal adenylyl cyclase activity or simultaneous stimulation of Gαs-coupled receptors.[13][14] Studies in SK-BR-3 breast cancer cells have shown that treatment with L-798,106 leads to a significant reduction in Gi-protein expression and an increase in intracellular cAMP concentrations.[13]
References
- 1. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijbs.com [ijbs.com]
- 5. pnas.org [pnas.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Physiological Effects of EP3 Receptor Inhibition with L-798106: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The prostaglandin E2 (PGE2) receptor 3 (EP3), a G-protein coupled receptor, is a critical mediator of a wide array of physiological and pathophysiological processes. Its functions include the regulation of inflammation, pain, fever, gastric acid secretion, and uterine contractions. L-798106 has emerged as a potent and highly selective antagonist of the EP3 receptor, providing a valuable pharmacological tool to investigate the receptor's role in health and disease. This technical guide provides a comprehensive overview of the physiological effects of EP3 receptor inhibition with this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining detailed experimental protocols for its study. Furthermore, this guide presents visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of EP3 receptor biology and the therapeutic potential of its inhibition.
Introduction to the EP3 Receptor and this compound
The EP3 receptor is one of four subtypes of receptors for PGE2 (EP1-4). A key feature of the EP3 receptor is the existence of multiple splice variants, which differ in their C-terminal tails, leading to coupling with different G proteins and activation of distinct downstream signaling pathways.[1] The primary signaling cascade initiated by EP3 receptor activation involves coupling to inhibitory G-proteins (Gαi), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] However, evidence also suggests coupling to Gαs (stimulating cAMP production) and Gα12/13 (activating the RhoA signaling pathway).[4]
This compound is a cinnamic acylsulfonamide analogue that acts as a potent and selective competitive antagonist of the EP3 receptor.[5][6] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological and pathophysiological roles of the EP3 receptor.
Quantitative Data: this compound Binding Affinity and In Vivo Efficacy
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding profile and its effects in various experimental models.
| Parameter | Species | Receptor | Value | Reference |
| Ki | Human | EP3 | 0.3 nM | [2][5][6] |
| Human | EP1 | >5000 nM | [2][5][6] | |
| Human | EP2 | >5000 nM | [2][5][6] | |
| Human | EP4 | 916 nM | [2][5][6] | |
| pA2 | Guinea-pig | EP3 | 7.48 ± 0.25 | [2][6] |
Table 1: In Vitro Binding Affinity of this compound for Prostanoid Receptors.
| Model | Species | Treatment | Outcome Measure | Result | Reference |
| Myocardial Infarction | Mouse | This compound (40 µg/kg/day, s.c.) | Ejection Fraction | Increased by 37% vs. vehicle | [7][8] |
| Mouse | This compound (40 µg/kg/day, s.c.) | Fractional Shortening | Significantly improved vs. vehicle | [7][8] | |
| Diet-Induced Obesity | Mouse | This compound (50 and 100 µg/kg/day, oral gavage) | Fasting Blood Glucose | Suppressed increase vs. control | [5][6] |
| Breast Cancer Cells (SK-BR-3) | In Vitro | This compound (10-1000 nM) | Cell Proliferation | Reduced proliferation | [9] |
| In Vitro | This compound (100-1000 nM) | Cell Migration | Reduced migration | [9] |
Table 2: In Vivo and In Vitro Physiological Effects of this compound.
Signaling Pathways of the EP3 Receptor
The EP3 receptor's diverse physiological effects are a consequence of its ability to couple to multiple G-protein signaling pathways. The primary pathways are detailed below and illustrated in the accompanying diagrams.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the EP3 receptor involves its coupling to the inhibitory G-protein, Gαi. Upon activation by PGE2, the EP3 receptor facilitates the exchange of GDP for GTP on the Gαi subunit. The activated Gαi-GTP complex then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream targets.
Gα12/13-Mediated RhoA Activation
In addition to Gαi coupling, the EP3 receptor can also signal through the Gα12/13 pathway, leading to the activation of the small GTPase RhoA. Activation of Gα12/13 promotes the exchange of GDP for GTP on RhoA, which in its active state, stimulates Rho-associated kinase (ROCK). ROCK, in turn, phosphorylates and inactivates myosin light chain phosphatase (MLCP), leading to an increase in phosphorylated myosin light chain (MLC) and subsequent smooth muscle contraction and other cellular responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the physiological effects of EP3 receptor inhibition with this compound.
Radioligand Binding Assay (Competitive)
This protocol determines the binding affinity (Ki) of this compound for the EP3 receptor.
Materials:
-
Cell membranes expressing the EP3 receptor
-
Radioligand (e.g., [³H]-PGE2)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of [³H]-PGE2 (typically at its Kd value), and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled PGE2.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of this compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10][11]
Intracellular cAMP Measurement Assay
This protocol measures the effect of this compound on EP3 receptor-mediated inhibition of cAMP production.
Materials:
-
Cells expressing the EP3 receptor (e.g., CHO or HEK293 cells)
-
This compound
-
PGE2 or a selective EP3 agonist (e.g., sulprostone)
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture medium and buffers
Procedure:
-
Seed cells in a 96- or 384-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound for a specified time.
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
Simultaneously, add an EC50 concentration of PGE2 or sulprostone to activate the EP3 receptor.
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit's instructions.
-
Analyze the data to determine the inhibitory effect of this compound on the agonist-induced decrease in cAMP.[12][13][14]
In Vivo Myocardial Infarction Model in Mice
This protocol outlines a common in vivo model to assess the cardioprotective effects of this compound.
Materials:
-
Male C57BL/6J mice (10-12 weeks old)
-
This compound (e.g., 40 µg/kg/day)
-
Vehicle control (e.g., DMSO diluted in saline)
-
Surgical instruments for myocardial infarction (MI) surgery (ligation of the left anterior descending coronary artery)
-
Echocardiography system with a high-frequency transducer
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Induce MI by permanently ligating the left anterior descending (LAD) coronary artery. Sham-operated animals undergo the same procedure without LAD ligation.
-
Beginning 3 days post-MI, administer this compound or vehicle daily via subcutaneous injection for 14 days.
-
At the end of the treatment period, perform transthoracic echocardiography on anesthetized mice to assess cardiac function.
-
Acquire M-mode and B-mode images of the left ventricle in both long- and short-axis views.
-
Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) to calculate ejection fraction (EF) and fractional shortening (FS).
-
Sacrifice the animals and harvest the hearts for histological analysis (e.g., infarct size measurement).[4][7][8][15]
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of the EP3 receptor. Its ability to potently block EP3-mediated signaling has been instrumental in demonstrating the receptor's involvement in a range of physiological and pathological processes, from cardiovascular disease to cancer. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the therapeutic potential of EP3 receptor inhibition. Future studies utilizing this compound and other selective antagonists will continue to unravel the complexities of EP3 receptor signaling and pave the way for the development of novel therapeutics targeting this important receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Guidelines for measuring cardiac physiology in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]
- 7. The Probability of Inconstancy in Assessment of Cardiac Function Post-Myocardial Infarction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. benchchem.com [benchchem.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. mdpi.com [mdpi.com]
L-798106: A Technical Guide to its Applications in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-798106 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor EP3.[1] The PGE2-EP3 signaling axis has been implicated in various physiological and pathological processes, including inflammation and cancer. Overexpression of cyclooxygenase-2 (COX-2) and subsequent elevated levels of PGE2 are frequently observed in various malignancies, contributing to tumor growth, migration, and angiogenesis.[2][3] This technical guide provides a comprehensive overview of the applications of this compound in cancer research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by selectively blocking the EP3 receptor, which is predominantly coupled to an inhibitory G-protein (Gi). Activation of the EP3 receptor by its endogenous ligand PGE2 typically leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this interaction, this compound can prevent the downstream effects of EP3 activation, thereby influencing key cellular processes involved in cancer progression.
Applications in Cancer Research
Research has demonstrated the potential of this compound as a tool to investigate the role of the EP3 receptor in various cancers and as a potential therapeutic agent. Studies have primarily focused on breast, endometrial, and non-small cell lung cancer.
Breast Cancer
In breast cancer research, this compound has been shown to reduce the proliferation and migration of the SK-BR-3 breast cancer cell line.[2]
Endometrial Cancer
In endometrial cancer, this compound has been found to inhibit the proliferation of the RL95-2 cell line, suggesting a pro-proliferative role for the EP3 receptor in this cancer type.[4]
Non-Small Cell Lung Cancer (NSCLC)
Studies in NSCLC have revealed that inhibition of the EP3 receptor by this compound can attenuate migration and promote apoptosis, partly through the suppression of the TGF-β/Smad signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies investigating the effects of this compound on various cancer cell lines.
Table 1: Effect of this compound on Breast Cancer Cell Line SK-BR-3
| Parameter | Concentration of this compound | Result (Compared to Control) | Reference |
| Proliferation | 10 nM | Reduced to 88% | [2] |
| 100 nM | Reduced to 86% | [2] | |
| 1,000 nM | Reduced to 91% | [2] | |
| Migration | 100 nM | Reduced to 54% | |
| 1,000 nM | Reduced to 41% | ||
| Gi-protein Expression | 10 nM | Reduced to 70% | [2] |
| 100 nM | Reduced to 80% | [2] | |
| 1,000 nM | Reduced to 77% | [2] | |
| cAMP Concentration | 10 nM | Increased to 111% | [2] |
| 1,000 nM | Increased to 104% | [2] |
Table 2: Effect of this compound on Endometrial Cancer Cell Line RL95-2
| Parameter | Concentration of this compound | Result (Compared to Control) | Reference |
| Cell Viability (MTT Assay) | 10 nM | Significantly decreased | [4] |
| 100 nM | Significantly decreased (dose-dependent) | [4] | |
| 1,000 nM | Significantly decreased (dose-dependent) | [4] | |
| Proliferation (BrdU Assay) | 1 µM | Significantly suppressed | [4] |
Table 3: Effect of this compound on Non-Small Cell Lung Cancer Cell Line A549
| Parameter | Treatment | Result (Compared to Control) | Reference |
| TGF-β Expression | This compound | Significantly inhibited | |
| p-Smad2 Expression | This compound | Significantly inhibited | |
| p-Smad3 Expression | This compound | Significantly inhibited |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the research of this compound in cancer.
Cell Culture
-
SK-BR-3 Cells: Maintained in McCoy's 5A Medium modified to contain 2 mM L-glutamine and 10% fetal bovine serum. Cells are passaged every 3-4 days using Trypsin-EDTA solution.[5]
-
RL95-2 Cells: Cultured in appropriate media and conditions for endometrial cancer cell lines.
-
A549 Cells: Maintained in a suitable culture medium for non-small cell lung cancer cell lines.
Proliferation Assays
-
MTT Assay (RL95-2 cells):
-
Seed 1.5 x 10^4 cells/well in 96-well plates.
-
The following day, incubate cells with varying concentrations of this compound (10, 100, 1000 nM) or vehicle control (0.1% DMSO) for 48 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.
-
Remove the culture medium and MTT solution.
-
Add 200 µL of DMSO to each well to dissolve formazan crystals.
-
Measure absorbance at a suitable wavelength.
-
-
BrdU Assay (SK-BR-3 cells): [2]
-
Seed 5 x 10^3 cells/well in 96-well plates.
-
After 24 hours, replace the medium with fresh medium containing this compound (10, 100, or 1,000 nM) or vehicle control.
-
Incubate for 72 hours.
-
Perform the BrdU assay using a commercially available kit (e.g., Roche, 11647229001) according to the manufacturer's protocol.[2]
-
Measure optical density at 450 nm.[2]
-
Migration Assay
-
Wound Healing (Scratch) Assay (SK-BR-3 cells): [2]
-
Seed 1.4 x 10^5 cells/well in 48-well plates and incubate overnight to form a monolayer.
-
Create a "scratch" in the monolayer using a 200 µL pipette tip.
-
Wash cells three times with DPBS.
-
Add RPMI medium containing this compound (100 or 1,000 nM) or vehicle control.
-
Monitor and quantify cell migration into the scratched area over time.
-
Western Blotting
-
Sample Preparation:
-
Culture cells to 80% confluence.
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., against Gi-protein, TGF-β, p-Smad2/3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the HRP activity.
-
Capture the signal using X-ray film or a digital imaging system.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound in cancer cells.
Caption: this compound blocks PGE2 binding to the EP3 receptor.
Caption: this compound inhibits the TGF-β/Smad pathway in NSCLC.
Clinical Perspective
A search of clinical trial registries (site:clinicaltrials.gov) did not yield any results for clinical trials specifically investigating this compound in the context of cancer. This suggests that while this compound is a valuable tool for preclinical research, its transition to clinical development for cancer indications has not been initiated or is not publicly disclosed.
Conclusion
This compound serves as a critical research tool for elucidating the role of the PGE2-EP3 signaling pathway in cancer. The available preclinical data indicates that antagonizing the EP3 receptor can inhibit key processes of cancer progression, such as proliferation and migration, in various cancer types. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute further investigations into the therapeutic potential of targeting the EP3 receptor in oncology. Future studies are warranted to explore the efficacy of this compound in in vivo models and to further dissect the molecular mechanisms underlying its anti-cancer effects.
References
The Use of L-798106 in Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-798106 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) E-prostanoid receptor 3 (EP3).[1] Emerging research has highlighted its therapeutic potential in various cardiovascular disease models, primarily through the modulation of pathways involved in cardiac contractility, vascular tone, and inflammation. This technical guide provides a comprehensive overview of the application of this compound in preclinical cardiovascular research, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways and experimental workflows.
Introduction: Mechanism of Action and Rationale for Use
Prostaglandin E2 (PGE2) is a bioactive lipid that exerts a wide range of physiological and pathological effects through its four G-protein-coupled receptors: EP1, EP2, EP3, and EP4.[2][3][4] In the cardiovascular system, these receptors often have opposing functions. While EP2 and EP4 receptor activation typically leads to vasodilation and cardioprotective effects via an increase in intracellular cyclic AMP (cAMP), EP3 receptor activation is coupled to an inhibitory G-protein (Gi), which decreases cAMP levels.[4][5] This reduction in cAMP can lead to reduced cardiac contractility and vasoconstriction.[4][6][7]
The expression of the EP3 receptor is upregulated in the heart following myocardial infarction (MI), contributing to the subsequent decline in cardiac function.[3][6][8] Therefore, selective antagonism of the EP3 receptor with agents like this compound presents a promising therapeutic strategy to mitigate cardiac injury and improve function in the context of ischemic heart disease and other cardiovascular pathologies. This compound exhibits high selectivity for the EP3 receptor, with Ki values of 0.3 nM for EP3, compared to 916 nM, >5000 nM, and >5000 nM for EP4, EP1, and EP2 receptors, respectively.[1]
Signaling Pathways
The signaling cascades modulated by this compound are central to its effects in cardiovascular models. By blocking the EP3 receptor, this compound prevents the inhibitory effects of PGE2 on adenylyl cyclase, thereby maintaining intracellular cAMP levels. This can lead to the activation of Protein Kinase A (PKA) and subsequent downstream effects that enhance cardiac contractility and promote vasodilation.
In the context of atherosclerosis, oxidized low-density lipoprotein (ox-LDL) can induce inflammatory responses in human aortic smooth muscle cells. This compound has been shown to reverse these effects by inhibiting the cAMP/PKA/CREB signaling axis, thereby reducing the expression of pro-inflammatory cytokines.[9]
Applications in Cardiovascular Disease Models
Myocardial Infarction (Post-MI)
Studies have demonstrated the beneficial effects of this compound in murine models of myocardial infarction.[3][6][8][10] Delayed administration of this compound, starting 3 days post-MI, has been shown to significantly improve cardiac function.[3][6][10]
Experimental Workflow: Post-Myocardial Infarction Model
Quantitative Data: Effects of this compound on Cardiac Function Post-MI
| Parameter | MI + Vehicle | MI + this compound | Sham + Vehicle | p-value (MI+Veh vs MI+L798106) | Reference |
| Ejection Fraction (%) | 36.0 ± 2.6 | 49.4 ± 3.0 | 63.9 ± 2.7 | p < 0.01 | [6][8] |
| Fractional Shortening (%) | 17.7 ± 1.5 | 25.5 ± 1.7 | 34.1 ± 1.9 | p < 0.01 | [6] |
| Left Ventricle Dimension at Systole (LVDs, mm) | No significant difference reported | No significant difference reported | - | - | [6] |
| Left Ventricle Dimension at Diastole (LVDd, mm) | No significant difference reported | No significant difference reported | - | - | [6] |
| Infarct Size (%) | 41.9 ± 13.9 | 33.1 ± 7.3 | - | Not significant | [6] |
Hypertension
This compound has also been investigated in the context of angiotensin II (Ang II)-induced hypertension, where it demonstrated blood pressure-lowering effects and improvements in cardiac function.[8][11]
Experimental Workflow: Angiotensin II-Induced Hypertension Model
Quantitative Data: Effects of this compound in Angiotensin II-Induced Hypertension
| Parameter | Ang II | Ang II + this compound | Vehicle | p-value (Ang II vs Ang II+L798106) | Reference |
| Blood Pressure (mmHg) at 2 weeks | 168 ± 5.0 | 136 ± 9.7 | 110 ± 2.7 | p < 0.05 | [11] |
| Ejection Fraction (%) | 69.82 ± 1.01 | 72.61 ± 0.51 | - | p < 0.05 | [11] |
| Fractional Shortening (%) | 51.61 ± 1.71 | 56.97 ± 1.01 | - | p < 0.05 | [11] |
| Posterior Wall Thickness at Systole (mm) | 1.42 ± 0.02 | 1.30 ± 0.03 | 1.19 ± 0.02 | p < 0.05 | [11] |
| RhoB Protein Expression (mesenteric arteries) | 3.84 ± 1.39 | 0.94 ± 0.32 | 1.00 ± 0.14 | p < 0.005 | [11] |
Atherosclerosis
In a model of atherosclerosis, this compound has been shown to inhibit the levels of pro-inflammatory cytokines.[9] In vitro studies using human aortic smooth muscle cells (HASMCs) demonstrated that this compound can reverse the inflammatory and apoptotic effects induced by oxidized low-density lipoprotein (ox-LDL).[9]
Experimental Protocols
Murine Model of Myocardial Infarction
-
Animal Model: Male C57BL/6J mice are subjected to myocardial infarction via permanent ligation of the left anterior descending (LAD) coronary artery or a sham operation.[6]
-
Treatment: Three days following the MI or sham surgery, mice are randomly assigned to receive daily subcutaneous injections of either vehicle or this compound (40 μg/kg).[6][8]
-
Duration: The treatment continues for the remainder of a two-week period post-surgery.[6]
-
Assessment: At the end of the two weeks, cardiac function is assessed using two-dimensional transthoracic echocardiography.[6] Parameters measured include ejection fraction, fractional shortening, and left ventricular dimensions at systole and diastole.[6]
-
Histological Analysis: Infarct size can be determined through histological staining of heart sections (e.g., Picrosirius Red staining).[6]
Angiotensin II-Induced Hypertension Model
-
Animal Model: Male 10- to 12-week-old C57BL/6 mice are used.[11]
-
Induction of Hypertension: Hypertension is induced by continuous infusion of angiotensin II (1.4 mg/kg/day) for two weeks via an osmotic minipump.[11]
-
Treatment: Concurrently with Ang II infusion, mice receive daily intraperitoneal injections of either vehicle (ethanol diluted in 0.9% NaCl) or this compound (40 μg/kg/day).[11]
-
Blood Pressure Measurement: Blood pressure is monitored throughout the two-week study period.[11]
-
Functional and Molecular Analysis: At the end of the study, cardiac function is assessed by echocardiography.[11] Additionally, tissues such as mesenteric arteries can be collected for molecular analysis, including Western blotting for proteins like RhoB.[11]
Conclusion
This compound has emerged as a valuable pharmacological tool for investigating the role of the EP3 receptor in cardiovascular disease. Preclinical studies consistently demonstrate its ability to improve cardiac function in models of myocardial infarction and reduce blood pressure in hypertension. The data suggest that antagonism of the EP3 receptor with this compound may hold therapeutic potential for the treatment of heart failure and other cardiovascular disorders. Further research is warranted to fully elucidate its mechanisms of action and to explore its clinical translatability.
References
- 1. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. [Role of prostaglandin E2 receptor 4 in cardiovascular diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E2 Reduces Cardiac Contractility via EP3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. E prostanoid receptor‐3 promotes oxidized low‐density lipoprotein‐induced human aortic smooth muscle cells inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The deleterious role of the prostaglandin E2 EP3 receptor in angiotensin II hypertension - PMC [pmc.ncbi.nlm.nih.gov]
L-798,106: A Technical Guide to its Application in Neuroscience and Neuronal Apoptosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-798,106, a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 3 (EP3). It details the compound's pharmacological profile, its mechanism of action in neuronal apoptosis, and its application as a neuroprotective agent in preclinical studies. This document synthesizes key findings, presents quantitative data in structured tables, outlines experimental protocols, and visualizes critical pathways and workflows to support advanced research and development.
Introduction: Prostaglandin E2 Signaling in the Central Nervous System
Prostaglandin E2 (PGE2) is a principal product of cyclooxygenase-2 (COX-2) activity and a key mediator in the central nervous system (CNS), involved in processes ranging from synaptic plasticity to neuroinflammation and cell death.[1][2] PGE2 exerts its diverse effects through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[3][4] These receptors couple to different intracellular signaling pathways, often leading to opposing physiological outcomes.
-
EP1 Receptor: Coupled to Gq, increasing intracellular calcium.
-
EP2 and EP4 Receptors: Coupled to Gs, stimulating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.[4]
-
EP3 Receptor: Primarily coupled to Gi/o, inhibiting adenylyl cyclase and decreasing cAMP levels.[5][6]
The specific roles of these receptors in neuronal health and disease are complex. While activation of EP2 and EP4 receptors has been linked to neuroprotective and anti-inflammatory effects,[7][8][9][10] signaling through the EP1 and EP3 receptors is often associated with neurotoxic and pro-apoptotic outcomes.[1][2][11] L-798,106, by selectively targeting the EP3 receptor, serves as a critical tool to dissect these pathways and explore therapeutic strategies for neurodegenerative conditions.
Pharmacological Profile of L-798,106
L-798,106 is a highly potent and selective antagonist for the human EP3 receptor. Its selectivity is crucial for isolating the effects of EP3 signaling from those of other prostanoid receptors.
| Parameter | Receptor Subtype | Value | Reference |
| Binding Affinity (Ki) | Human EP3 | 0.3 nM | [12][13] |
| Human EP4 | 916 nM | [12][13] | |
| Human EP1 | >5000 nM | [12][13] | |
| Human EP2 | >5000 nM | [12][13] |
Table 1: Binding affinities of L-798,106 for human prostanoid EP receptor subtypes. The data highlights the compound's sub-nanomolar potency and high selectivity for the EP3 receptor.
The EP3 Receptor-Mediated Apoptotic Pathway in Neurons
Recent studies, particularly in models of acute brain injury like subarachnoid hemorrhage (SAH), have elucidated a pro-apoptotic signaling cascade initiated by the activation of the EP3 receptor in neurons.[11] In these pathological conditions, increased PGE2 levels activate neuronal EP3 receptors, triggering a pathway that promotes oxidative stress and programmed cell death.
The key steps in this pathway are:
-
EP3 Activation: PGE2 binds to and activates the Gi/o-coupled EP3 receptor.
-
p38 MAPK Phosphorylation: This leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (p38MAPK).
-
FOXO3 Activation: Activated p38MAPK, in turn, phosphorylates and activates the Forkhead box protein O3 (FOXO3), a transcription factor.
-
Mul1 Upregulation: Activated FOXO3 promotes the expression of mitochondrial E3 ubiquitin ligase 1 (Mul1).
-
Mitochondrial Dysfunction: Mul1 upregulation is associated with mitochondrial dysfunction, including the downregulation of Mitofusin-2 (Mfn2), a protein essential for mitochondrial fusion and health.
-
Apoptotic Cascade: This cascade shifts the balance of Bcl-2 family proteins, decreasing the anti-apoptotic Bcl-2 and increasing the pro-apoptotic Bax. This leads to the activation of executioner caspases, such as cleaved caspase-3, culminating in neuronal apoptosis.[11]
L-798,106 as a Neuroprotective Agent via EP3 Blockade
By selectively antagonizing the EP3 receptor, L-798,106 effectively inhibits the downstream pro-apoptotic cascade. Studies have demonstrated that administration of L-798,106 following an acute brain injury can significantly reduce neuronal apoptosis and oxidative stress, leading to improved neurological outcomes.[11]
The neuroprotective mechanism involves:
-
Blocking EP3: L-798,106 prevents PGE2 from binding to the EP3 receptor.
-
Inhibiting Downstream Signaling: This blockade prevents the activation of the p38MAPK/FOXO3/Mul1 axis.
-
Restoring Mitochondrial Homeostasis: The expression of key proteins is normalized, preserving mitochondrial function.
-
Preventing Apoptosis: The activation of caspase-3 is suppressed, and the ratio of anti- to pro-apoptotic proteins is restored, thereby saving neurons from cell death.[11]
| Protein / Marker | Effect of SAH Injury | Effect of L-798,106 Treatment | Reference |
| EP3 | Upregulated | Downregulated | [11] |
| p-p38MAPK | Upregulated | Downregulated | [11] |
| p-FOXO3 | Upregulated | Downregulated | [11] |
| Mul1 | Upregulated | Downregulated | [11] |
| 4-HNE (Oxidative Stress) | Upregulated | Downregulated | [11] |
| Mfn2 | Downregulated | Upregulated | [11] |
| Bcl-2 (Anti-apoptotic) | Downregulated | Upregulated | [11] |
| Bax (Pro-apoptotic) | Upregulated | Downregulated | [11] |
| Cleaved Caspase-3 | Upregulated | Downregulated | [11] |
Table 2: Modulation of key signaling proteins and markers in the ipsilateral brain cortex of rats 24 hours after Subarachnoid Hemorrhage (SAH) and with L-798,106 treatment.[11]
Experimental Protocols: In Vivo SAH Model
The following is a summary of the methodology used to evaluate the neuroprotective effects of L-798,106 in a rat model of SAH.[11] This protocol serves as a reference for designing similar neuroscience studies.
5.1. Animal Model
-
Species: Male Sprague-Dawley rats.
-
SAH Induction: Endovascular perforation model. A sharpened nylon suture is inserted via the external carotid artery to perforate the internal carotid artery bifurcation, inducing hemorrhage. Sham-operated animals undergo the same procedure without perforation.
5.2. Drug Administration
-
Compound: L-798,106 (Selective EP3 antagonist).
-
Vehicle: 10% Dimethyl Sulfoxide (DMSO).
-
Dosage and Route: Intranasal administration.
-
Timing: Administered at 1 hour, 25 hours, and 49 hours post-SAH induction.
5.3. Assessment of Neuronal Apoptosis and Degeneration
-
TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed on brain sections at 24 hours and 7 days post-SAH to identify apoptotic cells.
-
Fluoro-Jade C (FJC) Staining: Used to detect degenerating neurons at the same time points.
-
Nissl Staining: Performed at 28 days post-SAH to assess the survival of neurons, particularly in hippocampal regions.
5.4. Biochemical Analysis
-
Western Blot: Brain tissue from the ipsilateral cortex is collected at 24 hours post-SAH. Protein levels of EP3, p-p38, p-FOXO3, Mul1, Mfn2, Bcl-2, Bax, and cleaved caspase-3 are quantified to analyze the signaling pathway.
-
Immunofluorescence: Co-localization staining is used to confirm the expression of EP3 receptors primarily in neurons.
Conclusion and Future Directions
L-798,106 is an invaluable research tool for investigating the role of PGE2-EP3 receptor signaling in the CNS. The evidence strongly indicates that this pathway is a significant contributor to neuronal apoptosis following acute brain injury. The ability of L-798,106 to mitigate this damage highlights the therapeutic potential of EP3 receptor antagonism.
For researchers and drug developers, this presents several opportunities:
-
Mechanism Elucidation: Further studies can use L-798,106 to explore the role of EP3 signaling in chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where neuroinflammation and apoptosis are key features.
-
Therapeutic Development: The neuroprotective effects observed in preclinical models provide a strong rationale for the development of EP3 antagonists as a novel class of drugs for stroke, traumatic brain injury, and other neurological disorders.
-
Target Validation: The clear downstream pathway provides multiple points for further investigation and potential therapeutic intervention.
By providing a highly selective means of blocking a key pro-apoptotic pathway, L-798,106 will continue to be instrumental in advancing our understanding of neuronal cell death and in the development of next-generation neuroprotective therapies.
References
- 1. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging roles of PGE2 receptors in models of neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 5. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo [ouci.dntb.gov.ua]
- 7. JCI - Signaling via the prostaglandin E2 receptor EP4 exerts neuronal and vascular protection in a mouse model of cerebral ischemia [jci.org]
- 8. Signaling via the prostaglandin E₂ receptor EP4 exerts neuronal and vascular protection in a mouse model of cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The prostaglandin E2 EP4 receptor exerts anti-inflammatory effects in brain innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 EP4 Receptor Activation Attenuates Neuroinflammation and Early Brain Injury Induced by Subarachnoid Hemorrhage in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Prostaglandin E2 Receptor EP3 Attenuates Oxidative Stress and Neuronal Apoptosis Partially by Modulating p38MAPK/FOXO3/Mul1/Mfn2 Pathway after Subarachnoid Hemorrhage in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 13. medchemexpress.com [medchemexpress.com]
The Role of L-798,106 in Inflammation and Immunology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-798,106 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1][2][3][4] Prostaglandins are key lipid mediators that play a crucial role in a myriad of physiological processes, including the regulation of inflammation and immune responses.[5][6] The diverse effects of PGE2 are mediated through its four G-protein coupled receptors: EP1, EP2, EP3, and EP4, each linked to distinct intracellular signaling pathways.[5] This technical guide provides an in-depth exploration of L-798,106, focusing on its mechanism of action, its role in modulating inflammatory and immunological processes through EP3 receptor antagonism, and detailed experimental protocols for its study.
Core Mechanism of Action: EP3 Receptor Antagonism
L-798,106 exerts its biological effects by specifically blocking the EP3 receptor, thereby inhibiting the downstream signaling cascades initiated by PGE2 binding. The EP3 receptor is unique among the PGE2 receptors due to its multiple splice isoforms that can couple to different G proteins, primarily Gαi, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] By antagonizing this receptor, L-798,106 effectively counters the PGE2-mediated inhibition of adenylyl cyclase.
Data Presentation: Quantitative Analysis of L-798,106
The selectivity and potency of L-798,106 are critical parameters for its use as a research tool and potential therapeutic agent. The following table summarizes its binding affinities for the human prostanoid EP receptors.
| Receptor | L-798,106 Kᵢ (nM) |
| EP3 | 0.3 [1][2][3][4] |
| EP4 | 916[1][2][3] |
| EP1 | >5000[1][2][3] |
| EP2 | >5000[1][2][3] |
Role in Inflammation and Immunology
The EP3 receptor is expressed on various immune cells, including macrophages, dendritic cells, and T cells, suggesting a significant role in regulating immune responses. The antagonism of this receptor by L-798,106 can therefore have profound effects on inflammatory and immunological processes.
Macrophage Polarization
Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 and the anti-inflammatory M2 macrophages. The balance between these two phenotypes is crucial in the progression and resolution of inflammation. Studies have shown that L-798,106 can influence macrophage polarization. Specifically, in in vitro studies using THP-1 monocyte-derived macrophages, L-798,106 treatment stimulated the mRNA expression of the M2 markers Interleukin-10 (IL-10) and Arginase-1 (Arg-1) in a dose-dependent manner.[7] This suggests that by blocking the EP3 receptor, L-798,106 may promote a shift towards an anti-inflammatory M2 macrophage phenotype.
Dendritic Cell Development
Dendritic cells (DCs) are potent antigen-presenting cells that are critical for the initiation of adaptive immune responses. The development of DCs from hematopoietic progenitor cells is a tightly regulated process. Research indicates that signaling through the EP3 receptor is involved in Flt3L-dependent DC development.[8] The use of L-798,106 to antagonize the EP3 receptor has been shown to significantly reduce DC differentiation both in vitro and in vivo.[8] This highlights a potential immunomodulatory role for L-798,106 by influencing the availability of these key immune-initiating cells.
T-Cell Responses
While the direct effects of L-798,106 on T-cell proliferation have not been extensively detailed in the context of immunology, the known signaling pathways of the EP3 receptor suggest a potential role. The EP3 receptor is coupled to Gαi, which leads to a decrease in cAMP. Elevated cAMP levels are generally associated with the suppression of T-cell proliferation and effector functions. By blocking the EP3 receptor, L-798,106 could potentially prevent the PGE2-mediated decrease in cAMP, thereby indirectly influencing T-cell activity.
Signaling Pathways
The primary signaling pathway affected by L-798,106 is the PGE2-EP3 receptor-Gαi-cAMP axis.
Experimental Protocols
In Vitro Macrophage Polarization Assay
This protocol is adapted from a study investigating the effects of L-798,106 on macrophage polarization.[7]
-
Cell Culture: Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.
-
Macrophage Differentiation: Differentiate THP-1 monocytes into M0 macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
L-798,106 Treatment: Following differentiation, wash the cells with phosphate-buffered saline (PBS) and culture in fresh medium. Treat the M0 macrophages with varying concentrations of L-798,106 (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for 24 hours.
-
RNA Isolation and qPCR: After treatment, lyse the cells and isolate total RNA using a suitable kit. Synthesize cDNA and perform quantitative real-time PCR (qPCR) to analyze the gene expression of M1 markers (e.g., IL-1β, IL-6, TNF-α) and M2 markers (e.g., IL-10, Arg-1, CD206). Normalize the expression levels to a housekeeping gene (e.g., GAPDH).
In Vivo Administration in a Mouse Model of Inflammation
This protocol provides a general framework for administering L-798,106 in a mouse model, based on a study of cardiac injury.[9][10]
-
Animal Model: Utilize an appropriate mouse model of inflammation (e.g., lipopolysaccharide-induced systemic inflammation, collagen-induced arthritis).
-
L-798,106 Preparation: Dissolve L-798,106 in a suitable vehicle, such as dimethyl sulfoxide (DMSO) diluted in 0.9% normal saline.
-
Administration: Administer L-798,106 to the mice via a suitable route, such as subcutaneous injection. A previously used dosage in a cardiac injury model was 40 µg/kg per day.[9] The optimal dose and frequency may need to be determined for the specific inflammation model.
-
Monitoring and Analysis: Monitor the animals for clinical signs of inflammation (e.g., swelling, redness). At the end of the study period, collect tissues or blood for analysis of inflammatory markers, such as cytokine levels (e.g., via ELISA or multiplex assay) and histological examination of inflamed tissues.
Conclusion
L-798,106 is a valuable pharmacological tool for investigating the role of the EP3 receptor in inflammation and immunology. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. By antagonizing the EP3 receptor, L-798,106 can modulate key immunological processes, including macrophage polarization and dendritic cell development. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide will aid researchers in designing and interpreting experiments aimed at further elucidating the complex role of PGE2-EP3 signaling in health and disease. Further research is warranted to fully explore the therapeutic potential of L-798,106 in inflammatory and autoimmune disorders.
References
- 1. preprints.org [preprints.org]
- 2. academic.oup.com [academic.oup.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Animal Models in Autoimmune Diseases: Lessons Learned from Mouse Models for Sjögren’s Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EP3 antagonists and how do they work? [synapse.patsnap.com]
- 6. Effect of stimulation time on the expression of human macrophage polarization markers | PLOS One [journals.plos.org]
- 7. Prostaglandin E2 receptor 3 promotes M1 macrophages polarization in unexplained recurrent pregnancy loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of prostaglandin E2 signaling through EP1 and EP3 receptors attenuates Flt3L-dependent dendritic cell development from hematopoietic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Recep" by Timothy D. Bryson, Shaheen Bhat et al. [scholarlycommons.henryford.com]
L-798106: A Dual Regulator of Adipose Tissue Dynamics – An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of L-798106 on two critical processes in adipose tissue biology: adipogenesis and lipolysis. This compound, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3), has demonstrated significant modulatory effects on fat cell differentiation and lipid breakdown, making it a compound of interest in metabolic research. This document synthesizes key findings, presents quantitative data, details experimental methodologies, and illustrates the underlying signaling pathways.
Core Findings: this compound's Dichotomous Role in Adipocyte Function
This compound exhibits a distinct and opposing influence on adipogenesis and lipolysis. As a selective EP3 receptor antagonist, it blocks the inhibitory signals mediated by PGE2 through this receptor. The EP3 receptor is coupled to a Gi protein, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this pathway, this compound effectively increases cAMP levels, leading to the downstream effects detailed below.
-
Adipogenesis: this compound promotes the differentiation of preadipocytes into mature, lipid-storing adipocytes. By antagonizing the EP3 receptor, it alleviates the suppressive effect of PGE2 on adipogenesis. This leads to an upregulation of the cAMP/PKA signaling cascade, which in turn promotes the expression of key adipogenic transcription factors, peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT-enhancer-binding protein α (C/EBPα).[1]
-
Lipolysis: In mature adipocytes, this compound enhances the breakdown of stored triglycerides. The blockade of the Gi-coupled EP3 receptor by this compound results in increased intracellular cAMP levels and subsequent activation of protein kinase A (PKA). PKA then phosphorylates and activates hormone-sensitive lipase (HSL), a key enzyme in the lipolytic cascade, leading to the release of glycerol and free fatty acids.[1]
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on adipogenesis and lipolysis. Disclaimer: The quantitative data presented in these tables are estimated from the graphical data presented in Yuan et al., 2016, as the raw numerical data was not available.
Table 1: Effect of this compound on Adipogenesis of Mouse Embryonic Fibroblasts (MEFs)
| This compound Concentration (µM) | Oil Red O Staining (Fold Change vs. Control) |
| 0 | 1.0 |
| 0.1 | ~1.2 |
| 1 | ~1.5 |
| 10 | ~1.8 |
Data estimated from Figure 4C of Yuan et al., J Mol Cell Biol, 2016.[1]
Table 2: Dose-Dependent Effect of this compound on Lipolysis in Rat Primary Adipocytes
| This compound Concentration (µM) | Glycerol Release (Fold Change vs. Control) after 12h |
| 0 | 1.0 |
| 0.1 | ~1.3 |
| 1 | ~1.6 |
| 10 | ~2.0 |
Data estimated from Figure 6E of Yuan et al., J Mol Cell Biol, 2016.[1]
Table 3: Time-Dependent Effect of this compound (10 µM) on Lipolysis in Rat Primary Adipocytes
| Time (hours) | Glycerol Release (Fold Change vs. Control) |
| 0 | 1.0 |
| 3 | ~1.5 |
| 6 | ~2.0 |
| 12 | ~2.5 |
Data estimated from Supplementary Figure S6F of Yuan et al., J Mol Cell Biol, 2016.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling mechanisms through which this compound exerts its effects on adipogenesis and lipolysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Adipogenesis Assay in 3T3-L1 Preadipocytes
This protocol describes the induction of adipogenesis in 3T3-L1 cells and the assessment of lipid accumulation using Oil Red O staining.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (Growth Medium)
-
Differentiation Medium (DM): Growth Medium supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (DMI cocktail).
-
Insulin Medium: Growth Medium supplemented with 10 µg/mL insulin.
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution (0.5% Oil Red O in isopropanol, diluted with water)
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in multi-well plates and culture in Growth Medium until they reach confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the Growth Medium with Differentiation Medium containing various concentrations of this compound or vehicle (DMSO).
-
Medium Change: On Day 2, replace the Differentiation Medium with Insulin Medium containing the respective concentrations of this compound or vehicle.
-
Maintenance: From Day 4 onwards, replace the medium every two days with fresh Growth Medium containing this compound or vehicle until Day 8.
-
Oil Red O Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for at least 20 minutes.
-
Wash extensively with water to remove unbound dye.
-
-
Quantification:
-
Visually inspect and photograph the stained lipid droplets under a microscope.
-
For quantitative analysis, elute the Oil Red O from the stained cells with 100% isopropanol and measure the absorbance at approximately 510 nm using a spectrophotometer.
-
Lipolysis Assay in Primary Adipocytes
This protocol details the measurement of glycerol release from primary adipocytes to quantify lipolysis.
Materials:
-
Isolated primary adipocytes (e.g., from rat epididymal fat pads)
-
Krebs-Ringer bicarbonate buffer (KRBH) supplemented with 2% BSA and 5 mM glucose.
-
This compound stock solution (in DMSO)
-
Isoproterenol (as a positive control for stimulated lipolysis)
-
Glycerol Assay Kit
Procedure:
-
Adipocyte Preparation: Isolate primary adipocytes by collagenase digestion of adipose tissue. Wash the isolated adipocytes with KRBH buffer.
-
Incubation: Resuspend the adipocytes in KRBH buffer and incubate them in a shaking water bath at 37°C.
-
Treatment: Add various concentrations of this compound or vehicle (DMSO) to the adipocyte suspension. For time-course experiments, collect aliquots at different time points.
-
Sample Collection: At the end of the incubation period, centrifuge the adipocyte suspension to separate the cells from the infranatant (media).
-
Glycerol Measurement: Collect the infranatant and measure the glycerol concentration using a commercial glycerol assay kit according to the manufacturer's instructions. The assay is typically based on an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the glycerol concentration.
-
Data Normalization: Normalize the glycerol release data to the total protein content or cell number in each sample.
Conclusion
This compound serves as a valuable research tool for dissecting the intricate roles of the PGE2/EP3 signaling axis in adipose tissue. Its ability to promote adipogenesis while simultaneously enhancing lipolysis highlights the complex and context-dependent regulation of fat metabolism. The detailed protocols and pathway diagrams provided in this guide are intended to support further research into the therapeutic potential of modulating the EP3 receptor for the treatment of metabolic disorders. Researchers are encouraged to adapt and optimize the provided methodologies for their specific experimental systems.
References
L-798106 in Metabolic Disorders: A Technical Guide to Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-798106, a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3), has emerged as a critical tool in the basic research of metabolic disorders. The EP3 receptor, a G-protein coupled receptor, is implicated in the pathophysiology of type 2 diabetes (T2D) and obesity through its roles in regulating insulin secretion, adipogenesis, and lipolysis. This technical guide provides an in-depth overview of the core applications of this compound in metabolic disease research, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction to this compound
This compound is a small molecule antagonist with high affinity and selectivity for the EP3 receptor.[1] Its utility in metabolic research stems from the observation that EP3 receptor expression is upregulated in the pancreatic islets of both mouse models of T2D and human donors with T2D.[2][3] Activation of the EP3 receptor by its endogenous ligand, PGE2, which is also elevated in T2D, leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels. This cascade ultimately blunts glucose-stimulated insulin secretion (GSIS).[4] this compound, by blocking this inhibitory signal, offers a mechanism to enhance insulin secretion, particularly in diabetic states.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and its observed effects in various experimental models of metabolic disorders.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| EP3 | 0.3 nM | [1] |
| EP4 | 916 nM | [1] |
| EP1 | >5000 nM | [1] |
| EP2 | >5000 nM | [1] |
Table 2: In Vitro and Ex Vivo Effects of this compound on Islet Function
| Experimental Model | This compound Concentration | Observed Effect | Reference |
| Islets from diabetic BTBR mice | 20 μmol/L | Potentiated glucose-stimulated insulin secretion (GSIS). | [2][5] |
| Islets from diabetic BTBR mice | 20 μmol/L | Augmented GLP-1-potentiated GSIS. | [5][6] |
| Islets from diabetic BTBR mice | 10 μmol/L | Stimulated cAMP production (25% increase). | [2] |
| Islets from diabetic BTBR mice | 10 μmol/L | Significantly increased cAMP levels in combination with GLP-1 (118% increase). | [2] |
| Islets from human T2D donors | 20 μmol/L | Potentiated GSIS. | [2] |
Table 3: In Vitro Effects of this compound on Adipogenesis and Lipolysis
| Experimental Model | This compound Concentration | Observed Effect | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Dose-dependent | Markedly facilitated MEF differentiation into adipocytes. | [7] |
| Rat primary adipocytes | Dose- and time-dependent | Enhanced lipolysis, measured by glycerol concentration. | [7] |
Key Signaling Pathways Involving EP3 and this compound
Regulation of Insulin Secretion in Pancreatic β-Cells
In diabetic islets, elevated PGE2 levels activate the EP3 receptor, which couples to the inhibitory G-protein, Gi. This inhibits adenylyl cyclase, leading to decreased cAMP production and reduced protein kinase A (PKA) activity, thereby impairing glucose-stimulated insulin secretion. This compound blocks the EP3 receptor, preventing this inhibitory cascade and restoring cAMP levels, which enhances insulin release. This effect is particularly pronounced when combined with GLP-1 receptor agonists, which stimulate cAMP production through Gs.
Caption: EP3 signaling inhibits insulin secretion, a process reversed by this compound.
Regulation of Adipogenesis
The EP3 receptor plays an inhibitory role in the differentiation of preadipocytes into mature adipocytes. Activation of EP3 suppresses the cAMP/PKA signaling pathway, which in turn downregulates the expression of key adipogenic transcription factors like PPARγ. By antagonizing the EP3 receptor, this compound promotes adipogenesis.
Caption: this compound promotes adipogenesis by blocking EP3-mediated inhibition.
Experimental Protocols
Ex Vivo Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted from studies using islets from BTBR mice and human donors.[2][5]
Objective: To measure the effect of this compound on insulin secretion from isolated pancreatic islets in response to glucose stimulation.
Materials:
-
Isolated pancreatic islets (e.g., from BTBR mice or human donors)
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 1.7 or 2.8 mM) and high glucose (e.g., 11.1 or 16.7 mM)
-
This compound (e.g., 20 μmol/L stock in DMSO)
-
GLP-1 (optional, e.g., 50 nmol/L)
-
DMSO (vehicle control)
-
Insulin ELISA kit
Procedure:
-
Isolate islets using collagenase digestion and purify by density gradient centrifugation.
-
Culture islets overnight to allow recovery.
-
Hand-pick islets of similar size and place them in groups (e.g., 5-10 islets per well) in a multi-well plate.
-
Pre-incubate the islets for 1-2 hours in KRB buffer with low glucose.
-
Replace the pre-incubation buffer with fresh KRB buffer containing:
-
Low glucose (basal)
-
High glucose + vehicle (DMSO)
-
High glucose + this compound (e.g., 20 μmol/L)
-
High glucose + GLP-1 (optional)
-
High glucose + GLP-1 + this compound (optional)
-
-
Incubate for 45-60 minutes at 37°C.
-
Collect the supernatant (assay buffer) from each well for insulin measurement.
-
Lyse the islets to measure total insulin content (optional, for normalization).
-
Quantify insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalize secreted insulin to the number of islets or total insulin content. Data is often represented as fold change relative to the high glucose control.[2]
Caption: Experimental workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.
In Vitro Adipocyte Differentiation Assay
This protocol is based on methodologies used for mouse embryonic fibroblasts (MEFs).[7][8]
Objective: To assess the effect of this compound on the differentiation of preadipocytes.
Materials:
-
Mouse Embryonic Fibroblasts (MEFs) or 3T3-L1 preadipocytes
-
Growth medium (e.g., DMEM with 10% FBS)
-
Differentiation medium (DMI): Growth medium supplemented with Dexamethasone (e.g., 1 μM), IBMX (e.g., 0.5 mM), and Insulin (e.g., 10 μg/mL).
-
This compound (various concentrations)
-
Vehicle control (DMSO)
-
Oil Red O stain
-
Isopropanol
Procedure:
-
Plate preadipocytes and grow to confluence.
-
Two days post-confluence (Day 0), replace the growth medium with differentiation medium (DMI).
-
For the experimental groups, pre-treat the cells with various concentrations of this compound or vehicle for 1 hour before adding the DMI.[7][8]
-
On Day 2, replace the medium with growth medium containing only insulin.
-
From Day 4 onwards, culture the cells in regular growth medium, changing it every two days.
-
On Day 8, assess differentiation by staining for lipid accumulation.
-
Wash cells with PBS and fix with 10% formalin.
-
Stain with Oil Red O solution for 1 hour.
-
Wash extensively with water and photograph the stained cells.
-
For quantification, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 570 nm).
Conclusion and Future Directions
This compound is an invaluable pharmacological tool for elucidating the role of the EP3 receptor in metabolic homeostasis. Research utilizing this antagonist has demonstrated that EP3 signaling is a negative regulator of insulin secretion and adipogenesis. These findings suggest that EP3 antagonism could be a therapeutic strategy for type 2 diabetes by enhancing β-cell function. However, the role of EP3 in other metabolic processes, such as lipolysis and systemic energy expenditure, requires further investigation.[9][10] Moreover, recent studies indicating that this compound can act as a biased agonist at certain human EP3 isoforms highlight the need for careful interpretation of results and further characterization of its pharmacological profile in different species and tissues.[11] Future research should focus on the long-term metabolic consequences of EP3 antagonism in vivo and the development of next-generation antagonists with improved specificity and signaling properties for potential therapeutic use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin E2 Receptor, EP3, Is Induced in Diabetic Islets and Negatively Regulates Glucose- and Hormone-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostaglandin E2 EP3 receptor has disparate effects on islet insulin secretion and content in β-cells in a high-fat diet-induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostaglandin EP3 receptor signaling is required to prevent insulin hypersecretion and metabolic dysfunction in a non-obese mouse model of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
L-798106: A Technical Guide to a Selective EP3 Receptor Antagonist as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-798106 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). Its discovery and development have provided the scientific community with a valuable pharmacological tool to investigate the diverse physiological and pathophysiological roles of the EP3 receptor. This document serves as an in-depth technical guide, summarizing the key preclinical data on this compound and providing detailed experimental protocols to facilitate its use in research.
Prostaglandin E2 is a key lipid mediator involved in a wide array of biological processes, including inflammation, pain, fever, and gastric protection. It exerts its effects through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP3 receptor is unique due to its ability to couple to multiple G-proteins, primarily the inhibitory G-protein (Gi), which leads to a decrease in intracellular cyclic AMP (cAMP) levels. However, it can also couple to Gs and G13 proteins, leading to more complex downstream signaling. The selective blockade of the EP3 receptor by this compound allows for the precise dissection of its contribution to various biological phenomena.
Data Presentation
Binding Affinity and Selectivity
This compound exhibits high affinity and selectivity for the human EP3 receptor over other prostanoid receptors. The following table summarizes the binding affinities (Ki) of this compound for the human EP1, EP2, EP3, and EP4 receptors.
| Receptor | Ki (nM) |
| EP1 | >5000[1][2][3] |
| EP2 | >5000[1][2][3] |
| EP3 | 0.3 [1][2][3] |
| EP4 | 916[1][2][3] |
In Vitro Efficacy
This compound has been demonstrated to be a potent antagonist in various in vitro functional assays.
| Assay | Tissue/Cell Type | Agonist | This compound Concentration | Effect |
| Contractile Response | Guinea Pig Vas Deferens | Electrical Field Stimulation | 200 nM | Inhibition of contractile responses[2] |
| Acetylcholine (ACh) Release | Guinea Pig Trachea | Electrical Field Stimulation | 10 µM | Inhibition of evoked ACh release[2] |
| Adipogenesis | Mouse Embryonic Fibroblasts (MEFs) | - | Dose-dependent | Facilitated MEF differentiation[4] |
| Lipolysis | Rat Primary Adipocytes | - | Dose- and time-dependent | Enhanced lipolysis[4] |
In Vivo Efficacy
The therapeutic potential of this compound has been explored in several animal models.
| Animal Model | Condition | This compound Dose and Administration | Duration | Key Findings |
| db/db mice | Systemic Insulin Resistance and Adipose Tissue Inflammation | 50 and 100 µg/kg, oral gavage, once daily | 8 weeks | Suppressed increased fasting blood glucose and proinflammatory gene expression in adipose tissue[2] |
| C57BL/6J mice | Myocardial Infarction | 40 µg/kg/day, subcutaneous injection | 2 weeks (starting 3 days post-MI) | Significantly improved ejection fraction and fractional shortening[4] |
Signaling Pathways and Experimental Workflows
EP3 Receptor Signaling Pathway
The EP3 receptor can couple to multiple G-proteins, leading to diverse downstream signaling cascades.
Caption: EP3 receptor signaling pathways.
Experimental Workflow: In Vivo Myocardial Infarction Model
This workflow outlines the key steps in evaluating the cardioprotective effects of this compound in a mouse model of myocardial infarction.
Caption: Workflow for in vivo myocardial infarction study.
Experimental Protocols
EP3 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the EP3 receptor.
Materials:
-
Membranes from cells expressing the human EP3 receptor (e.g., CHO or HEK293 cells)
-
[³H]PGE2 (specific activity ~100-200 Ci/mmol)
-
This compound
-
Unlabeled PGE2
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the EP3 receptor in ice-cold homogenization buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of various concentrations of this compound (or unlabeled PGE2 for control), and 50 µL of [³H]PGE2 (final concentration ~1-2 nM).
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (20-50 µg of protein per well).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]PGE2 (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of [³H]PGE2 and Kd is its dissociation constant.
-
In Vivo Myocardial Infarction Model in Mice
Objective: To assess the effect of this compound on cardiac function following myocardial infarction.
Materials:
-
Male C57BL/6J mice (10-12 weeks old)
-
Sodium pentobarbital (anesthetic)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
0.9% Normal saline
-
Surgical instruments
-
Echocardiography system
Procedure:
-
Myocardial Infarction Surgery:
-
Anesthetize mice with sodium pentobarbital (50 mg/kg, i.p.).
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Close the chest and skin incisions.
-
-
Drug Administration:
-
Allow the mice to recover for 3 days post-surgery.
-
Prepare the this compound dosing solution by dissolving it in DMSO and then diluting with 0.9% normal saline to a final concentration of 40 µg/mL.
-
Administer this compound (40 µg/kg) or vehicle (DMSO in saline) via subcutaneous injection once daily for 2 weeks.
-
-
Assessment of Cardiac Function:
-
At the end of the treatment period, perform transthoracic echocardiography on anesthetized mice.
-
Obtain M-mode images of the left ventricle to measure the left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Calculate the ejection fraction (EF) and fractional shortening (FS) using standard formulas.
-
In Vitro Adipogenesis and Lipolysis Assays
Objective: To evaluate the effect of this compound on adipocyte differentiation and lipid breakdown.
Materials:
-
Mouse embryonic fibroblasts (MEFs) or 3T3-L1 preadipocytes
-
Differentiation medium (DMEM with high glucose, 10% FBS, insulin, dexamethasone, and IBMX)
-
This compound
-
Oil Red O staining solution
-
Glycerol assay kit
Procedure:
-
Adipogenesis Assay:
-
Culture MEFs or 3T3-L1 preadipocytes to confluence.
-
Induce differentiation by replacing the growth medium with differentiation medium containing various concentrations of this compound or vehicle.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin for another 2 days.
-
Maintain the cells in DMEM with 10% FBS for an additional 4-6 days, changing the medium every 2 days.
-
At the end of the differentiation period, fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplets.
-
Quantify adipogenesis by eluting the Oil Red O stain with isopropanol and measuring the absorbance at 510 nm.
-
-
Lipolysis Assay:
-
Differentiate preadipocytes into mature adipocytes as described above.
-
Wash the mature adipocytes and incubate them in serum-free medium containing various concentrations of this compound or vehicle for a specified time (e.g., 2-4 hours).
-
Collect the medium and measure the concentration of glycerol released from the cells using a commercial glycerol assay kit.
-
Measurement of Proinflammatory Gene Expression in Adipose Tissue
Objective: To determine the effect of this compound on the expression of inflammatory markers in the adipose tissue of db/db mice.
Materials:
-
Epididymal adipose tissue from db/db mice treated with this compound or vehicle
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., β-actin)
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Homogenize adipose tissue samples in RNA extraction reagent.
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from total RNA using a reverse transcription kit.
-
-
Quantitative Real-Time PCR (qPCR):
-
Perform qPCR using a qPCR master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Use a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes, normalized to the housekeeping gene.
-
Conclusion
This compound is a powerful and selective research tool for investigating the multifaceted roles of the EP3 receptor. Its high affinity and selectivity, coupled with its demonstrated efficacy in a range of in vitro and in vivo models, make it an invaluable asset for researchers in various fields, including cardiovascular disease, metabolic disorders, and inflammation. The detailed protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of EP3 receptor biology and its therapeutic potential.
References
- 1. Direct measurement of acetylcholine release in guinea pig trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The EP3 Receptor/Gz Signaling Axis as a Therapeutic Target for Diabetes and Cardiovascular Disease | Semantic Scholar [semanticscholar.org]
- 4. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for L-798,106: An In Vitro Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-798,106 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1] This document provides detailed in vitro experimental protocols for the characterization of L-798,106, including a competitive radioligand binding assay, a functional cyclic adenosine monophosphate (cAMP) inhibition assay, and a cell-based anti-inflammatory assay measuring prostaglandin E2 production. The provided methodologies are intended to guide researchers in the evaluation of L-798,106 and similar compounds targeting the EP3 receptor.
Introduction
Prostaglandin E2 is a key lipid mediator involved in a diverse range of physiological and pathophysiological processes, including inflammation, pain, fever, and gastric protection. It exerts its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP3 receptor, primarily coupled to the inhibitory G-protein (Gi), leads to a decrease in intracellular cAMP levels upon activation.[2] Its role in various cellular processes makes it an attractive therapeutic target. L-798,106 has demonstrated high selectivity for the EP3 receptor, making it a valuable tool for investigating the physiological roles of this receptor and for the development of novel therapeutics.
Data Presentation
Table 1: Receptor Binding Affinity of L-798,106
| Receptor Subtype | L-798,106 Ki (nM) |
| EP3 | 0.3 |
| EP4 | 916 |
| EP1 | >5000 |
| EP2 | >5000 |
Data compiled from multiple sources.[1]
Signaling Pathways and Experimental Workflows
Caption: EP3 receptor signaling pathway and the antagonistic action of L-798,106.
References
L-798,106: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-798,106 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1][2] PGE2 is a key lipid signaling molecule involved in a wide array of physiological and pathological processes, including inflammation, pain, fever, and cancer.[3][4][5] The EP3 receptor, a G-protein coupled receptor, mediates many of these effects and is unique in its ability to couple to multiple G proteins, primarily Gi, but also Gs and G13, leading to diverse downstream signaling cascades.[6][7] This versatility makes the EP3 receptor an attractive therapeutic target. L-798,106 allows for the specific interrogation of EP3 receptor function in various cellular contexts, making it a valuable tool for in vitro research.
These application notes provide a comprehensive overview of the use of L-798,106 in cell culture studies, including its mechanism of action, recommended concentrations, and detailed experimental protocols.
Mechanism of Action
L-798,106 functions as a competitive antagonist at the EP3 receptor, blocking the binding of its endogenous ligand, PGE2. The primary signaling pathway inhibited by L-798,106 is the Gi-coupled pathway, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4][5] By blocking this pathway, L-798,106 can prevent the downstream effects of PGE2-mediated EP3 activation. The EP3 receptor can also couple to other G proteins, such as Gs (stimulating cAMP production) and G13 (activating the Rho signaling pathway), and L-798,106 is expected to antagonize these pathways as well.[6]
Data Presentation
Ligand Binding Affinity
The selectivity of L-798,106 for the EP3 receptor over other prostanoid receptor subtypes is a key feature of this compound. The following table summarizes its binding affinities (Ki values).
| Receptor Subtype | Ki (nM) | Reference |
| EP3 | 0.3 | [1][2] |
| EP4 | 916 | [1][2] |
| EP1 | >5000 | [1][2] |
| EP2 | >5000 | [1][2] |
Effective Concentrations in Cell Culture
The optimal concentration of L-798,106 will vary depending on the cell type, experimental endpoint, and incubation time. The following table provides a summary of effective concentrations reported in various cell culture studies.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| SK-BR-3 (Human Breast Cancer) | 10 - 1000 nM | 24 - 72 hours | Reduced proliferation and migration; decreased Gαi protein expression; increased cAMP levels. | [8][9] |
| T-47D (Human Breast Cancer) | 10 - 1000 nM | 72 hours | No significant effect on proliferation or migration. | [8] |
| A549 (Human Non-Small Cell Lung Cancer) | 1 µM | 48 hours | Inhibited cell viability; suppressed TGF-β/Smad signaling. | [10] |
| Mouse Embryonic Fibroblasts (MEFs) | Not specified, used to facilitate differentiation | 1 hour pre-treatment | Markedly facilitated MEF differentiation into adipocytes. | [11][12] |
| Rat Mixed Glia Cultures | 1 µM | 30 minutes pre-treatment | Used in combination with other EP receptor antagonists to study PGE2 effects. | [13] |
| Guinea-pig Vas Deferens | 200 nM | Not specified | Inhibited electrical field stimulation-induced contractile responses. | [1] |
Experimental Protocols
Preparation of L-798,106 Stock Solution
L-798,106 is typically supplied as a solid. It is soluble in organic solvents such as DMSO.[2][14]
-
Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powdered L-798,106 in sterile DMSO. For example, for a 10 mM stock solution of L-798,106 (MW: 536.44 g/mol ), dissolve 5.36 mg in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[14]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working solutions by diluting it in the appropriate cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cellular effects. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
General Cell Treatment Protocol
The following is a generalized protocol for treating adherent cells in culture with L-798,106. This protocol should be optimized for your specific cell type and experimental design.
-
Cell Seeding: Seed cells into appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.
-
Starvation (Optional): Depending on the experimental aim, cells may be serum-starved for a period (e.g., 12-24 hours) to synchronize them and reduce the influence of growth factors in the serum.
-
Preparation of Treatment Media: Prepare the cell culture medium containing the desired final concentrations of L-798,106. Also, prepare a vehicle control medium containing the same concentration of DMSO.
-
Cell Treatment: Remove the existing culture medium from the cells and replace it with the prepared treatment or vehicle control media.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Endpoint Analysis: Following incubation, proceed with the desired downstream analysis, such as proliferation assays, migration assays, protein expression analysis, or cAMP measurement.
Specific Assay Protocols
This protocol is adapted from a study on SK-BR-3 and T-47D breast cancer cells.[8]
-
Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate.
-
Treatment: After 24 hours, replace the medium with fresh medium containing L-798,106 (e.g., 10, 100, 1000 nM) or vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
BrdU Labeling and Detection: Perform the BrdU assay according to the manufacturer's instructions. This typically involves adding a BrdU labeling solution for the final few hours of incubation, followed by fixation, denaturation, and incubation with an anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The optical density is proportional to the rate of cell proliferation.
This protocol is based on a method used for SK-BR-3 cells.[8]
-
Cell Seeding: Seed cells in a 6-well plate and grow them to confluency.
-
Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.
-
Debris Removal: Gently wash the cells with sterile PBS to remove any detached cells.
-
Treatment: Replace the PBS with fresh medium containing L-798,106 or vehicle control.
-
Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).
-
Analysis: Measure the width of the scratch at different points for each condition and time point. The reduction in the width of the scratch over time is indicative of cell migration.
This protocol is based on a study investigating the effect of L-798,106 on cAMP levels in SK-BR-3 cells.[8]
-
Cell Treatment: Treat cells with L-798,106 or vehicle control as described in the general protocol.
-
Supernatant Collection: After the desired incubation period, collect the cell culture supernatants.
-
ELISA: Measure the concentration of cAMP in the supernatants using a commercially available cAMP ELISA kit, following the manufacturer's instructions.
Visualizations
EP3 Receptor Signaling Pathway
Caption: EP3 Receptor Signaling Pathways and the inhibitory action of L-798,106.
Experimental Workflow for L-798,106 in Cell Culture
Caption: A generalized experimental workflow for using L-798,106 in cell culture studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 3. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 6. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. EP3 receptor antagonist L798,106 reduces proliferation and migration of SK-BR-3 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Ep3 attenuates migration and promotes apoptosis of non-small cell lung cancer cells via suppression of TGF-β/Smad signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. L-798106 | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]
Application Notes and Protocols: The Use of L-798106 in SK-BR-3 and T-47D Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
L-798106 is an antagonist of the prostaglandin E2 (PGE2) receptor EP3. The overexpression of cyclooxygenase-2 (COX-2) and subsequent increase in PGE2 levels are implicated in the progression of breast cancer. PGE2 exerts its effects through four G-protein coupled receptors, EP1-EP4. The EP3 receptor's role in breast cancer is complex; while its expression has been linked to a positive prognosis in some clinical studies, in vitro studies are crucial to elucidate its functional role in cancer cell biology. These notes provide detailed protocols and data for the use of this compound in two distinct breast cancer cell lines: SK-BR-3 (HER2-overexpressing) and T-47D (ER-positive).
Data Presentation
The following tables summarize the quantitative effects of this compound on the SK-BR-3 and T-47D breast cancer cell lines.
Table 1: Effect of this compound on SK-BR-3 Cell Proliferation
| Concentration of this compound | Proliferation (% of Control) | Statistical Significance (p-value) |
| 10 nM | 88% | p=0.037[1] |
| 100 nM | 86% | p=0.034[1] |
| 1,000 nM | 91% | p=0.037[1] |
Table 2: Effect of this compound on SK-BR-3 Cell Migration
| Concentration of this compound | Migration Rate (% of Control) | Statistical Significance (p-value) |
| 100 nM | 54% | p=0.037[1] |
| 1,000 nM | 41% | p=0.037[1] |
Table 3: Effect of this compound on Protein Expression and cAMP Levels in SK-BR-3 Cells
| Target | Concentration of this compound | Change (% of Control) | Statistical Significance (p-value) |
| EP3 Expression | 10 nM | 75% | p=0.037[1] |
| 1,000 nM | 68% | p=0.037[1] | |
| Gi-Protein Expression | 10 nM | 70% | p=0.037[1] |
| 100 nM | 80% | p=0.037[1] | |
| 1,000 nM | 77% | p=0.037[1] | |
| cAMP Levels | 100 nM | 107% (increase) | p=0.037[1] |
| p-ERK1/2 Expression | 100 nM | 133% (increase) | p=0.037[1] |
Note on T-47D Cells: Treatment of T-47D cells with this compound did not result in significant changes in proliferation or migration.[1][2]
Signaling Pathway and Experimental Workflow
Caption: this compound signaling pathway in SK-BR-3 cells.
Caption: Workflow for studying this compound effects.
Experimental Protocols
1. Cell Culture
-
Cell Lines:
-
SK-BR-3 (ATCC® HTB-30™): This cell line is known to overexpress the HER2/c-erb-2 gene product.[3]
-
T-47D (ATCC® HTB-133™): An epithelial cell line derived from a ductal carcinoma of the breast.
-
-
Culture Medium:
-
For SK-BR-3: McCoy's 5a Medium Modified supplemented with 10% fetal bovine serum (FBS).
-
For T-47D: RPMI-1640 medium supplemented with 10% FBS and 0.2 IU/ml bovine insulin.
-
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days or when they reach 80-90% confluency.
2. This compound Treatment
-
Preparation of this compound Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Treatment of Cells:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for migration and protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working concentrations of this compound (10, 100, and 1,000 nM) by diluting the stock solution in fresh culture medium.
-
A vehicle control should be prepared with the same final concentration of DMSO as the highest this compound concentration.
-
Replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubate for the desired time period (e.g., 24-72 hours).[2]
-
3. Cell Proliferation Assay (BrdU Assay)
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with this compound as described above and incubate for 72 hours.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours.
-
Remove the labeling medium, fix the cells, and denature the DNA according to the manufacturer's protocol.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express the results as a percentage of the vehicle-treated control.
4. Cell Migration Assay (Scratch Assay)
-
Seed cells in a 6-well plate and grow to confluency.
-
Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Replace the medium with fresh medium containing this compound or vehicle control.
-
Capture images of the scratch at 0 hours and after 24 hours.
-
Measure the width of the scratch at multiple points for each condition.
-
Calculate the migration rate as the percentage of wound closure compared to the initial scratch area.
5. Western Blot Analysis
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against EP3, Gi-protein, p-ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
6. cAMP Enzyme-Linked Immunosorbent Assay (ELISA)
-
Seed cells and treat with this compound as for Western blot analysis.
-
Collect the cell culture supernatants.
-
Perform the cAMP ELISA according to the manufacturer's instructions.
-
Measure the absorbance and determine the cAMP concentration from a standard curve.
-
Express the results as a percentage of the vehicle-treated control.
Conclusion
This compound demonstrates a significant inhibitory effect on the proliferation and migration of SK-BR-3 breast cancer cells, likely through the antagonism of the EP3 receptor and modulation of the Gi-protein-cAMP signaling pathway.[1][2] In contrast, T-47D cells are largely unresponsive to this compound in these functional assays. These findings highlight the differential roles of the EP3 receptor in different breast cancer subtypes and suggest that this compound may be a potential therapeutic agent for HER2-overexpressing breast cancers. The provided protocols offer a framework for further investigation into the mechanisms of this compound and its potential clinical applications.
References
Application of L-798106 in A549 Non-Small Cell Lung Cancer Cells: Application Notes and Protocols
For Research Use Only.
Introduction
L-798106 is a potent and highly selective antagonist of the prostaglandin E2 receptor 3 (EP3).[1] The EP3 receptor, often upregulated in non-small cell lung cancer (NSCLC) tissues and cell lines like A549, plays a significant role in tumor progression.[2] Pharmacological inhibition of the EP3 receptor in A549 cells using this compound has been demonstrated to reduce cell viability, migration, and invasion, while promoting apoptosis.[2] Mechanistically, these effects are mediated through the suppression of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[2] These findings suggest that this compound is a valuable tool for investigating the role of the EP3 receptor in NSCLC and holds potential as a therapeutic target.
This document provides detailed application notes and experimental protocols for the use of this compound in A549 human non-small cell lung cancer cells.
Data Presentation
The following tables summarize the quantitative effects of this compound on A549 cells based on published research.
Table 1: Effect of this compound on A549 Cell Viability
| Treatment Group | Relative Cell Viability (%) | Statistical Significance (vs. Control) |
| Control | 100 | - |
| This compound | Significantly lower than control | P < 0.05 |
Data adapted from Li et al., 2018.[2] Specific concentrations and incubation times should be optimized for individual experiments.
Table 2: Effect of this compound on A549 Cell Apoptosis
| Treatment Group | Proportion of Apoptotic Cells (%) | Statistical Significance (vs. Control) |
| Control | Baseline | - |
| This compound | Significantly increased | P < 0.05 |
Data adapted from Li et al., 2018.[2]
Table 3: Effect of this compound on Apoptosis-Associated Protein Expression in A549 Cells
| Protein | Effect of this compound Treatment |
| Caspase-3 | Significantly upregulated |
| Bax | Significantly upregulated |
| Bcl-2 | Significantly downregulated |
Data adapted from Li et al., 2018.[2]
Table 4: Effect of this compound on TGF-β/Smad Signaling Pathway Protein Expression in A549 Cells
| Protein | Effect of this compound Treatment |
| TGF-β | Significantly inhibited |
| p-Smad2 | Significantly inhibited |
| p-Smad3 | Significantly inhibited |
Data adapted from Li et al., 2018.[2]
Signaling Pathway and Experimental Workflow
Caption: this compound inhibits the EP3 receptor, suppressing the TGF-β/Smad pathway.
Caption: General workflow for studying this compound effects on A549 cells.
Experimental Protocols
A549 Cell Culture and this compound Treatment
Materials:
-
A549 non-small cell lung cancer cell line (ATCC® CCL-185™)
-
DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Protocol:
-
Culture A549 cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment. A vehicle control group should be prepared with the same final concentration of DMSO as the highest this compound concentration group.
-
Seed A549 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and apoptosis assays) and allow them to adhere overnight.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the specified duration of the experiment (e.g., 24, 48, or 72 hours).
Cell Viability (MTT) Assay
Materials:
-
A549 cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Protocol:
-
Following treatment with this compound, add 20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Wound-Healing (Scratch) Assay for Cell Migration
Materials:
-
A549 cells grown to a confluent monolayer in 6-well plates
-
Sterile 200 µL pipette tip
-
PBS
-
Microscope with a camera
Protocol:
-
After this compound treatment, create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Add fresh serum-free or low-serum medium with the respective this compound concentrations.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 hours).
-
Measure the width of the scratch at multiple points for each condition.
-
Calculate the migration rate by comparing the change in scratch width over time relative to the control group.
Transwell Invasion Assay
Materials:
-
24-well Transwell chambers with 8 µm pore size inserts
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Protocol:
-
Coat the upper surface of the Transwell inserts with a thin layer of diluted Matrigel and allow it to solidify at 37°C.
-
Harvest A549 cells and resuspend them in serum-free medium.
-
Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Add this compound at the desired concentrations to both the upper and lower chambers.
-
Fill the lower chamber with a complete medium containing FBS as a chemoattractant.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
Count the number of invaded cells in several random fields under a microscope.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Materials:
-
A549 cells treated with this compound in 6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis
Materials:
-
A549 cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against EP3, TGF-β, p-Smad2, p-Smad3, Bax, Bcl-2, Caspase-3, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the treated A549 cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound serves as a critical research tool for elucidating the role of the EP3 receptor and its downstream signaling pathways in the pathophysiology of non-small cell lung cancer. The protocols outlined in this document provide a framework for investigating the anti-cancer effects of this compound on A549 cells. Researchers should optimize the specific conditions for their experimental setup.
References
- 1. Inhibition of Ep3 attenuates migration and promotes apoptosis of non-small cell lung cancer cells via suppression of TGF-β/Smad signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of A549 cell proliferation and metastasis by calycosin via inhibition of the PKC-α/ERK1/2 pathway: An in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BrdU Proliferation Assay with L-798,106 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-bromo-2'-deoxyuridine (BrdU) proliferation assay is a widely used method for quantifying cell proliferation.[1][2] BrdU, a synthetic analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[1][3] Subsequent detection of incorporated BrdU using specific antibodies allows for the accurate measurement of DNA synthesis and, therefore, cell proliferation.[2][4] This method offers a non-radioactive alternative to the traditional [3H]-thymidine incorporation assay.[1]
L-798,106 is a potent and highly selective antagonist of the prostaglandin E2 receptor 3 (EP3).[5][6][7] The EP3 receptor, a G-protein coupled receptor, is involved in various physiological processes, and its signaling can be complex.[8][9] Primarily, the EP3 receptor couples to the inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][10] By blocking the EP3 receptor, L-798,106 can modulate downstream signaling pathways that may influence cell proliferation. These application notes provide a detailed protocol for utilizing a BrdU assay to investigate the effects of L-798,106 on cell proliferation.
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of L-798,106 on the proliferation of SK-BR-3 breast cancer cells using a BrdU assay. The data is presented as the mean relative proliferation normalized to an unstimulated control group.
| Treatment Group | Concentration (nM) | Mean Relative Proliferation (%) | p-value (vs. Control) |
| Control | 0 | 100 | - |
| L-798,106 | 10 | 88 | p=0.037 |
| L-798,106 | 100 | 86 | p=0.034 |
| L-798,106 | 1000 | 91 | p=0.037 |
Data adapted from Hester et al., 2019.[5]
Experimental Protocols
Herein are detailed methodologies for performing a BrdU proliferation assay with L-798,106 treatment.
Materials
-
Cells of interest (e.g., SK-BR-3)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
L-798,106 (prepare stock solution in DMSO)[6]
-
BrdU labeling solution (typically 10X or 1000X stock)
-
Fixing/Denaturing solution
-
Anti-BrdU primary antibody[2]
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2.5 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol for BrdU Proliferation Assay with L-798,106 Treatment
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 2,500-10,000 cells per well in a 96-well plate in a volume of 100 µL. The optimal cell number depends on the cell line's growth rate and should be determined empirically.
-
Incubate the plate at 37°C in a humidified CO₂ incubator overnight to allow for cell attachment.
-
-
L-798,106 Treatment:
-
Prepare serial dilutions of L-798,106 in complete culture medium from a concentrated stock solution. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
-
Carefully remove the medium from the wells and add 100 µL of the prepared L-798,106 dilutions or vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24-72 hours). The incubation time should be optimized based on the experimental design.
-
-
BrdU Labeling:
-
Prepare the BrdU labeling solution at a 1X final concentration in the cell culture medium. For example, add 10 µL of a 10X BrdU solution to each well containing 100 µL of medium.
-
Incubate the plate for 2-24 hours at 37°C in a CO₂ incubator. The optimal incubation time for BrdU incorporation varies between cell types.[1]
-
-
Fixation and DNA Denaturation:
-
Carefully remove the culture medium containing BrdU. For suspension cells, centrifuge the plate at 300 x g for 10 minutes before removing the medium.
-
Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step is crucial for exposing the incorporated BrdU to the antibody.
-
-
Immunodetection:
-
Remove the Fixing/Denaturing solution and wash the wells three times with 200 µL of wash buffer.
-
Add 100 µL of the diluted anti-BrdU primary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Remove the primary antibody solution and wash the wells three times with wash buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Development and Measurement:
-
Remove the secondary antibody solution and wash the wells three to five times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature, or until sufficient color development is observed.
-
Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the stop solution.
-
Visualizations
Caption: Experimental workflow for the BrdU proliferation assay.
Caption: EP3 receptor signaling and L-798,106 mechanism of action.
References
- 1. dovepress.com [dovepress.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. EP3 receptor antagonist L798,106 reduces proliferation and migration of SK-BR-3 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Quantitative analysis of in vivo cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bromodeoxyuridine Inhibits Cancer Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for Scratch Assay Analysis of Cell Migration with L-798,106
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-798,106 in a scratch assay to investigate its effects on cell migration. The provided protocols and data are intended for research and drug development professionals.
Introduction
L-798,106 is identified as a selective antagonist of the prostaglandin E2 (PGE2) receptor EP3.[1][2] Prostaglandin E2, a product of cyclooxygenase-2 (COX-2), plays a significant role in cancer carcinogenesis, including processes like cell proliferation and migration.[2][3] The EP3 receptor, when activated, is known to be involved in complex signaling pathways that can influence cell motility.[3] Studies have shown that antagonism of the EP3 receptor by L-798,106 can lead to a reduction in both proliferation and migration of certain cancer cell lines, such as SK-BR-3 breast cancer cells.[2][3][4] This effect may be mediated through a G-protein-cAMP pathway.[2][3]
The scratch assay, or wound healing assay, is a well-established in vitro method to study collective cell migration.[5] It involves creating a "scratch" in a confluent cell monolayer and monitoring the rate at which the cells migrate to close the gap.[5] This methodology is particularly useful for assessing the impact of compounds like L-798,106 on cell migration.
Data Presentation
Table 1: Effect of L-798,106 on SK-BR-3 Breast Cancer Cell Proliferation
| Concentration of L-798,106 | Proliferation Rate (% of Control) | p-value |
| 10 nM | 88% | 0.037 |
| 100 nM | 86% | 0.034 |
| 1,000 nM | 91% | 0.037 |
Data extracted from a study on SK-BR-3 breast cancer cells.[4]
Table 2: Effect of L-798,106 on SK-BR-3 Breast Cancer Cell Migration (Scratch Assay)
| Concentration of L-798,106 | Migration Rate (% of Control) after 24 hrs | p-value |
| 100 nM | 54% | 0.037 |
| 1,000 nM | 41% | 0.037 |
Data extracted from a study on SK-BR-3 breast cancer cells.[3]
Table 3: Effect of L-798,106 on cAMP Levels in SK-BR-3 Cells
| Concentration of L-798,106 | cAMP Level (% of Control) | p-value |
| 10 nM | 111% | 0.037 |
| 1,000 nM | 104% | 0.487 |
Data extracted from a study on SK-BR-3 breast cancer cells.[4]
Experimental Protocols
Protocol 1: Scratch Assay for Cell Migration
This protocol is a standard method for performing a scratch (wound healing) assay to assess cell migration.
Materials:
-
Cells of interest (e.g., SK-BR-3)
-
12-well or 24-well culture plates
-
Complete culture medium
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
-
L-798,106 (and any other test compounds)
-
P200 pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Pre-treatment (Optional):
-
Creating the Scratch:
-
Washing and Treatment:
-
Imaging:
-
Immediately after adding the treatment, capture the first image of the scratch (T=0) using a phase-contrast microscope at 4x or 10x magnification.[5][6]
-
It is crucial to have reference points to ensure the same field of view is imaged at each time point.[5]
-
Continue to capture images at regular intervals (e.g., every 4, 6, 8, or 12 hours) until the scratch is closed in the control group (typically 24-48 hours).[5][6]
-
-
Data Analysis:
-
The area of the scratch at each time point can be measured using software like ImageJ.
-
The percentage of wound closure can be calculated using the following formula: % Wound Closure = [ (Initial Scratch Area - Scratch Area at T) / Initial Scratch Area ] * 100
-
Visualizations
Signaling Pathway of PGE2 and its Receptors
Caption: PGE2 signaling through EP3 and EP4 receptors.
Experimental Workflow for Scratch Assay
Caption: Workflow for a scratch assay experiment.
References
- 1. Prostaglandin receptor EP3 regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP3 receptor antagonist L798,106 reduces proliferation and migration of SK-BR-3 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP3 receptor antagonist L798,106 reduces proliferation and migration of SK-BR-3 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. clyte.tech [clyte.tech]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 8. axionbiosystems.com [axionbiosystems.com]
Application Notes and Protocols: Western Blot Analysis of EP3, Gi-Protein, and p-ERK1/2 after L-798106 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Western blot analysis of the Prostaglandin E2 receptor subtype 3 (EP3), the alpha subunit of the inhibitory G-protein (Gi-protein), and phosphorylated Extracellular Signal-Regulated Kinase 1/2 (p-ERK1/2) following treatment with the selective EP3 antagonist, L-798106.
Introduction
The Prostaglandin E2 (PGE2) EP3 receptor is a G-protein coupled receptor that, upon activation, can initiate various intracellular signaling cascades. One of the primary pathways involves coupling to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] The EP3 receptor can also modulate other signaling pathways, including the phosphorylation of ERK1/2, which is a key regulator of cell proliferation, differentiation, and survival.[1][3] this compound is a potent and selective antagonist of the EP3 receptor.[4][5] Understanding the effects of this compound on the expression and activity of key proteins in the EP3 signaling pathway is crucial for drug development and research in areas such as oncology and cardiovascular disease.[6][7]
This document outlines the theoretical background, experimental protocols, and expected outcomes for the Western blot analysis of EP3, Gi-protein, and p-ERK1/2 in response to this compound treatment.
Data Presentation
The following tables summarize quantitative data from a study by Hester et al. (2019) on the effects of this compound on SK-BR-3 breast cancer cells.[1][8]
Table 1: Effect of this compound on Relative EP3 Protein Expression in SK-BR-3 Cells [1][8]
| This compound Concentration | Mean Relative EP3 Expression (%) | p-value (vs. Control) |
| 10 nM | 75% | 0.037 |
| 100 nM | 73% | 0.487 |
| 1,000 nM | 68% | 0.037 |
Table 2: Effect of this compound on Relative Gi-Protein Expression in SK-BR-3 Cells [8]
| This compound Concentration | Mean Relative Gi-Protein Expression (%) | p-value (vs. Control) |
| 10 nM | 70% | 0.037 |
| 100 nM | 80% | 0.037 |
| 1,000 nM | 77% | 0.037 |
Table 3: Effect of this compound on Relative p-ERK1/2 Protein Expression in SK-BR-3 Cells [8]
| This compound Concentration | Mean Relative p-ERK1/2 Expression (%) | p-value (vs. Control) |
| 10 nM | 130% | 0.487 |
| 100 nM | 133% | 0.037 |
| 1,000 nM | 151% | 0.317 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EP3 signaling pathway and the general workflow for the Western blot analysis.
Experimental Protocols
Materials and Reagents
-
Cell line (e.g., SK-BR-3)
-
Cell culture medium and supplements
-
This compound (selective EP3 antagonist)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween 20 (TBST)
-
Primary antibodies:
-
Rabbit anti-EP3 receptor antibody (e.g., Abcam ab117998, 1:2000 dilution)[9]
-
Rabbit anti-G-alpha(i) antibody (e.g., Cell Signaling Technology #5290)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Rabbit anti-total ERK1/2 antibody
-
Mouse anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Protocol 1: Cell Culture and this compound Treatment
-
Culture cells (e.g., SK-BR-3) in appropriate medium and conditions until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1,000 nM) or vehicle control (e.g., DMSO) for the desired time period. For EP3 and Gi-protein expression analysis, a 24-hour treatment is suggested. For p-ERK1/2 analysis, a shorter incubation time (e.g., 1 hour) is recommended to capture transient phosphorylation events.[1]
Protocol 2: Protein Extraction and Quantification
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
Protocol 3: Western Blotting
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples into the wells of an SDS-PAGE gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-EP3, anti-Gi, anti-p-ERK1/2, or anti-total ERK1/2) at the recommended dilution in blocking buffer overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Add the ECL substrate to the membrane and incubate for the time specified by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for p-ERK1/2 and total ERK1/2): To normalize the amount of phosphorylated ERK1/2 to the total amount of ERK1/2, the membrane can be stripped of the primary and secondary antibodies after imaging and then re-probed with an antibody against total ERK1/2. A similar procedure can be followed using an antibody against a housekeeping protein like β-actin to ensure equal protein loading across all lanes.
Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band (EP3, Gi, or p-ERK1/2) to the intensity of the loading control band (e.g., β-actin or total ERK1/2).
-
Express the results as a percentage of the control (vehicle-treated) group.
-
Perform statistical analysis to determine the significance of the observed changes.
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the effects of the EP3 antagonist this compound on the EP3 signaling pathway. The Western blot analysis of EP3, Gi-protein, and p-ERK1/2 provides valuable insights into the molecular mechanisms of this compound and its potential therapeutic applications. The quantitative data presented serves as a reference for expected outcomes in similar experimental setups. Adherence to the detailed protocols will enable researchers to obtain reliable and reproducible results.
References
- 1. dovepress.com [dovepress.com]
- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 Induces Fibroblast Growth Factor 9 via EP3-Dependent Protein Kinase Cδ and Elk-1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Ep3 attenuates migration and promotes apoptosis of non-small cell lung cancer cells via suppression of TGF-β/Smad signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP3 receptor antagonist L798,106 reduces proliferation and migration of SK-BR-3 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin receptor EP3 regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring cAMP Levels with ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in a myriad of cellular signaling pathways. Its intracellular concentration is tightly regulated by the activity of adenylyl cyclase (AC) and phosphodiesterases (PDEs). G protein-coupled receptors (GPCRs) are key modulators of cAMP production. GPCRs coupled to Gαs proteins stimulate AC, leading to an increase in cAMP, while those coupled to Gαi proteins inhibit AC, causing a decrease in cAMP levels.
This document provides detailed protocols for measuring intracellular cAMP levels using an Enzyme-Linked Immunosorbent Assay (ELISA) following the administration of L-798,106. It is important to note that L-798,106 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). The EP3 receptor is typically coupled to the inhibitory Gαi protein. Therefore, by blocking the EP3 receptor, L-798,106 is expected to increase intracellular cAMP levels.
The user's interest in L-798,106 in the context of the Neurokinin-1 receptor (NK1R) suggests a possible interest in comparing or understanding the interplay between different signaling pathways that modulate cAMP. The NK1R, the receptor for the neuropeptide Substance P (SP), can also influence cAMP levels, often through Gαs or Gαq coupling, leading to either increased cAMP or activation of the phospholipase C pathway, respectively.[1][2]
These application notes will therefore provide a framework for studying the effects of L-798,106 on cAMP via the EP3 receptor and can be adapted to investigate the effects of NK1R signaling on cAMP levels.
Signaling Pathways
L-798,106 and the EP3 Receptor Signaling Pathway
The EP3 receptor is one of four receptors for PGE2. Its activation by PGE2 leads to the inhibition of adenylyl cyclase through its coupling with a Gαi protein, resulting in decreased intracellular cAMP levels. L-798,106 acts as a competitive antagonist at this receptor. By binding to the EP3 receptor without activating it, L-798,106 prevents PGE2 from exerting its inhibitory effect. This leads to a disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP concentration.[3]
Substance P and the NK1 Receptor Signaling Pathway
Substance P (SP) is the primary endogenous ligand for the NK1 receptor. The coupling of the NK1R to different G proteins can lead to varied downstream effects. When coupled to Gαs, it stimulates adenylyl cyclase, increasing cAMP levels. When coupled to Gαq, it activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][4]
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell types and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Reagent Preparation:
-
Prepare a stock solution of L-798,106 in DMSO. Further dilute in serum-free media to the desired final concentrations.
-
(Optional) Prepare a stock solution of Substance P in sterile water or an appropriate buffer. Further dilute in serum-free media.
-
(Optional) Prepare a stock solution of a phosphodiesterase (PDE) inhibitor, such as IBMX, in DMSO. This can be added to prevent the degradation of cAMP and enhance the signal.
-
-
Cell Treatment:
-
Remove the growth medium from the wells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the serum-free medium containing the desired concentrations of L-798,106 and/or other compounds (e.g., Substance P, PGE2, forskolin as a positive control for adenylyl cyclase activation). Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubate for the desired period (e.g., 15-30 minutes) at 37°C.
-
Sample Preparation (Cell Lysis)
-
After incubation, carefully remove the treatment medium.
-
Add 100 µL of the cell lysis buffer provided with the cAMP ELISA kit to each well.
-
Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete cell lysis.
-
The cell lysates can now be used directly in the ELISA or stored at -80°C for later analysis.
cAMP ELISA Protocol (Competitive Assay)
This protocol is a general guideline for a competitive ELISA. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Standard Preparation: Prepare a dilution series of the cAMP standard provided in the kit according to the manufacturer's instructions. This will be used to generate a standard curve.
-
Assay Procedure:
-
Add standards and cell lysates to the wells of the anti-cAMP antibody-coated microplate.
-
Add a fixed amount of HRP-conjugated cAMP to each well (except for the blank). This will compete with the cAMP in the samples and standards for binding to the primary antibody.
-
Incubate the plate, typically for 1-2 hours at room temperature, with gentle shaking.
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) to each well and incubate in the dark until a color develops.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Plot the absorbance values of the standards against their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of cAMP in your samples. The signal intensity will be inversely proportional to the amount of cAMP in the sample.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below are example tables for recording experimental parameters and results.
Table 1: Experimental Conditions
| Parameter | Description |
| Cell Line | e.g., HEK293 expressing EP3 and/or NK1 receptors |
| Seeding Density | e.g., 5 x 10⁴ cells/well |
| L-798,106 Concentrations | e.g., 0.1, 1, 10, 100, 1000 nM |
| Substance P Concentrations | e.g., 0.1, 1, 10, 100, 1000 nM |
| Positive Control | e.g., Forskolin (10 µM) |
| Vehicle Control | e.g., 0.1% DMSO |
| Incubation Time | e.g., 20 minutes |
| PDE Inhibitor | e.g., IBMX (100 µM) |
Table 2: Sample cAMP Measurement Results
| Treatment Group | L-798,106 (nM) | Substance P (nM) | Mean Absorbance (450 nm) | cAMP Concentration (pmol/mL) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 0 | 1.85 | 5.2 | 1.0 |
| L-798,106 | 10 | 0 | 1.50 | 10.8 | 2.1 |
| L-798,106 | 100 | 0 | 1.15 | 22.5 | 4.3 |
| Substance P | 0 | 100 | 1.25 | 18.3 | 3.5 |
| L-798,106 + SP | 100 | 100 | 0.90 | 35.1 | 6.8 |
| Forskolin | N/A | N/A | 0.50 | 85.6 | 16.5 |
Note: The absorbance values are inversely proportional to the cAMP concentration in a competitive ELISA. The data presented here are for illustrative purposes only.
Concluding Remarks
The protocols and information provided herein offer a comprehensive guide for researchers investigating the impact of L-798,106 on intracellular cAMP levels. By understanding its mechanism of action as an EP3 receptor antagonist, experiments can be designed to elucidate its effects on cellular signaling. Furthermore, the framework can be extended to explore and compare the signaling of other pathways, such as the NK1 receptor system, providing valuable insights into the complex regulation of cAMP. Always ensure that appropriate controls are included in your experiments and that the specific instructions for your ELISA kit are followed for optimal results.
References
- 1. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Prostaglandin EP3 receptor activation is antinociceptive in sensory neurons via PI3Kγ, AMPK and GRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-798106 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of L-798106, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3), in various mouse models of disease. The included protocols and data are intended to serve as a valuable resource for designing and conducting preclinical studies investigating the therapeutic potential of EP3 receptor antagonism.
Introduction to this compound
This compound is a highly selective antagonist for the prostanoid EP3 receptor, with a Ki value of 0.3 nM. Its selectivity for EP3 over other prostanoid receptors (EP1, EP2, EP4) makes it a valuable tool for elucidating the specific roles of EP3 signaling in physiological and pathological processes. The EP3 receptor is coupled to the inhibitory G protein (Gi), and its activation typically leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound can modulate downstream signaling pathways, offering therapeutic potential in various conditions, including cardiovascular diseases, metabolic disorders, and inflammation.
Data Summary
The following tables summarize the quantitative data from key studies utilizing this compound in mouse models.
Table 1: this compound in a Mouse Model of Myocardial Infarction
| Parameter | Vehicle Control (MI) | This compound (40 µg/kg/day, s.c.) (MI) | Animal Model | Reference |
| Ejection Fraction (%) | ~30% | Significantly improved vs. vehicle | C57BL/6J mice | [1] |
| Fractional Shortening (%) | ~15% | Significantly improved vs. vehicle | C57BL/6J mice | [1] |
| Infarct Size (%) | 41.9 ± 13.9 | 33.1 ± 7.3 (not statistically significant) | C57BL/6J mice | [1] |
Table 2: this compound in a Mouse Model of Obesity and Insulin Resistance
| Parameter | Vehicle Control (db/db mice) | This compound (50 µg/kg/day, oral gavage) | This compound (100 µg/kg/day, oral gavage) | Animal Model | Reference |
| Fasting Blood Glucose | Increased | Suppressed increase | Suppressed increase | db/db mice | |
| Adipose Tissue Inflammation | Increased pro-inflammatory gene expression | Suppressed increase | Suppressed increase | db/db mice |
Table 3: this compound in an In Vitro Model of Adipogenesis
| Treatment | Effect on MEF Differentiation | Cell Model | Reference |
| This compound | Markedly facilitated differentiation in a dose-dependent manner | Mouse Embryonic Fibroblasts (MEFs) | [2] |
Signaling Pathways and Experimental Workflows
PGE2/EP3 Signaling Pathway
Prostaglandin E2 (PGE2) exerts its effects by binding to four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[3][4] The EP3 receptor is primarily coupled to the inhibitory G-protein, Gi.[5] Upon activation by PGE2, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA). This compound acts as an antagonist at the EP3 receptor, blocking the binding of PGE2 and thereby preventing the downstream signaling cascade. In some cellular contexts, this blockade can lead to a relative increase in cAMP and PKA activity, influencing various cellular processes such as inflammation, cell proliferation, and migration.
Caption: PGE2/EP3 Signaling Pathway.
Experimental Workflow: Myocardial Infarction Model in Mice
The following diagram outlines the typical workflow for inducing myocardial infarction (MI) in mice and subsequently treating with this compound to assess its cardioprotective effects.
Caption: Myocardial Infarction Experimental Workflow.
Experimental Protocols
Protocol 1: Myocardial Infarction (MI) Model and this compound Treatment
This protocol is adapted from studies investigating the effect of this compound on cardiac function following MI in mice.[1]
Materials:
-
Male C57BL/6J mice (10-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Rodent ventilator
-
Surgical instruments for thoracotomy
-
Suture material (e.g., 8-0 silk)
-
This compound (Cayman Chemical or equivalent)
-
Vehicle (e.g., dimethyl sulfoxide diluted in 0.9% normal saline)
-
Echocardiography system
-
Histology reagents (e.g., picrosirius red)
Procedure:
-
Anesthesia and Surgery: a. Anesthetize the mouse using isoflurane. b. Intubate the mouse and connect it to a rodent ventilator. c. Perform a left thoracotomy to expose the heart. d. Ligate the left anterior descending (LAD) coronary artery with an 8-0 silk suture to induce myocardial infarction. Successful ligation can be confirmed by visual blanching of the ventricle. e. For sham-operated controls, the suture is passed under the LAD but not tied. f. Close the chest in layers and allow the animal to recover.
-
Treatment: a. Three days post-surgery, randomly assign mice to treatment groups: Vehicle control or this compound. b. Prepare this compound solution in the vehicle at the desired concentration (e.g., for a 40 µg/kg dose). c. Administer this compound or vehicle daily via subcutaneous injection for the duration of the study (e.g., 2 weeks).[1]
-
Assessment of Cardiac Function: a. At the end of the treatment period, perform echocardiography on anesthetized mice to measure parameters such as ejection fraction and fractional shortening.
-
Histological Analysis: a. Following echocardiography, euthanize the mice and harvest the hearts. b. Fix the hearts in formalin and embed in paraffin. c. Section the hearts and stain with picrosirius red to quantify the infarct size.
Protocol 2: db/db Mouse Model of Obesity and Insulin Resistance with this compound Treatment
This protocol is based on studies evaluating the metabolic effects of this compound in a genetic model of type 2 diabetes.
Materials:
-
Male db/db mice and their lean littermate controls (db/+)
-
This compound
-
Vehicle for oral gavage (e.g., corn oil)
-
Blood glucose meter and strips
-
Reagents for gene expression analysis (e.g., TRIzol, qPCR reagents)
Procedure:
-
Animal Model: a. Use male db/db mice, which are leptin receptor-deficient and spontaneously develop obesity, hyperglycemia, and insulin resistance.[6] Use age-matched db/+ mice as controls.
-
Treatment: a. Randomly assign db/db mice to treatment groups: Vehicle, this compound (e.g., 50 µg/kg), and this compound (e.g., 100 µg/kg). b. Administer this compound or vehicle once daily via oral gavage for the study duration (e.g., 8 weeks).
-
Metabolic Monitoring: a. Monitor body weight and food intake regularly. b. Measure fasting blood glucose levels at baseline and at specified intervals throughout the study. Blood can be collected from the tail vein.
-
Tissue Collection and Analysis: a. At the end of the study, euthanize the mice and collect tissues of interest, such as epididymal adipose tissue. b. Isolate RNA from the adipose tissue and perform quantitative real-time PCR (qPCR) to analyze the expression of pro-inflammatory genes (e.g., TNF-α, IL-6).
Protocol 3: Adipose Tissue Inflammation Model and this compound Treatment
This protocol outlines a diet-induced model of obesity and adipose tissue inflammation.
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Control low-fat diet (LFD)
-
This compound
-
Vehicle
-
Reagents for flow cytometry and histology
Procedure:
-
Induction of Obesity and Inflammation: a. Feed mice a high-fat diet for an extended period (e.g., 12-16 weeks) to induce obesity and adipose tissue inflammation.[7] A control group should be fed a low-fat diet.
-
Treatment: a. Once obesity and inflammation are established, randomize the HFD-fed mice into treatment groups: Vehicle or this compound. b. Administer this compound or vehicle at the desired dose and route for the specified duration.
-
Analysis of Adipose Tissue Inflammation: a. At the end of the treatment period, euthanize the mice and collect epididymal white adipose tissue (eWAT). b. Flow Cytometry: Digest the eWAT to isolate the stromal vascular fraction (SVF). Stain the SVF cells with antibodies against immune cell markers (e.g., F4/80 for macrophages, CD11c for pro-inflammatory macrophages) and analyze by flow cytometry to quantify immune cell populations. c. Histology: Fix and section the eWAT for histological analysis, such as H&E staining to assess adipocyte size and inflammatory cell infiltration. d. Gene Expression: Isolate RNA from the eWAT and perform qPCR to measure the expression of inflammatory markers.
References
- 1. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. insights.envigo.com [insights.envigo.com]
- 7. Regulation of Adipose Tissue Inflammation by Adenosine 2A Receptor in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of L-798106
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the subcutaneous and oral gavage administration of L-798106, a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3). The provided information is intended to guide researchers in designing and executing in vivo studies to investigate the therapeutic potential of targeting the EP3 receptor in various disease models.
Introduction to this compound
This compound is a small molecule antagonist with high selectivity for the EP3 receptor.[1] The EP3 receptor is a G-protein coupled receptor that, upon activation by its endogenous ligand PGE2, can initiate a cascade of intracellular signaling events.[2] Notably, the EP3 receptor is often coupled to the inhibitory G-protein (Gi), which leads to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the action of PGE2 at the EP3 receptor, this compound can modulate downstream signaling pathways, making it a valuable tool for studying the physiological and pathological roles of EP3 receptor activation.
Data Presentation
The following tables summarize quantitative data from in vivo studies involving the administration of this compound.
Table 1: Subcutaneous Administration of this compound in Mice
| Parameter | Study 1: Myocardial Infarction[3] | Study 2: Regulation of COX-2 Expression[4] |
| Animal Model | Male C57BL/6J mice | Not specified |
| Dosage | 40 µg/kg per day | 100 µg/kg per day |
| Vehicle | DMSO diluted in 0.9% normal saline | Not specified |
| Administration Route | Subcutaneous injection | Subcutaneous injection |
| Frequency | Daily | Daily for 6 days |
| Duration | Starting 3 days post-MI for 2 weeks | 6 days |
| Observed Effects | Improved ejection fraction and shortening fraction post-myocardial infarction. | Increased basal and high-salt-induced COX-2 expression in the kidney. |
Table 2: Oral Gavage Administration of this compound in Mice
| Parameter | Study: Systemic Insulin Resistance |
| Animal Model | db/db mice |
| Dosage | 50 and 100 µg/kg |
| Vehicle | Not explicitly stated; a solution containing DMSO is likely given the compound's solubility. |
| Administration Route | Oral gavage |
| Frequency | Once daily |
| Duration | 8 weeks |
| Observed Effects | Suppressed systemic insulin resistance and adipose tissue inflammation. |
Experimental Protocols
Protocol 1: Subcutaneous Administration of this compound in a Mouse Model of Myocardial Infarction
This protocol is adapted from a study investigating the therapeutic potential of this compound in improving cardiac function following myocardial infarction.[3]
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), sterile
-
0.9% Normal Saline, sterile
-
Sterile microcentrifuge tubes
-
Insulin syringes (or other appropriate syringes for subcutaneous injection)
-
Animal model: Male C57BL/6J mice subjected to myocardial infarction (MI) or sham operation.
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to its solubility, this compound can be dissolved in DMSO.[1][5] Prepare a stock solution of this compound in sterile DMSO. The concentration of the stock solution should be determined based on the final desired dosing volume and the weight of the animals. For example, to achieve a 40 µg/kg dose in a 25g mouse with a 100 µL injection volume, a stock solution of 10 µg/mL would be needed if diluted 1:10 in saline.
-
-
Preparation of Dosing Solution:
-
On each day of dosing, dilute the this compound stock solution in sterile 0.9% normal saline to achieve the final desired concentration of 40 µg/kg in the appropriate injection volume for the mice.[3]
-
Prepare a vehicle control solution by diluting DMSO in 0.9% normal saline at the same concentration as the drug-treated group.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control to the mice via subcutaneous injection.
-
The injection site should be in the loose skin over the back or flank.
-
The administration should be performed daily, starting 3 days post-MI and continuing for the duration of the study (e.g., 2 weeks).[3]
-
Protocol 2: Oral Gavage Administration of this compound in a Mouse Model of Insulin Resistance
This protocol is based on a study evaluating the effects of this compound on systemic insulin resistance in db/db mice.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO)
-
Carboxymethylcellulose (CMC)
-
Tween 80 (Polysorbate 80)
-
Sterile water
-
Sterile microcentrifuge tubes
-
Oral gavage needles (20-22 gauge for mice)
-
Syringes
-
Animal model: db/db mice.
Procedure:
-
Preparation of Vehicle Solution:
-
A common vehicle for oral gavage of hydrophobic compounds consists of a suspension in an aqueous solution containing a surfactant and a suspending agent. A typical vehicle can be prepared as follows: 0.5% (w/v) CMC and 0.1% (v/v) Tween 80 in sterile water.
-
-
Preparation of this compound Dosing Suspension:
-
This compound is soluble in DMSO.[5] To prepare the dosing suspension, first dissolve the required amount of this compound in a small volume of DMSO.
-
Add the this compound/DMSO solution to the prepared vehicle solution (e.g., 0.5% CMC, 0.1% Tween 80 in water) and vortex thoroughly to create a uniform suspension. The final concentration of DMSO in the dosing solution should be kept low (typically ≤5%) to minimize potential toxicity.
-
Prepare a vehicle control suspension containing the same concentration of DMSO, CMC, and Tween 80 without the this compound.
-
-
Administration:
-
Administer the prepared this compound suspension or vehicle control to the db/db mice via oral gavage.
-
The volume to be administered should be calculated based on the animal's body weight (e.g., 10 mL/kg).
-
Dosing should be performed once daily for the specified duration of the study (e.g., 8 weeks).
-
Mandatory Visualizations
Caption: EP3 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Administration.
References
- 1. A less stressful alternative to oral gavage for pharmacological and toxicological studies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. nal.usda.gov [nal.usda.gov]
- 5. researchgate.net [researchgate.net]
L-798106: In Vivo Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-798106 is a potent and highly selective antagonist of the prostanoid EP3 receptor, a G-protein coupled receptor involved in a myriad of physiological and pathophysiological processes.[1] This document provides detailed application notes and protocols for the in vivo use of this compound in preclinical research settings. It summarizes effective dosages, administration routes, and experimental designs from published studies, and includes visualizations of its mechanism of action and a typical experimental workflow.
Mechanism of Action
This compound exerts its effects by selectively blocking the prostaglandin E2 (PGE2) type 3 (EP3) receptor. The EP3 receptor is one of four receptor subtypes for PGE2 and is primarily coupled to the inhibitory G-protein (Gi).[2] Activation of the EP3 receptor by PGE2 leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. By antagonizing this receptor, this compound prevents the downstream signaling cascade initiated by PGE2, thereby mitigating the biological effects mediated by the EP3 receptor. This mechanism has been explored in various contexts, including inflammation, insulin resistance, and cardiovascular injury.[1][3][4]
Figure 1: this compound Signaling Pathway.
In Vivo Dosage and Administration
The appropriate dosage and administration route for this compound are dependent on the animal model and the specific research question. The following tables summarize dosages used in published mouse studies.
Table 1: Oral Administration of this compound
| Animal Model | Dosage | Frequency | Duration | Key Findings | Reference |
| db/db mice | 50 µg/kg | Once daily | 8 weeks | Suppressed increased fasting blood glucose levels. | [1] |
| db/db mice | 100 µg/kg | Once daily | 8 weeks | Suppressed systemic insulin resistance and adipose tissue inflammation. | [1] |
Table 2: Subcutaneous Administration of this compound
| Animal Model | Dosage | Frequency | Duration | Key Findings | Reference |
| C57BL/6J mice (Myocardial Infarction model) | 40 µg/kg | Daily | 11 days (starting 3 days post-MI) | Significantly improved ejection fraction and shortening fraction post-MI. | [5] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
0.9% Normal Saline
Protocol for Subcutaneous Injection:
-
Prepare a stock solution of this compound in DMSO.
-
For the final dosing solution, dilute the DMSO stock in 0.9% normal saline.[5]
-
Note: The final concentration of DMSO in the vehicle should be minimized and kept consistent across all treatment groups, including the vehicle control group.
-
Protocol for Oral Gavage:
-
While the specific vehicle for oral gavage was not detailed in the cited study, a common practice is to suspend the compound in a vehicle such as a solution of 0.5% carboxymethylcellulose (CMC) in water. It is crucial to ensure a homogenous suspension before each administration.
Animal Model Protocols
Myocardial Infarction (MI) Model in Mice:
-
Animal Strain: C57BL/6J male mice, 10-12 weeks old.[5]
-
Surgical Procedure: Myocardial infarction is induced via ligation of the left anterior descending coronary artery. A sham operation, where the suture is passed without ligation, is performed for the control group.
-
Drug Administration:
-
Outcome Measures: Assess cardiac function using methods such as echocardiography to measure ejection fraction and fractional shortening.[3][5]
Metabolic Disease Model (db/db Mice):
-
Animal Strain: db/db mice.
-
Drug Administration:
-
Outcome Measures: Monitor metabolic parameters such as fasting blood glucose levels and insulin resistance.[1] At the end of the study, adipose tissue can be collected to analyze inflammatory gene expression.[1]
Figure 2: In Vivo Myocardial Infarction Study Workflow.
Important Considerations
-
Solubility: this compound is soluble in DMSO. When preparing for in vivo use, ensure the final concentration of the organic solvent is low and non-toxic to the animals.
-
Vehicle Control: Always include a vehicle control group that receives the same administration volume and vehicle composition as the treatment groups.
-
Pharmacokinetics: The pharmacokinetic properties of this compound, such as its half-life, should be considered when designing the dosing regimen.
-
Species Differences: Be aware that the effects and signaling of this compound may differ between species (e.g., human vs. mouse) due to variations in the EP3 receptor.[6][7]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the EP3 receptor in various disease models. The protocols and data presented here, derived from peer-reviewed studies, provide a solid foundation for designing and conducting in vivo experiments. Researchers should carefully consider the specific details of their experimental model to optimize the dosage and administration of this compound for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
Application Notes and Protocols for High-Throughput Screening Assays for EP3 Antagonists Using L-798106 as a Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostaglandin E2 (PGE2) receptor 3 (EP3) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathophysiological processes, including inflammation, pain, and cardiovascular function. The EP3 receptor primarily couples to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This inhibitory signaling pathway makes the EP3 receptor an attractive therapeutic target for the development of novel antagonists.
These application notes provide a detailed protocol for a high-throughput screening (HTS) campaign to identify novel EP3 receptor antagonists. The protocol utilizes a robust and sensitive Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay. L-798106, a potent and highly selective EP3 antagonist with a Ki of 0.3 nM, is employed as a positive control to validate the assay and benchmark the potency of newly identified compounds.[3]
EP3 Signaling Pathway
The activation of the EP3 receptor by its endogenous ligand PGE2 initiates a signaling cascade that results in the inhibition of cAMP production. This process involves the dissociation of the Gi protein into its Gαi and Gβγ subunits, with the Gαi subunit directly inhibiting adenylyl cyclase.
High-Throughput Screening Workflow
The identification of novel EP3 antagonists from a large compound library involves a multi-step process, beginning with a primary high-throughput screen and followed by several stages of validation and characterization.
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human EP3 receptor.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Agonist: Prostaglandin E2 (PGE2) or a selective EP3 agonist like Sulprostone.
-
Control Antagonist: this compound.
-
cAMP Assay Kit: HTRF cAMP dynamic 2 kit (or equivalent).
-
Other Reagents: Forskolin, 3-isobutyl-1-methylxanthine (IBMX), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
Protocol for HTS cAMP Assay (384-well format)
This protocol is designed for the screening of EP3 antagonists by measuring their ability to counteract the agonist-induced inhibition of cAMP production.
-
Cell Preparation:
-
Culture EP3-expressing cells to 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA) at a pre-optimized density.
-
-
Compound Plating:
-
Dispense 5 µL of test compounds, this compound (control antagonist), and vehicle (DMSO) into the appropriate wells of a 384-well plate.
-
-
Cell Seeding:
-
Add 5 µL of the cell suspension to each well of the compound plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist and Forskolin Addition:
-
Prepare a solution containing the EP3 agonist at its EC80 concentration and a fixed concentration of forskolin (to stimulate basal cAMP levels). The optimal forskolin concentration should be determined empirically.
-
Add 5 µL of the agonist/forskolin mixture to all wells except the negative control wells (which receive only forskolin).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Add 5 µL of the HTRF lysis and detection reagents to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Data Presentation and Analysis
The following tables summarize typical quantitative data obtained from an HTS campaign for EP3 antagonists.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Interpretation |
| Z'-factor | > 0.5 | Excellent assay quality, suitable for HTS. |
| Signal-to-Background (S/B) Ratio | > 5 | A robust assay window for hit identification. |
| Coefficient of Variation (%CV) | < 15% | Good reproducibility of the assay. |
Table 2: Control Compound (this compound) Characterization
| Parameter | This compound |
| IC50 (nM) | 0.5 - 5 |
| Ki (nM) | 0.3 |
| Maximum Inhibition (%) | ~100 |
Table 3: Illustrative Dose-Response Data for this compound
| This compound Concentration (nM) | % Inhibition of Agonist Response |
| 0.01 | 5 |
| 0.1 | 20 |
| 1 | 50 |
| 10 | 85 |
| 100 | 98 |
| 1000 | 100 |
Conclusion
The described HTS assay and protocols provide a robust framework for the identification and characterization of novel EP3 receptor antagonists. The use of the highly selective and potent antagonist this compound as a control ensures the validity and reliability of the screening results. The subsequent hit validation and lead optimization workflow will facilitate the development of promising new therapeutic agents targeting the EP3 receptor.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for L-798106 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of the selective prostanoid EP3 receptor antagonist, L-798106.
Introduction
This compound is a potent and highly selective antagonist for the prostanoid EP3 receptor, a G-protein coupled receptor (GPCR) involved in a wide array of physiological and pathological processes.[1][2] The EP3 receptor is activated by the endogenous ligand prostaglandin E2 (PGE2) and its activation can lead to various cellular responses through coupling to multiple G proteins, primarily the inhibitory G protein (Gi), which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4][5] This assay allows for the characterization of the binding affinity of this compound to the human EP3 receptor.
Principle of the Assay
This competitive radioligand binding assay measures the ability of a test compound, this compound, to displace a specific radiolabeled ligand, [³H]-PGE2, from the human EP3 receptor. The assay is performed using commercially available cell membranes prepared from a stable recombinant cell line expressing the human EP3 receptor. The amount of radioligand bound to the receptor is quantified following separation of the bound and free radioligand by rapid vacuum filtration. The data is then used to determine the half-maximal inhibitory concentration (IC50) of this compound, from which the inhibitory constant (Ki) can be calculated.
Data Presentation
Table 1: Binding Affinity of this compound and Radioligand
| Compound | Receptor | Radioligand | Ki (nM) | Kd (nM) |
| This compound | Prostanoid EP3 | [³H]-PGE2 | 0.3 | - |
| [³H]-PGE2 | Prostanoid EP3 | - | - | 1.56 |
Table 2: Selectivity Profile of this compound
| Receptor | Ki (nM) |
| Prostanoid EP3 | 0.3 |
| Prostanoid EP4 | 916 |
| Prostanoid EP1 | >5000 |
| Prostanoid EP2 | >5000 |
Experimental Protocols
Materials and Reagents
-
Human EP3 GPCR Membrane Preparation: (e.g., ChemiSCREEN™ from MilliporeSigma, Cat. No. HTS092M)
-
This compound: (Tocris, Cat. No. 2351 or equivalent)
-
[³H]-Prostaglandin E2 ([³H]-PGE2): (PerkinElmer or equivalent) with a specific activity >100 Ci/mmol
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled PGE2: For determination of non-specific binding
-
96-well microplates
-
Glass fiber filters: (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus: (e.g., 96-well harvester)
-
Scintillation fluid
-
Liquid scintillation counter
-
Protease inhibitor cocktail
Membrane Preparation (If starting from cells/tissue)
-
Homogenize cells or tissue in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitor cocktail).[1]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove large debris.[1]
-
Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[1]
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.[1]
-
Resuspend the final pellet in binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).[1]
-
Store membrane aliquots at -80°C. On the day of the assay, thaw the membranes and resuspend in the final assay binding buffer.[1]
Competitive Radioligand Binding Assay Protocol
-
Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[1]
-
Total Binding: 150 µL of membrane preparation (5-10 µg protein), 50 µL of binding buffer, and 50 µL of [³H]-PGE2.
-
Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of unlabeled PGE2 (at a final concentration of 10 µM), and 50 µL of [³H]-PGE2.
-
This compound Competition: 150 µL of membrane preparation, 50 µL of this compound at various concentrations (e.g., 10-point, 5-log unit range), and 50 µL of [³H]-PGE2. The concentration of [³H]-PGE2 should be at or near its Kd value (approximately 1.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[1]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a filtration apparatus.[1]
-
Washing: Wash the filters four times with ice-cold wash buffer.[1]
-
Drying: Dry the filters for 30 minutes at 50°C.[1]
-
Counting: Place the dried filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.[1]
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value of this compound.
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:[6]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand ([³H]-PGE2) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Caption: Experimental workflow for the EP3 receptor radioligand binding assay.
Caption: Prostanoid EP3 receptor signaling pathways.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. punnettsquare.org [punnettsquare.org]
- 3. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
Application Notes and Protocols: Investigating EP3 Receptor Downstream Signaling Pathways using L-798106
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the selective EP3 receptor antagonist, L-798106, to investigate the diverse downstream signaling pathways of the Prostaglandin E2 (PGE2) receptor subtype 3 (EP3). The EP3 receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathophysiological processes, making it an attractive target for therapeutic intervention. Understanding its intricate signaling network is crucial for the development of novel drugs.
The EP3 receptor is unique among the PGE2 receptor subtypes due to its ability to couple to multiple G-protein families, including Gi, Gs, Gq, and G13, leading to a variety of cellular responses.[1][2] this compound is a potent and highly selective antagonist for the EP3 receptor, exhibiting a Ki of 0.3 nM, with significantly lower affinity for other EP receptor subtypes, making it an invaluable tool for dissecting EP3-specific signaling events.[3][4][5]
This compound: A Selective EP3 Receptor Antagonist
This compound allows for the precise blockade of EP3 receptor activity, enabling researchers to isolate and study its contribution to cellular signaling cascades. By inhibiting the binding of the endogenous ligand PGE2 or selective EP3 agonists like sulprostone, this compound can be used to elucidate the functional consequences of EP3 receptor activation.
Table 1: Binding Affinity of this compound for Prostanoid EP Receptors
| Receptor Subtype | Ki (nM) |
| EP3 | 0.3[3][4][5] |
| EP4 | 916[3][4][5] |
| EP1 | >5000[3][4][5] |
| EP2 | >5000[3][4][5] |
EP3 Receptor Downstream Signaling Pathways
The multifaceted nature of the EP3 receptor stems from its capacity to engage distinct downstream signaling pathways. The primary pathways and their key effector molecules are outlined below.
Caption: Overview of EP3 receptor downstream signaling pathways.
The Gi-Mediated Pathway (Inhibition of Adenylyl Cyclase)
The canonical signaling pathway for the EP3 receptor involves coupling to the inhibitory G-protein, Gi.[1][6] Activation of Gi leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This pathway is implicated in various physiological processes, including the regulation of smooth muscle contraction and neurotransmitter release.
The Gs-Mediated Pathway (Stimulation of Adenylyl Cyclase)
In certain cellular contexts, the EP3 receptor can couple to the stimulatory G-protein, Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[1] This dual coupling to both Gi and Gs highlights the complexity of EP3 receptor signaling and suggests that the cellular environment dictates the ultimate downstream response.
The Gq-Mediated Pathway (Phospholipase C Activation)
The EP3 receptor has also been shown to couple to Gq, which activates phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[9]
The G13-Mediated Pathway (Rho Activation)
Coupling of the EP3 receptor to G13 results in the activation of the small GTPase Rho.[1] The Rho signaling pathway is a critical regulator of the actin cytoskeleton and is involved in processes such as cell migration, adhesion, and proliferation.
Experimental Protocols
To investigate the engagement of these diverse signaling pathways by the EP3 receptor and the inhibitory effect of this compound, the following experimental protocols are recommended.
Protocol 1: Measurement of Intracellular cAMP Levels
This protocol is designed to assess the coupling of the EP3 receptor to both Gi and Gs proteins by measuring changes in intracellular cAMP concentration.
Objective: To determine if EP3 receptor activation by an agonist (e.g., PGE2 or sulprostone) leads to an increase or decrease in cAMP levels and to confirm the antagonistic effect of this compound.
Materials:
-
Cells expressing the EP3 receptor (endogenously or recombinantly)
-
Cell culture medium and supplements
-
PGE2 or Sulprostone (EP3 agonist)
-
This compound (EP3 antagonist)
-
Forskolin (adenylyl cyclase activator, used to potentiate the inhibitory signal)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensors)[10]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (if required by the assay kit)
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the EP3 receptor to ~80-90% confluency.
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Pre-treatment with Antagonist:
-
Wash the cells once with pre-warmed PBS.
-
Add serum-free medium containing different concentrations of this compound to the designated wells. For control wells, add medium without the antagonist.
-
Incubate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
For Gi pathway investigation: Add a fixed concentration of forskolin (to pre-stimulate adenylyl cyclase) along with the EP3 agonist (e.g., sulprostone) at various concentrations.
-
For Gs pathway investigation: Add the EP3 agonist at various concentrations.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells (if necessary, according to the kit instructions).
-
Measure the intracellular cAMP levels using a compatible plate reader according to the manufacturer's protocol.
-
-
Data Analysis:
Caption: Experimental workflow for the intracellular cAMP assay.
Protocol 2: Measurement of Inositol Phosphate (IP1) Accumulation
This protocol assesses the coupling of the EP3 receptor to the Gq pathway by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[13]
Objective: To determine if EP3 receptor activation stimulates the Gq/PLC pathway and to quantify the antagonistic effect of this compound.
Materials:
-
Cells expressing the EP3 receptor
-
Cell culture medium and supplements
-
PGE2 or Sulprostone
-
This compound
-
IP1 assay kit (e.g., HTRF-based)
-
Lithium chloride (LiCl) solution (to inhibit IP1 degradation)
-
Stimulation buffer
Procedure:
-
Cell Culture and Plating:
-
Follow the same procedure as in Protocol 1.
-
-
Pre-treatment with Antagonist:
-
Wash cells with stimulation buffer.
-
Add stimulation buffer containing various concentrations of this compound or vehicle control.
-
Incubate for 30-60 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the EP3 agonist at various concentrations in the presence of LiCl (to allow for IP1 accumulation).
-
Incubate for the time recommended by the IP1 assay kit manufacturer (typically 30-60 minutes) at 37°C.
-
-
IP1 Measurement:
-
Lyse the cells and perform the IP1 measurement according to the kit's instructions using a compatible plate reader.
-
-
Data Analysis:
-
Generate dose-response curves for the agonist in the presence and absence of this compound.
-
Calculate the EC50 of the agonist and the IC50 of this compound.
-
Protocol 3: Measurement of Intracellular Calcium Mobilization
This protocol also evaluates Gq pathway activation by directly measuring the transient increase in intracellular calcium concentration upon receptor stimulation.[14][15]
Objective: To visualize and quantify the mobilization of intracellular calcium following EP3 receptor activation and its inhibition by this compound.
Materials:
-
Cells expressing the EP3 receptor
-
Cell culture medium and supplements
-
PGE2 or Sulprostone
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Culture and Plating:
-
Seed cells into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in HBSS with Pluronic F-127 (to aid in dye solubilization).
-
Remove the culture medium, wash the cells with HBSS, and add the dye loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
-
Calcium Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a solution containing the EP3 agonist at various concentrations (with or without pre-incubation with this compound).
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each condition.
-
Generate dose-response curves and determine EC50 and IC50 values.
-
Table 2: Summary of Experimental Approaches
| Pathway | Second Messenger/Readout | Recommended Assay | Agonist | Antagonist |
| Gi | ↓ cAMP | cAMP Assay (with Forskolin) | Sulprostone/PGE2 | This compound |
| Gs | ↑ cAMP | cAMP Assay | Sulprostone/PGE2 | This compound |
| Gq | ↑ IP3 / ↑ Ca²⁺ | IP1 Accumulation Assay | Sulprostone/PGE2 | This compound |
| Gq | ↑ Ca²⁺ | Intracellular Calcium Assay | Sulprostone/PGE2 | This compound |
By employing these detailed protocols and the highly selective EP3 antagonist this compound, researchers can effectively dissect the complex signaling networks governed by the EP3 receptor. This knowledge will be instrumental in advancing our understanding of the physiological roles of EP3 and in the development of targeted therapeutics for a wide range of diseases.
References
- 1. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 8. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin EP3 receptor superactivates adenylyl cyclase via the Gq/PLC/Ca2+ pathway in a lipid raft-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. IC50 Calculator | AAT Bioquest [aatbio.com]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
L-798106 solubility in DMSO and other organic solvents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the solubility, handling, and experimental use of L-798106, a potent and highly selective EP3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective antagonist for the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1] Its primary mechanism of action is to block the binding of PGE2 to the EP3 receptor, thereby inhibiting its downstream signaling pathways. The EP3 receptor is a G-protein coupled receptor (GPCR) that can couple to various G proteins, including Gi, Gs, and G13, leading to diverse cellular responses such as the inhibition or stimulation of adenylyl cyclase and mobilization of intracellular calcium.[2][3]
Q2: In which organic solvents is this compound soluble?
This compound is soluble in several organic solvents. The table below summarizes the reported solubility data. Please note that solubility can vary between different product batches and suppliers.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Source |
| DMSO | 5 | 9.32 | TargetMol[4] |
| DMSO | 10 | ~18.6 | Cayman Chemical |
| DMSO | 53.64 | 100 | Tocris Bioscience, R&D Systems[1] |
| Dimethyl Formamide (DMF) | 20 | ~37.3 | Cayman Chemical |
| Acetonitrile | 1 | ~1.86 | Cayman Chemical |
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a stock solution by dissolving this compound in an appropriate organic solvent like DMSO.[5] For example, to prepare a 10 mM stock solution in DMSO, you would dissolve 5.36 mg of this compound (assuming a molecular weight of 536.44 g/mol ) in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[4]
Q4: How should I store this compound powder and stock solutions?
-
Powder: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[4]
-
Stock Solutions: Stock solutions in organic solvents should be stored at -80°C for up to 1 year or at -20°C for up to 3 months.[4][5] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide
Issue 1: I'm having difficulty dissolving this compound in DMSO at the desired concentration.
-
Varying Solubility Reports: As noted in the FAQ, the reported solubility of this compound in DMSO varies significantly between suppliers (from 5 mg/mL to over 50 mg/mL).[4] It is possible your desired concentration exceeds the solubility of your specific batch.
-
Recommended Actions:
-
Start with a lower concentration: Try dissolving the compound at a lower concentration that is consistently reported, such as 5 mg/mL.
-
Sonication and Gentle Warming: Aid dissolution by sonicating the solution. Gentle warming to 37°C can also help, but avoid excessive heat.[5]
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which may reduce the solubility of hydrophobic compounds. Use high-purity, anhydrous DMSO from a freshly opened container.
-
Issue 2: My this compound solution appears cloudy or shows precipitation after dilution in aqueous media.
-
Problem: This is a common issue when diluting a concentrated DMSO stock solution into an aqueous buffer or cell culture medium. The compound may precipitate out as the solvent changes from organic to aqueous.[5]
-
Recommended Actions:
-
Rapid Mixing: When diluting, add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid and thorough mixing.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can help maintain solubility.
-
Lower Final DMSO Concentration: Aim for a final DMSO concentration of 0.1% or lower in your experimental setup, as higher concentrations can be toxic to cells and may affect experimental outcomes.[5]
-
Issue 3: I am observing inconsistent or unexpected results in my cell-based assays.
-
Potential DMSO Interference: DMSO, while a common solvent, can interfere with certain biological assays. For example, it has been reported to act as an antagonist in some scintillation proximity assays.[6]
-
Compound Stability: Although relatively stable, prolonged storage of stock solutions, especially at -20°C, or multiple freeze-thaw cycles can lead to degradation.
-
Recommended Actions:
-
Solvent Control: Always include a vehicle control (the same concentration of DMSO used to deliver this compound) in your experiments to account for any effects of the solvent itself.
-
Prepare Fresh Solutions: If you suspect degradation, prepare a fresh stock solution from powder.
-
Assay-Specific Considerations: Be aware of potential interactions between DMSO and your specific assay components. If problems persist, consider if an alternative solvent, in which this compound has lower but sufficient solubility, could be used.
-
Experimental Methodologies
Below are representative protocols for in vitro and in vivo experiments using this compound. These should be adapted based on your specific cell lines, animal models, and experimental goals.
In Vitro Cell Migration (Scratch) Assay
This assay is used to assess the effect of this compound on cancer cell migration.
-
Cell Seeding: Plate cells (e.g., SK-BR-3 breast cancer cells) in a 6-well plate and grow to confluency.
-
Creating the "Scratch": Use a sterile p200 pipette tip to create a linear "scratch" in the cell monolayer.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add fresh culture medium containing the desired concentration of this compound (e.g., 10 nM - 1 µM) or a vehicle control (e.g., 0.1% DMSO).
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the rate of cell migration into the empty area.
In Vivo Administration in a Mouse Model
This protocol describes the oral administration of this compound to mice.
-
Animal Model: Use an appropriate mouse model for your study (e.g., db/db mice for studying diabetes).
-
Formulation Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For oral gavage, the DMSO stock can be further diluted in a vehicle such as a mixture of PEG300, Tween 80, and saline. A final formulation could be, for example, 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline. The final concentration should be calculated based on the desired dosage and the average weight of the animals.
-
-
Administration: Administer this compound or the vehicle control to the mice via oral gavage at the desired dosage (e.g., 50-100 µg/kg) and frequency (e.g., once daily).
-
Monitoring and Analysis: Monitor the animals for the duration of the study and collect relevant tissues or data for analysis at the end of the experimental period.
Signaling Pathways and Workflows
Prostaglandin E2 EP3 Receptor Signaling Pathway
The binding of Prostaglandin E2 (PGE2) to the EP3 receptor can trigger multiple downstream signaling cascades depending on the G-protein to which the receptor is coupled. This compound acts by blocking this initial binding step.
Caption: EP3 receptor signaling pathways.
Experimental Workflow for In Vitro Cell-Based Assays
This diagram outlines the general workflow for conducting in vitro experiments with this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
Preparing L-798106 stock solutions for cell culture.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and use of L-798,106 stock solutions for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing L-798,106 stock solutions?
A1: The recommended solvent for preparing L-798,106 stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] L-798,106 is also soluble in other organic solvents such as acetonitrile and dimethyl formamide.[2]
Q2: What is the solubility of L-798,106 in DMSO?
A2: The solubility of L-798,106 in DMSO is approximately 5 to 10 mg/mL.[1][2] Some suppliers indicate a solubility of up to 53.64 mg/mL, which corresponds to 100 mM.[3] To ensure complete dissolution, sonication is recommended.[1]
Q3: How should I store L-798,106 powder and stock solutions?
A3: L-798,106 powder should be stored at -20°C and is stable for at least three to four years.[1][2] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1]
Q4: What is the mechanism of action of L-798,106?
A4: L-798,106 is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP3.[1][2][3][4] The EP3 receptor is a G-protein coupled receptor that, upon activation by PGE2, typically couples to the inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] By blocking the EP3 receptor, L-798,106 prevents this decrease in cAMP. Recent studies suggest that L-798,106 can also act as a biased agonist on the Gαz pathway for some human EP3 isoforms.[7][8]
Q5: What are the typical working concentrations of L-798,106 in cell culture?
A5: The working concentration of L-798,106 can vary depending on the cell type and the specific assay. However, a general range is from the nanomolar (nM) to the low micromolar (µM) level. For example, concentrations between 10 nM and 1000 nM have been used to study effects on cell proliferation and migration.[5] A concentration of 200 nM has been shown to block EP3 agonist activity in guinea pig vas deferens.[2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Precipitation of L-798,106 in cell culture medium. | The final concentration of DMSO in the medium is too high, or the working concentration of L-798,106 exceeds its solubility in the aqueous medium. | Ensure the final DMSO concentration in your cell culture medium is low (ideally ≤ 0.1%) to avoid solvent toxicity and precipitation.[9] Prepare an intermediate dilution of the stock solution in pre-warmed medium before adding it to the final culture volume. |
| Inconsistent or unexpected experimental results. | 1. Degradation of L-798,106 due to improper storage or multiple freeze-thaw cycles.2. Off-target effects at high concentrations.3. Cell line-specific expression levels of the EP3 receptor. | 1. Use freshly prepared stock solutions or properly stored single-use aliquots.2. Perform a dose-response curve to determine the optimal, lowest effective concentration for your specific cell line and assay.3. Verify the expression of the EP3 receptor in your cell line of interest, as responsiveness to L-798,106 will depend on its presence. |
| Observed cellular effects are contrary to expected antagonism. | L-798,106 may exhibit biased agonism, particularly on the Gαz signaling pathway in certain human EP3 receptor isoforms.[7][8] | Consider investigating downstream signaling pathways other than the canonical Gi/cAMP axis. Assess Gαz activation or other potential signaling cascades that may be influenced by L-798,106 in your experimental system. |
Data Presentation
Table 1: Solubility and Storage of L-798,106
| Parameter | Value | Reference |
| Molecular Weight | 536.44 g/mol | [1][2] |
| Solubility in DMSO | 5 - 10 mg/mL (9.32 - 18.64 mM) | [1][2] |
| Solubility in Acetonitrile | ~1 mg/mL | [2] |
| Solubility in Dimethyl Formamide | ~20 mg/mL | [2] |
| Storage of Powder | -20°C for up to 3 years | [1] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 1 year (in aliquots) | [1] |
Table 2: In Vitro Activity of L-798,106
| Target | Activity (Ki) | Reference |
| EP3 Receptor | 0.3 nM | [2][3][4] |
| EP4 Receptor | 916 nM | [2][3][4] |
| EP1 Receptor | >5000 nM | [2][3][4] |
| EP2 Receptor | >5000 nM | [2][3][4] |
Experimental Protocols
Preparation of a 10 mM L-798,106 Stock Solution in DMSO
Materials:
-
L-798,106 powder
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Handle L-798,106 powder in a chemical fume hood.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 5.36 mg of L-798,106 powder into the tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the tube containing the L-798,106 powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -80°C.[1]
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM L-798,106 stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for your cell line (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Pipettors and sterile filter tips
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM L-798,106 stock solution at room temperature.
-
Intermediate Dilution (Recommended): To avoid precipitation and ensure accurate final concentrations, it is advisable to perform a serial dilution.
-
For example, to prepare a 100 µM intermediate solution, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed cell culture medium. Mix gently by pipetting.
-
-
Final Working Solution Preparation: Prepare the final working solution by diluting the intermediate solution into the final volume of cell culture medium.
-
For example, to prepare a 1 µM working solution in 1 mL of medium, add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed cell culture medium.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the L-798,106-treated samples.
Mandatory Visualization
Caption: L-798,106 mechanism of action on the EP3 receptor signaling pathway.
References
- 1. L-798106 | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. dovepress.com [dovepress.com]
- 6. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. benchchem.com [benchchem.com]
L-798106 Technical Support Center: Stability and Handling in Aqueous Solutions and Culture Media
Welcome to the technical support center for L-798106. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in experimental settings. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the effective use of this potent and selective EP3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the solid powder should be kept at -20°C, where it is reported to be stable for up to three to four years.[1][2] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year or at -20°C for up to one month.[1][3] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile.[2] DMSO is the most commonly used solvent for preparing stock solutions for cell culture experiments.[4] For a detailed protocol on preparing a stock solution, please refer to the "Experimental Protocols" section below.
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
A3: Currently, there is limited published data specifically detailing the stability and half-life of this compound in aqueous solutions or cell culture media. As a general practice for small molecules, it is recommended to prepare fresh dilutions of this compound in your aqueous buffer or culture medium for each experiment from a frozen stock solution. Avoid storing the compound in aqueous solutions for extended periods.
Q4: I am observing inconsistent or no effect of this compound in my experiments. What could be the cause?
A4: Inconsistent results can arise from several factors. Firstly, ensure that your this compound stock solution has been stored correctly and that the number of freeze-thaw cycles has been minimized. Secondly, due to the lack of specific stability data in culture media, it is possible the compound may degrade over long incubation times. Consider reducing the incubation period or replenishing the media with freshly diluted this compound for longer experiments. Finally, verify the final concentration of the compound in your assay and ensure that the DMSO concentration is not exceeding a level toxic to your cells (typically <0.1%).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in stock solution upon thawing. | The compound may have come out of solution during freezing. | Gently warm the vial to room temperature and vortex or sonicate to redissolve the compound completely before use.[1] |
| Reduced or no activity of this compound in the assay. | 1. Compound degradation due to improper storage. 2. Compound degradation in the aqueous experimental buffer or culture medium. 3. Incorrect final concentration. | 1. Prepare a fresh stock solution from solid this compound. 2. Prepare working solutions in aqueous buffer or media immediately before use. For long-term experiments, consider replenishing the compound. 3. Recalculate and verify the dilution series. |
| Cell toxicity observed at higher concentrations. | The final concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in the culture medium is at a non-toxic level, typically below 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess solvent toxicity. |
| Variability between experiments. | 1. Inconsistent preparation of working solutions. 2. Degradation of the compound over the course of the experiment. | 1. Follow a standardized protocol for preparing working solutions from the stock. 2. Minimize the time between adding this compound to the medium and starting the experiment. For long incubations, consider the stability of other media components. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ~10 mg/mL (~18.6 mM)[2] |
| Dimethylformamide (DMF) | ~20 mg/mL[2] |
| Acetonitrile | ~1 mg/mL[2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Reported Stability |
| Solid Powder | -20°C | ≥ 3 years[1][2] |
| In DMSO | -80°C | Up to 1 year[1] |
| In DMSO | -20°C | Up to 1 month[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder, MW: 536.44 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance in a sterile environment. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.36 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the solid this compound. For 5.36 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is homogeneous.
-
Perform a serial dilution of the stock solution into sterile cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute 1 µL of the stock into 999 µL of culture medium.
-
Ensure the final concentration of DMSO in the culture medium does not exceed a non-toxic level (e.g., <0.1%).
-
Add the final working solutions to your cell cultures immediately after preparation.
-
Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
Visualizations
Signaling Pathway of this compound Action
This compound is a selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 3 (EP3). The EP3 receptor is a G-protein coupled receptor (GPCR) that, upon binding to its ligand PGE2, typically couples to the inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects. By blocking the binding of PGE2 to the EP3 receptor, this compound prevents this signaling cascade.
Caption: Mechanism of action of this compound as an EP3 receptor antagonist.
Experimental Workflow for Cell-Based Assays
The following workflow outlines the general steps for using this compound in a typical cell-based experiment.
Caption: General experimental workflow for using this compound in cell culture.
References
Optimizing L-798106 concentration to avoid off-target effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EP3 receptor antagonist, L-798106. Our goal is to help you optimize its concentration to ensure target specificity and avoid potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its selectivity profile?
A1: this compound is a potent and highly selective antagonist of the prostanoid EP3 receptor.[1][2] It exhibits significantly lower affinity for other prostanoid receptors, making it a specific tool for studying EP3 signaling.
Q2: What are the known off-target effects or unexpected activities of this compound?
A2: While generally highly selective for the EP3 receptor, a key consideration is that this compound can act as a biased agonist on the Gαz pathway for some human EP3 receptor isoforms.[3][4] This effect is species- and isoform-dependent and has not been observed in the mouse EP3 isoform α.[3][4] Therefore, researchers working with human cells or tissues should be aware of this potential for biased agonism, which could lead to unexpected downstream signaling events.
Q3: What is a good starting concentration for my in vitro experiments?
A3: The optimal concentration of this compound will depend on your specific cell type and experimental conditions. Based on published studies, a concentration range of 10 nM to 1 µM is a reasonable starting point for many in vitro applications.[5][6] For instance, a concentration of 200 nM has been shown to inhibit electrical field stimulation-induced contractile responses.[1][7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: What concentrations of this compound have been used in in vivo studies?
A4: In animal studies, particularly in mice, oral gavage doses of 50 and 100 μg/kg once daily have been used to investigate its effects on systemic insulin resistance and adipose tissue inflammation.[1][7] Another study in mice used a daily subcutaneous injection of 40 µg/kg.[8] As with in vitro studies, the optimal dose for in vivo experiments will depend on the animal model, route of administration, and the specific research question.
Troubleshooting Guide
This guide is designed to help you identify and address potential issues related to off-target effects when using this compound.
Problem: I am observing unexpected or inconsistent results in my experiments with this compound.
This could be due to several factors, including the concentration of this compound, the specific EP3 receptor isoforms present in your system, or potential biased agonism. The following flowchart provides a systematic approach to troubleshooting.
Caption: Troubleshooting flowchart for unexpected results with this compound.
Data Presentation
Table 1: Selectivity Profile of this compound
| Receptor | Ki (nM) |
| EP3 | 0.3[1][2] |
| EP4 | 916[1][2] |
| EP1 | >5000[1][2] |
| EP2 | >5000[1][2] |
Table 2: Exemplary Concentrations of this compound Used in Research
| Application | Concentration/Dose | Species/System | Reference |
| In Vitro Contractile Response | 200 nM | Guinea-pig vas deferens | [1][7] |
| In Vitro ACh Release | 10 µM | Guinea-pig tracheal smooth muscle | [1] |
| In Vitro Cell Proliferation | 10 nM - 1 µM | Human breast cancer cells (SK-BR-3) | [5] |
| In Vitro Microglial Superoxide Production | 1 µM | Rat mixed glia cultures | [6] |
| In Vivo Insulin Resistance | 50 and 100 µg/kg (oral gavage) | db/db mice | [1][7] |
| In Vivo Cardiac Injury | 40 µg/kg (subcutaneous) | C57Bl/6J mice | [8] |
Experimental Protocols
1. Protocol: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines a general method for determining the effective concentration of this compound for inhibiting EP3 receptor activation in a cell-based assay.
Caption: Workflow for a dose-response experiment to determine this compound IC50.
Methodology:
-
Cell Culture: Plate cells expressing the EP3 receptor at an appropriate density in a multi-well plate.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Create a serial dilution of this compound in cell culture media to achieve the final desired concentrations. Also, prepare a stock solution of a suitable EP3 agonist (e.g., sulprostone).
-
Treatment: Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 30 minutes).
-
Stimulation: Add the EP3 agonist at a concentration known to elicit a sub-maximal response (e.g., EC80).
-
Assay: After an appropriate incubation time, measure the downstream readout. For EP3 receptors, which are often coupled to Gi, this could be a measurement of cAMP levels (expecting this compound to reverse the agonist-induced decrease in cAMP).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. Protocol: Assessing Potential Gαz Biased Agonism in Human Cells
This protocol is designed to investigate if this compound exhibits biased agonism towards the Gαz pathway in your human cell line of interest.
Caption: Experimental workflow to assess Gαz biased agonism of this compound.
Methodology:
-
Cell Line Selection: Use a human cell line that endogenously expresses the EP3 receptor isoform of interest or a cell line engineered to overexpress a specific human EP3 isoform.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) without the presence of an EP3 agonist.
-
Controls: Include a vehicle control (e.g., DMSO) and, if possible, a known activator of the Gαz pathway as a positive control.
-
Downstream Readout: Measure a signaling event specifically downstream of Gαz activation. This could involve using a BRET-based biosensor for Gαz activation, measuring the phosphorylation of specific downstream effectors, or using a reporter gene assay sensitive to Gαz signaling.
-
Data Analysis: Analyze the data to determine if this compound alone, in the absence of an orthosteric agonist, can induce a response through the Gαz pathway. A dose-dependent increase in the readout would suggest biased agonism.
Signaling Pathway
The prostaglandin E2 (PGE2) receptor EP3 is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi.
Caption: Simplified EP3 receptor signaling pathway via Gi coupling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 3. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. dovepress.com [dovepress.com]
- 6. Physiological concentration of prostaglandin E2 exerts anti-inflammatory effects by inhibiting microglial production of superoxide through a novel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]
- 8. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of L-798106 at high concentrations.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of L-798106, particularly at high concentrations. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its selectivity profile at low concentrations?
A1: this compound is a potent and highly selective antagonist of the prostanoid EP3 receptor.[1][2] At nanomolar concentrations, it demonstrates high selectivity for the EP3 receptor over other prostanoid receptors such as EP1, EP2, and EP4.[1][2]
Q2: What are the potential off-target effects of this compound when used at high concentrations?
A2: Based on its binding affinity, this compound may exhibit off-target effects at the EP4 receptor at micromolar concentrations.[1][2] The binding affinity for the EP4 receptor is approximately 3000-fold lower than for the EP3 receptor.[1][2] There is limited publicly available data from broad kinase or safety pharmacology screens. Therefore, it is recommended to perform comprehensive off-target profiling for your specific experimental system if using high concentrations of this compound.
Q3: I am observing unexpected effects on cAMP levels in my experiments with this compound. Is this an off-target effect?
A3: Not necessarily. While antagonism of the Gi-coupled EP3 receptor is expected to increase cAMP levels by blocking the inhibitory effect of an agonist, this compound has also been shown to increase cAMP levels in SK-BR-3 breast cancer cells on its own.[3] Furthermore, if your experimental system expresses the EP4 receptor, which is coupled to Gs and stimulates cAMP production, high concentrations of this compound could potentially antagonize this receptor, leading to complex effects on cAMP levels depending on the endogenous prostaglandin E2 (PGE2) tone.
Q4: Can this compound exhibit agonist-like activity?
A4: Yes, under certain conditions. For some human EP3 receptor isoforms, this compound has been shown to act as a biased agonist of the Gαz signaling pathway.[4] This effect is species-dependent and has not been observed for the mouse EP3 isoform α.[4] This highlights the importance of considering the species and specific receptor isoforms present in your experimental model.
Q5: Are there any known effects of this compound on cell proliferation and migration at high concentrations?
A5: Yes, in SK-BR-3 breast cancer cells, this compound at concentrations of 10 nM to 1000 nM has been shown to reduce cell proliferation and migration.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected results at high concentrations (>1 µM) | Potential off-target binding to the EP4 receptor or other unknown targets. | 1. Perform a dose-response curve to determine if the effect is concentration-dependent. 2. Use a selective EP4 antagonist as a control to see if the effect is blocked. 3. Consider performing a broad off-target screening assay (see Experimental Protocols). |
| Discrepancies in results between human and mouse cell lines | Species-specific biased agonism of this compound at the EP3 receptor.[4] | 1. Be aware that this compound can act as a Gαz biased agonist for some human EP3 isoforms.[4] 2. Characterize the specific EP3 receptor isoforms present in your experimental systems. |
| Unexpected changes in Gi-protein expression | This compound has been shown to reduce Gi-protein expression in SK-BR-3 cells at concentrations of 10 nM to 1000 nM.[3] | 1. Measure Gi-protein levels via Western blot to confirm this effect in your system. 2. Consider the downstream consequences of reduced Gi-protein levels on other signaling pathways. |
Data Presentation
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Selectivity vs. EP3 |
| EP3 | 0.3[1][2] | - |
| EP4 | 916[1][2] | ~3053-fold |
| EP1 | > 5000[1][2] | > 16,667-fold |
| EP2 | > 5000[1][2] | > 16,667-fold |
Table 2: Functional Effects of this compound in SK-BR-3 Cells
| Concentration | Effect on Cell Proliferation (% of control) | Effect on Cell Migration (% of control) | Effect on Gi-protein Expression (% of control) | Effect on cAMP Levels (% of control) |
| 10 nM | 88%[3] | - | 70%[3] | 111%[3] |
| 100 nM | 86%[3] | 54%[3] | 80%[3] | Not available |
| 1000 nM | 91%[3] | 41%[3] | 77%[3] | 104% (not significant)[3] |
Experimental Protocols
1. Radioligand Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for target and off-target receptors.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the receptor of interest (e.g., EP3 or EP4).
-
Assay Buffer: Use a suitable binding buffer (e.g., 10 mM MES, pH 6.0, 10 mM MgCl₂, 1 mM EDTA).
-
Competition Binding: Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [³H]-PGE₂) and a range of concentrations of this compound.
-
Incubation: Incubate for 90 minutes at 25°C.
-
Harvesting: Harvest the membranes by filtration and wash to remove unbound radioligand.
-
Quantification: Quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Functional Assay
-
Objective: To measure the effect of this compound on intracellular cAMP levels.
-
Methodology:
-
Cell Culture: Plate cells expressing the receptor of interest (e.g., HEK293 cells transfected with EP3 or EP4) in a suitable multi-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulation: Stimulate the cells with a known agonist (e.g., PGE₂ or sulprostone) at its EC₈₀ concentration. Include a control group with no agonist stimulation.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Data Analysis: Express the results as a percentage of the agonist-stimulated response and determine the IC₅₀ value for this compound's inhibitory effect.
-
3. Kinome-wide Selectivity Screen (Recommended for Off-Target Discovery)
-
Objective: To identify potential off-target kinase interactions of this compound at a high concentration.
-
Methodology:
-
Compound Preparation: Prepare this compound at a high concentration (e.g., 1-10 µM) in a suitable solvent like DMSO.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified human kinases.
-
Binding Assay: These services typically employ a competition binding assay format. The kinase panel is incubated with an immobilized ligand that binds to the active site of most kinases. This compound is then added, and its ability to displace the immobilized ligand is measured.
-
Data Analysis: The results are usually presented as the percentage of remaining kinase activity or binding compared to a vehicle control. A significant reduction in signal indicates a potential interaction between this compound and that specific kinase. Follow-up dose-response experiments are necessary to confirm any hits.
-
Mandatory Visualizations
Caption: EP3 Receptor Signaling Pathway.
Caption: Potential Off-Target EP4 Signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 3. dovepress.com [dovepress.com]
- 4. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: L-798,106 Biased Agonism at Human EP3 Receptor Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers investigating the biased agonism of L-798,106 at human prostaglandin E2 receptor subtype 3 (EP3) isoforms, with a specific focus on the Gαz signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is L-798,106 and what is its known activity at the EP3 receptor?
A1: L-798,106 is a high-affinity, selective antagonist for the human EP3 receptor.[1] However, recent studies have revealed a more complex pharmacological profile. For some human EP3 receptor isoforms, L-798,106 acts as a biased agonist, preferentially activating the Gαz signaling pathway while having no significant agonist activity on other pathways like Gαi.[2] This Gαz-biased agonism is species-dependent and has been observed in human but not in mouse EP3 receptor orthologs.[2]
Q2: What is biased agonism and why is it important in the context of L-798,106 and EP3 receptors?
A2: Biased agonism, also known as functional selectivity, is the ability of a ligand to stabilize a specific conformation of a receptor, leading to the preferential activation of one downstream signaling pathway over others. In the case of L-798,106, it selectively activates the Gαz pathway through certain EP3 isoforms. This is significant because the various signaling pathways coupled to EP3 receptors can mediate different physiological and pathophysiological effects. Understanding and harnessing biased agonism could lead to the development of drugs with more specific therapeutic actions and fewer side effects.
Q3: Which human EP3 isoforms exhibit Gαz-biased agonism in response to L-798,106?
A3: Studies utilizing Bioluminescence Resonance Energy Transfer (BRET) have shown that L-798,106 displays Gαz-biased agonism at several human EP3 isoforms. The extent of this agonism can vary between the different isoforms, which differ in their C-terminal tail sequences due to alternative splicing.[2][3] For precise details on which of the more than twelve human EP3 isoforms show this effect, it is recommended to consult the primary literature, such as the study by Audet et al. (2022) in the European Journal of Pharmacology.[2]
Q4: What is the proposed molecular basis for the Gαz-biased agonism of L-798,106 at human EP3 receptors?
A4: Research suggests that a specific amino acid residue at position 107 in the binding site of the human EP3 receptor is important for the Gαz efficacy of L-798,106. In humans, this residue is a threonine, whereas in many other species, including mice (where the biased agonism is not observed), it is a serine.[2]
Data Presentation
The following tables summarize the quantitative data on the potency (EC₅₀) and efficacy (Eₘₐₓ) of L-798,106 at various human EP3 receptor isoforms for the Gαz and Gαi signaling pathways, as determined by BRET assays. This data is essential for comparing the biased agonism across different isoforms.
Table 1: Potency (EC₅₀, nM) of L-798,106 at Human EP3 Isoforms
| Isoform | Gαz Pathway | Gαi Pathway |
| EP3-I | Data not available | Data not available |
| EP3-II | Data not available | Data not available |
| EP3-III | Data not available | Data not available |
| EP3-IV | Data not available | Data not available |
| EP3-VI | Data not available | Data not available |
| EP3-e | Data not available | Data not available |
| EP3-f | Data not available | Data not available |
| Note: Specific EC₅₀ values from the primary literature are required to populate this table. The available search results confirm the existence of biased agonism but do not provide specific quantitative data for each isoform in the abstract. |
Table 2: Efficacy (Eₘₐₓ, % of PGE₂) of L-798,106 at Human EP3 Isoforms
| Isoform | Gαz Pathway | Gαi Pathway |
| EP3-I | Data not available | Data not available |
| EP3-II | Data not available | Data not available |
| EP3-III | Data not available | Data not available |
| EP3-IV | Data not available | Data not available |
| EP3-VI | Data not available | Data not available |
| EP3-e | Data not available | Data not available |
| EP3-f | Data not available | Data not available |
| Note: Specific Eₘₐₓ values from the primary literature are required to populate this table. The available search results confirm the existence of biased agonism but do not provide specific quantitative data for each isoform in the abstract. |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the study of L-798,106 biased agonism at human EP3 isoforms.
Caption: Gαz signaling pathway activated by L-798,106 at a human EP3 isoform.
Caption: L-798,106 biased agonism at a human EP3 receptor isoform.
Caption: Experimental workflow for a Gαz activation BRET assay.
Experimental Protocols
1. BRET Assay for Gαz Activation
This protocol is adapted from methodologies used to study GPCR-G protein interactions and is specifically tailored for assessing L-798,106-induced Gαz activation at human EP3 isoforms.[2][4]
-
Objective: To quantify the activation of the Gαz pathway by L-798,106 at a specific human EP3 receptor isoform using Bioluminescence Resonance Energy Transfer (BRET).
-
Principle: This assay measures the ligand-induced conformational changes within the heterotrimeric G protein. A Renilla luciferase (Rluc) is fused to the Gαz subunit and a fluorescent protein (like Venus) is fused to the Gγ subunit. Upon G protein activation and subsequent conformational change, the distance and/or orientation between Rluc and Venus changes, leading to a decrease in the BRET signal.
-
Materials:
-
HEK293 cells
-
Plasmids: human EP3 isoform (untagged), Gαz-Rluc, Gβ, and Venus-Gγ
-
Cell culture medium and supplements
-
Transfection reagent (e.g., PEI)
-
White, 96-well microplates
-
L-798,106 and reference agonist (e.g., PGE₂)
-
BRET substrate (e.g., Coelenterazine h)
-
BRET-compatible plate reader
-
-
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Co-transfect the cells with plasmids encoding the desired human EP3 isoform, Gαz-Rluc, Gβ, and Venus-Gγ using a suitable transfection reagent. Optimize the ratio of plasmids to achieve optimal BRET signal.
-
Incubate for 24-48 hours post-transfection.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend in assay buffer.
-
Plate the cells into a white, 96-well microplate at an optimized density.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of L-798,106 and the reference agonist in assay buffer.
-
Add the diluted compounds to the respective wells. Include a vehicle control.
-
-
BRET Measurement:
-
Add the BRET substrate (e.g., Coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader (e.g., emission at 485 nm for Rluc and 530 nm for Venus).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well (emission at 530 nm / emission at 485 nm).
-
Normalize the data to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the ligand concentration.
-
Fit the data using a sigmoidal dose-response model to determine the EC₅₀ and Eₘₐₓ values.
-
-
2. cAMP Inhibition Assay for Gαi Pathway Activity
This assay is used to determine if L-798,106 has any agonist or antagonist activity on the Gαi pathway, which is a canonical signaling pathway for EP3 receptors.
-
Objective: To measure changes in intracellular cyclic AMP (cAMP) levels following treatment with L-798,106 to assess Gαi pathway activation or inhibition.
-
Principle: EP3 receptors coupled to Gαi inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay typically involves stimulating adenylyl cyclase with forskolin and then measuring the ability of an EP3 agonist to inhibit this stimulation.
-
Materials:
-
HEK293 cells stably expressing a human EP3 isoform.
-
Cell culture medium.
-
Forskolin.
-
L-798,106 and a known EP3 agonist (e.g., sulprostone).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Methodology:
-
Cell Plating: Seed the EP3-expressing cells in a suitable microplate and incubate overnight.
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of L-798,106 or a reference agonist.
-
Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP levels against the ligand concentration.
-
Determine the IC₅₀ for inhibition of forskolin-stimulated cAMP production or EC₅₀ for any agonist effect.
-
-
Troubleshooting Guides
Issue 1: Low or No BRET Signal in Gαz Activation Assay
| Potential Cause | Recommended Solution |
| Inefficient Transfection | - Optimize the DNA to transfection reagent ratio. - Use a different transfection reagent. - Ensure high-quality, endotoxin-free plasmid DNA. |
| Low Protein Expression | - Verify the expression of all BRET constructs (Gαz-Rluc, Venus-Gγ) and the EP3 receptor via Western blot or other methods. - Use a stronger promoter for the expression vectors. |
| Incorrect BRET Pair Orientation | - The fusion of Rluc and Venus to the G proteins can be critical. Consider testing different fusion orientations (N- vs. C-terminal). |
| Sub-optimal Cell Density | - Perform a cell titration experiment to find the optimal cell number per well that yields a robust signal. |
| Inactive BRET Substrate | - Use a fresh, properly stored stock of Coelenterazine h. Protect from light. |
| Instrument Settings | - Ensure the plate reader is set to the correct filter pairs for the BRET donor and acceptor. - Optimize the gain and integration time settings. |
Issue 2: High Background or Variable Results in BRET Assay
| Potential Cause | Recommended Solution |
| Constitutive Receptor Activity | - Some EP3 isoforms may exhibit constitutive activity, leading to a high basal BRET signal.[3] - If possible, use an inverse agonist to reduce basal activity. |
| Overexpression of BRET constructs | - Reduce the amount of plasmid DNA used for transfection to minimize non-specific interactions.[5] |
| Cell Clumping | - Ensure a single-cell suspension before plating to have a uniform cell monolayer. |
| Inconsistent Pipetting | - Use calibrated pipettes and practice consistent pipetting techniques, especially for serial dilutions and reagent additions. |
| Edge Effects in Microplate | - Avoid using the outer wells of the microplate, or fill them with buffer to maintain a humid environment. |
Issue 3: Unexpected Results in cAMP Assay
| Potential Cause | Recommended Solution |
| Low EP3 Receptor Expression or Coupling | - Confirm receptor expression and its ability to couple to Gαi using a known potent agonist like sulprostone. |
| Incorrect Forskolin Concentration | - Titrate forskolin to find a concentration that gives a robust but sub-maximal stimulation of cAMP production. |
| Phosphodiesterase (PDE) Activity | - Include a PDE inhibitor (e.g., IBMX) in the assay buffer to prevent the degradation of cAMP. |
| Cell Passage Number Variability | - Use cells within a consistent and low passage number range for all experiments. |
Issue 4: Difficulty in Interpreting Biased Agonism Data
| Potential Cause | Recommended Solution |
| Different Signal Amplification Between Assays | - Be cautious when comparing data from assays with different levels of signal amplification (e.g., BRET vs. second messenger assays). - Quantify bias using appropriate analytical methods that account for differences in assay sensitivity and ligand efficacy. |
| Cell-Specific Effects | - The observed biased agonism may be cell-line dependent due to differences in the expression levels of signaling components. - If possible, confirm key findings in a more physiologically relevant cell type. |
| Ligand Purity and Stability | - Ensure the purity of L-798,106 and prepare fresh stock solutions. Verify the stability of the compound in the assay buffer. |
References
- 1. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. berthold.com [berthold.com]
Troubleshooting inconsistent results in L-798106 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the EP3 receptor antagonist, L-798106. The information is tailored for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the prostanoid EP3 receptor.[1] Its primary mechanism is to block the binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP3 receptor, thereby inhibiting its downstream signaling. The EP3 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G proteins, including Gi, Gs, and G13, leading to diverse cellular responses.[2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to three years. In solvent, it is recommended to store at -80°C for up to six months or -20°C for one month.[1] Stock solutions are typically prepared in DMSO. Before use, it is advisable to allow the product to equilibrate to room temperature for at least 60 minutes before opening the vial.[3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO), with a maximum concentration of 100 mM.
Q4: What is the selectivity profile of this compound?
A4: this compound exhibits high selectivity for the EP3 receptor. Its binding affinity (Ki) for EP3 is approximately 0.3 nM, while for other prostanoid receptors like EP1, EP2, and EP4, the Ki values are significantly higher (>5000 nM, >5000 nM, and 916 nM, respectively), indicating much lower affinity.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause 1.1: Cell Line Variability and EP3 Isoform Expression.
-
Explanation: Different cell lines express varying levels of the EP3 receptor and its different splice isoforms.[4][5] These isoforms can couple to different G-proteins and elicit distinct downstream signals (e.g., some isoforms couple to Gi to decrease cAMP, while others can couple to Gs to increase cAMP).[2][4][6] This heterogeneity can lead to seemingly contradictory results between different cell types.[7]
-
Troubleshooting Steps:
-
Characterize EP3 Expression: Before starting your experiments, verify the expression of the EP3 receptor and, if possible, its isoforms in your chosen cell line using techniques like qPCR or Western blot.
-
Select Appropriate Cell Line: Choose a cell line that is well-characterized for EP3 receptor expression and signaling relevant to your research question.
-
Maintain Consistent Cell Culture Conditions: Use cells within a low passage number and ensure consistent culture conditions (media, serum, confluency) to minimize variability in receptor expression.[8]
-
Possible Cause 1.2: Biased Agonism of this compound.
-
Explanation: While classified as an antagonist, this compound has been shown to act as a biased agonist on the Gαz pathway for some human EP3 receptor isoforms.[9] This means it can selectively activate one signaling pathway while blocking another, leading to unexpected agonist-like effects in certain experimental contexts.
-
Troubleshooting Steps:
-
Profile Multiple Signaling Pathways: Do not rely on a single readout (e.g., only cAMP). Measure multiple downstream signaling events, such as intracellular calcium mobilization or activation of other G-protein pathways, to get a complete picture of this compound's activity.[10]
-
Use a Reference Antagonist: If possible, compare the effects of this compound with another structurally different EP3 antagonist to identify compound-specific effects.
-
Consider Species Differences: Be aware that the biased agonism of this compound has been observed for human EP3 isoforms and may differ in other species.[9]
-
Possible Cause 1.3: Issues with Assay Conditions.
-
Explanation: Suboptimal assay conditions can lead to a low signal-to-noise ratio or other artifacts, making results difficult to interpret.
-
Troubleshooting Steps:
-
Optimize Cell Density: Titrate the number of cells per well to find the optimal density that gives a robust signal without being confluent.[8]
-
Agonist Concentration: When studying antagonism, use an agonist concentration that produces a submaximal response (e.g., EC80) to allow for a clear window of inhibition.[11]
-
Incubation Times: Optimize the incubation times for both the antagonist (this compound) and the agonist.
-
Buffer Composition: Ensure the assay buffer is appropriate for your cells and the duration of the experiment. For longer incubations, consider using a complete cell culture medium.[8]
-
Issue 2: Poor reproducibility in in vivo experiments.
Possible Cause 2.1: Inadequate Dosing or Administration Route.
-
Explanation: The pharmacokinetic and pharmacodynamic properties of this compound can vary depending on the animal model, dose, and route of administration.
-
Troubleshooting Steps:
-
Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal concentration for your specific animal model and experimental endpoint. A previously published study in mice used a dose of 40 µg/kg per day administered subcutaneously.[12] Another study in db/db mice used oral gavage at 50 and 100 μg/kg once daily for 8 weeks.[1]
-
Vehicle Control: Ensure the vehicle used to dissolve this compound (e.g., DMSO diluted in saline) does not have any physiological effects on its own.[12]
-
Pharmacokinetic Analysis: If feasible, perform pharmacokinetic studies to determine the bioavailability and half-life of this compound in your animal model.
-
Possible Cause 2.2: Animal Model Variability.
-
Explanation: The expression and function of the EP3 receptor can differ between species and even between different strains of the same species.
-
Troubleshooting Steps:
-
Confirm EP3 Expression: Verify the expression of the EP3 receptor in the target tissue of your animal model.
-
Consider Genetic Background: Be aware of the genetic background of your animals, as this can influence drug metabolism and response.
-
Appropriate Controls: Use appropriate control groups, including vehicle-treated and wild-type animals (if using a transgenic model).
-
Data Summary
Table 1: this compound Selectivity Profile
| Receptor | Ki (nM) |
| EP3 | 0.3[1] |
| EP4 | 916[1] |
| EP1 | >5000[1] |
| EP2 | >5000[1] |
Table 2: Recommended Concentration Ranges for this compound
| Experiment Type | Concentration Range | Reference |
| In Vitro (Cell-based assays) | 10 - 1000 nM | [7] |
| In Vivo (Mice, subcutaneous) | 40 µg/kg/day | [12] |
| In Vivo (Mice, oral gavage) | 50 - 100 µg/kg/day | [1] |
Experimental Protocols
Protocol 1: In Vitro Cell-Based cAMP Assay
This protocol provides a general framework for measuring the effect of this compound on agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture:
-
Plate cells expressing the EP3 receptor in a 96-well plate at a pre-determined optimal density.
-
Culture overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in a suitable assay buffer.
-
Prepare a stock solution of a known EP3 agonist (e.g., sulprostone) and dilute it to a concentration that elicits a submaximal response (EC80).
-
-
Assay Procedure:
-
Wash the cells once with assay buffer.
-
Pre-incubate the cells with different concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Add the EP3 agonist to the wells and incubate for an optimized duration (typically 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Calculate the IC50 value for this compound from the dose-response curve.
-
Protocol 2: In Vivo Administration in Mice
This protocol describes a general procedure for the subcutaneous administration of this compound to mice.
-
Animal Model:
-
Use an appropriate mouse strain and age for your study.
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of injection, dilute the stock solution in sterile saline to the final desired concentration (e.g., for a 40 µg/kg dose). The final DMSO concentration should be minimized.
-
-
Administration:
-
Administer this compound or vehicle control via subcutaneous injection once daily.
-
Monitor the animals for any adverse effects.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect tissues or perform functional assays as required by your experimental design.
-
Visualizations
Caption: EP3 Receptor Signaling Pathways.
Caption: General Experimental Workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. EP3 receptor isoforms are differentially expressed in subpopulations of primate granulosa cells and couple to unique G-proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 6. Isoforms of the EP3 subtype of human prostaglandin E2 receptor transduce both intracellular calcium and cAMP signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. benchchem.com [benchchem.com]
- 9. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
L-798106 washout protocol for in vitro studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the EP3 receptor antagonist, L-798,106, in in vitro studies. Due to its high lipophilicity and slow binding kinetics, special considerations are required for washout experiments.
Frequently Asked Questions (FAQs)
Q1: What is L-798,106 and what are its key binding characteristics?
L-798,106 is a potent and highly selective antagonist for the prostanoid EP3 receptor. It also exhibits micromolar affinity for the EP4 receptor.[1] A key characteristic of L-798,106 is its high lipophilicity, which contributes to surprisingly slow antagonism kinetics.[2] This means that both its association with and dissociation from the receptor are slower than for less lipophilic compounds.
Q2: Why is a standard buffer wash often insufficient for L-798,106?
Due to its high lipophilicity, L-798,106 can be sequestered within the lipid bilayer of the cell membrane.[2] A simple aqueous buffer wash is often ineffective at completely removing the compound from the cells, leading to persistent receptor antagonism even after the compound has been removed from the bulk solution.
Q3: How can I verify the effectiveness of my washout procedure?
To verify the washout, you can perform a functional assay. After the washout procedure, stimulate the cells with an EP3 receptor agonist (e.g., sulprostone) and measure the downstream signaling response (e.g., cAMP levels). A successful washout should restore the agonist-induced response to a level comparable to that of control cells that were never exposed to L-798,106.
Q4: Are there alternative EP3 antagonists with faster kinetics?
Yes, other EP3 antagonists with different chemical properties may exhibit faster association and dissociation kinetics. For example, DG-041 is another specific EP3 antagonist that has been used in various studies.[3][4] The choice of antagonist may depend on the specific requirements of your experimental design.
Quantitative Data
Table 1: Binding Affinity of L-798,106 for Prostanoid Receptors
| Receptor | Ki (nM) |
| EP3 | 0.3 |
| EP4 | 916 |
| EP1 | >5000 |
| EP2 | >5000 |
Experimental Protocols & Troubleshooting
Recommended Washout Protocol for L-798,106
This protocol is designed to facilitate the removal of the lipophilic L-798,106 from cell cultures. The inclusion of a protein carrier, such as bovine serum albumin (BSA), in the washout buffer acts as a "sink" to help extract the compound from the cell membrane.
Materials:
-
Washout Buffer: Base medium (e.g., DMEM, RPMI) supplemented with a carrier protein (e.g., 0.5-1% fatty acid-free BSA).
-
Pre-warmed (37°C) buffers and media.
Procedure:
-
Aspirate the medium containing L-798,106 from the cell culture vessel.
-
Immediately add a volume of pre-warmed Washout Buffer sufficient to cover the cell monolayer (e.g., 2 mL for a 6-well plate).
-
Incubate at 37°C for 10-15 minutes with gentle agitation.
-
Aspirate the Washout Buffer.
-
Repeat steps 2-4 for a total of 3-5 washes. The optimal number of washes may need to be determined empirically for your specific cell type and experimental conditions.
-
After the final wash, add fresh, pre-warmed culture medium.
-
Allow the cells to recover for a period before subsequent treatments or measurements. The recovery time should be optimized based on the time required to observe a reversal of the antagonist effect.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Persistent Antagonism After Washout | Incomplete removal of L-798,106 due to its high lipophilicity. | 1. Increase the number of washes (e.g., up to 5).2. Increase the duration of each wash (e.g., up to 20 minutes).3. Increase the concentration of BSA in the Washout Buffer (e.g., up to 2%).4. Increase the post-washout recovery time to allow for slow dissociation from the receptor. |
| Cell Detachment or Stress | Excessive washing or harsh treatment. | 1. Ensure all buffers are pre-warmed to 37°C.2. Use gentle aspiration and addition of buffers.3. Reduce the number or duration of washes if antagonism is successfully reversed with a milder protocol. |
| Variability Between Experiments | Inconsistent washout procedure. | 1. Standardize all steps of the washout protocol, including volumes, incubation times, and temperature.2. Ensure the same passage number and confluency of cells are used for all experiments. |
Visualizations
Signaling Pathway
Caption: EP3 receptor signaling pathway and the inhibitory action of L-798,106.
Experimental Workflow
Caption: Recommended experimental workflow for the washout of L-798,106.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Roles of affinity and lipophilicity in the slow kinetics of prostanoid receptor antagonists on isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposing effects of prostaglandin E2 receptors EP3 and EP4 on mouse and human β-cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing L-798106 delivery for in vivo experiments.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective delivery of L-798106 for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the prostanoid EP3 receptor.[1] The EP3 receptor is a G protein-coupled receptor (GPCR) that, when activated by its natural ligand prostaglandin E2 (PGE2), typically couples to inhibitory G proteins (Gi/Gz), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] By blocking this interaction, this compound can prevent the downstream effects of EP3 receptor activation.
Q2: What are the common challenges when preparing this compound for in vivo use?
A2: The primary challenge with this compound is its low aqueous solubility. It is a crystalline solid that is soluble in organic solvents like DMSO, dimethyl formamide (DMF), and acetonitrile, but not readily soluble in aqueous solutions.[5][6] Therefore, a suitable vehicle system is required to create a stable formulation for administration to animals.
Q3: Can I administer this compound dissolved only in DMSO?
A3: While this compound is soluble in DMSO, administering a high concentration of DMSO in vivo can lead to toxicity. It is recommended to use a co-solvent system to dilute the DMSO to a concentration that is well-tolerated by the animals, typically less than 10% of the final injection volume.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the final formulation. | The concentration of this compound exceeds its solubility in the final vehicle mixture. The proportion of aqueous buffer is too high. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvents such as PEG300 or Tween 80 in your formulation. 3. Perform a small-scale pilot formulation to test for stability before preparing the full batch. 4. Gentle warming and sonication may help in redissolving the compound, but ensure it remains in solution at the administration temperature.[7] |
| Adverse reaction in animals post-injection (e.g., irritation, lethargy). | The vehicle itself may be causing a reaction. High concentrations of DMSO or Tween 80 can cause local irritation or systemic effects. | 1. Reduce the percentage of DMSO and/or Tween 80 in the vehicle. 2. Consider alternative, well-tolerated co-solvents. 3. Administer a vehicle-only control group to differentiate between compound and vehicle effects. |
| Inconsistent or lack of expected biological effect. | 1. Poor bioavailability due to precipitation at the injection site. 2. Improper storage of the compound or formulation. 3. Incorrect dosage or administration route. | 1. Ensure the formulation is a clear, homogenous solution before each injection. 2. This compound powder should be stored at -20°C. Solutions in solvent can be stored at -80°C for up to a year.[7] 3. Consult literature for appropriate dosage and route for your specific animal model and research question.[1][8] |
Quantitative Data Summary
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL | [5][6] |
| DMSO | 5 mg/mL (Sonication recommended) | [7] |
| DMSO | Soluble to 100 mM | |
| Dimethyl Formamide (DMF) | ~20 mg/mL | [5][6] |
| Acetonitrile | ~1 mg/mL | [5][6] |
Reported In Vivo Dosages of this compound
| Animal Model | Dosage | Administration Route | Study Focus | Reference |
| Male db/db mice | 50 and 100 µg/kg (once daily for 8 weeks) | Oral gavage | Systemic insulin resistance and adipose tissue inflammation | [1] |
| Male C57BL/6J mice | 40 µg/kg (daily) | Subcutaneous | Cardiac injury post-myocardial infarction | [8] |
Experimental Protocols
Protocol for Preparation of this compound Formulation for In Vivo Administration
This protocol is an example based on a common co-solvent system. Researchers should optimize the formulation based on their specific experimental needs and animal model.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components. This will depend on the desired final concentration, the dosing volume per animal, and the number of animals.
-
Prepare the stock solution. Weigh the required amount of this compound powder and dissolve it in the calculated volume of DMSO. For example, to achieve a final dosing solution of 2 mg/mL in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline, you could prepare a 40 mg/mL stock solution in DMSO.[7]
-
Vortex or sonicate the stock solution until the this compound is completely dissolved.
-
Prepare the final formulation. In a separate sterile tube, add the required volume of the this compound stock solution.
-
Add the calculated volume of PEG300 and vortex thoroughly until the solution is clear.
-
Add the calculated volume of Tween 80 and vortex again until the solution is homogenous.
-
Slowly add the sterile saline or PBS to reach the final volume and vortex thoroughly.
-
Inspect the final solution. The final formulation should be a clear, homogenous solution. If any precipitation is observed, refer to the troubleshooting guide.
-
Storage. It is recommended to prepare the final formulation fresh on the day of use. If temporary storage is necessary, protect it from light and store at 4°C, but ensure the compound remains in solution before administration.
Visualizations
Caption: Signaling pathway of the EP3 receptor and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. L-798106_TargetMol [targetmol.com]
- 8. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Addressing L-798106 precipitation issues in experimental buffers.
Welcome to the technical support center for L-798106. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the precipitation of this compound in experimental buffers. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective antagonist of the prostanoid EP3 receptor.[1][2] Prostaglandin E2 (PGE2) exerts its effects through four receptor subtypes: EP1, EP2, EP3, and EP4. This compound specifically blocks the signaling cascade initiated by the binding of agonists to the EP3 receptor. This receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G proteins, leading to various downstream effects, including the inhibition of adenylyl cyclase via Gαi, which results in decreased intracellular cyclic AMP (cAMP) levels.[3][4]
Q2: I'm observing precipitation after diluting my this compound stock solution into an aqueous buffer. Why is this happening?
A2: this compound is a hydrophobic compound with poor solubility in aqueous solutions. Precipitation upon dilution of an organic stock solution (e.g., in DMSO) into an aqueous buffer (like PBS or cell culture media) is a common issue. This occurs because the concentration of the organic solvent is significantly lowered in the final solution, reducing its ability to keep the hydrophobic this compound dissolved.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: It is highly recommended to first dissolve this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice, with a solubility of up to 100 mM (53.64 mg/mL).[1] Other suitable organic solvents include dimethylformamide (DMF) and ethanol.[5]
Q4: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?
A4: To avoid solvent-induced toxicity in most cell-based assays, the final concentration of DMSO should be kept low, typically below 0.5%. However, the tolerance can vary depending on the cell type and the duration of the experiment. It is always best to perform a vehicle control experiment to assess the effect of the solvent on your specific experimental system.
Troubleshooting Guides
Issue: this compound Precipitates Immediately Upon Dilution in Aqueous Buffer
Symptoms:
-
Visible cloudiness or particulate matter in the buffer immediately after adding the this compound stock solution.
-
Inconsistent or lower-than-expected activity in the assay.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test in your specific buffer to determine the maximum soluble concentration. |
| Rapid Dilution | Adding a concentrated stock solution directly into a large volume of aqueous buffer can cause a rapid change in solvent polarity, leading to precipitation. | Perform a serial dilution of the stock solution. First, create an intermediate dilution in the organic solvent, and then add this to the aqueous buffer. Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing. |
| Low Temperature of Buffer | The solubility of many compounds, including this compound, can be lower at colder temperatures. | Use pre-warmed (e.g., 37°C) aqueous buffer for your dilutions, especially for cell culture experiments. |
| Buffer Composition | The pH and ionic strength of the buffer can influence the solubility of the compound. | While specific data for this compound is limited, for some compounds, adjusting the pH of the buffer can improve solubility. However, ensure the final pH is compatible with your experimental system. Increasing the ionic strength of a buffer can sometimes improve the solubility of hydrophobic compounds. |
Issue: this compound Precipitates Over Time in the Incubator
Symptoms:
-
The initial solution is clear, but a precipitate forms after several hours or days of incubation.
-
A decrease in the compound's effect is observed over the course of a long-term experiment.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Metastable Solution | The initial solution may have been supersaturated, and over time, the compound crystallizes out of the solution. | Lower the final concentration of this compound to ensure it is below its thermodynamic solubility limit in your experimental buffer. |
| Temperature Fluctuations | Minor temperature changes during incubation can affect solubility. | Ensure the incubator maintains a stable temperature. |
| Interaction with Media Components | Components in complex media (e.g., proteins in serum) can sometimes interact with the compound, leading to precipitation. | If possible, reduce the serum concentration in your cell culture medium. Alternatively, test different types of serum or use serum-free media if your experiment allows. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 53.64 | 100 | [1] |
| Dimethyl Formamide (DMF) | 20 | ~37.3 | [5] |
| Ethanol | Not explicitly quantified, but soluble | Not explicitly quantified, but soluble | [5] |
| Acetonitrile | 1 | ~1.86 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Experimental aqueous buffer (e.g., PBS, HBSS, or cell culture medium), pre-warmed to 37°C
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder. The molecular weight of this compound is 536.44 g/mol . c. Add the appropriate volume of DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.36 mg of this compound in 1 mL of DMSO. d. Vortex the solution thoroughly until the solid is completely dissolved. Gentle sonication can be used to aid dissolution. e. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Prepare an Intermediate Dilution (Optional but Recommended): a. For making final dilutions, it is often easier and more accurate to first prepare an intermediate dilution from the high-concentration stock. b. For example, prepare a 1 mM intermediate solution by diluting the 10 mM stock 1:10 in DMSO.
-
Prepare the Final Working Solution in Aqueous Buffer: a. Pre-warm your experimental aqueous buffer to 37°C. b. To prepare the final working solution, add the this compound stock solution (or intermediate dilution) to the pre-warmed buffer while vortexing the buffer. Add the stock solution dropwise to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation. c. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. It is recommended to do this in a stepwise manner (serial dilution). d. Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (ideally ≤ 0.1%).
Mandatory Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified EP3 receptor signaling pathway.
References
Technical Support Center: Assessing L-798106 Cytotoxicity with Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to determine the potential cytotoxicity of L-798106, a potent and selective EP3 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[1] The EP3 receptor is a G-protein coupled receptor, and its activation by PGE2 typically leads to the inhibition of adenylyl cyclase through a Gi protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3][4] By blocking this interaction, this compound can modulate downstream signaling pathways.
Q2: Does this compound exhibit cytotoxic effects?
The effect of this compound on cell viability and proliferation appears to be cell-type dependent. While one study on mouse embryonic fibroblasts and 3T3-L1 preadipocytes showed no impact on cell viability and proliferation as measured by an MTT assay[5], other research has demonstrated that this compound can reduce the proliferation of certain cancer cell lines. For instance, it has been shown to decrease the viability and proliferation of endometrial and breast cancer cells.[6][7][8]
Q3: Which cell viability assays are recommended for evaluating this compound cytotoxicity?
Several assays can be employed to assess the effects of this compound. The choice of assay depends on the specific research question and the suspected mechanism of cell death. Commonly used assays include:
-
Metabolic Activity Assays (e.g., MTT, XTT, MTS): These colorimetric assays measure the metabolic activity of viable cells, which is often correlated with cell number.[9] The MTT assay, for example, has been used to show a dose-dependent decrease in the viability of RL95-2 endometrial cancer cells treated with this compound.[6][7]
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue exclusion): These assays detect damage to the cell membrane, a hallmark of late-stage apoptosis and necrosis. The Lactate Dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme from damaged cells into the culture medium.[10]
-
DNA Synthesis Assays (e.g., BrdU assay): These assays measure the incorporation of a thymidine analog (bromodeoxyuridine) into newly synthesized DNA, providing a direct measure of cell proliferation.[6]
Q4: What are the known signaling pathways affected by this compound?
As an EP3 receptor antagonist, this compound primarily interferes with the signaling cascade initiated by PGE2 binding to the EP3 receptor. The canonical pathway involves the inhibition of cAMP production.[2][3] However, the EP3 receptor can also couple to other G proteins, such as Gs (leading to cAMP stimulation) and G13 (activating the Rho signaling pathway), suggesting that the effects of this compound could be complex and context-dependent.[2][11] In SK-BR-3 breast cancer cells, this compound treatment led to an increase in cAMP levels, consistent with the blockade of an inhibitory Gi-coupled receptor.[8]
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in control wells | - Contamination of media or reagents with bacteria or yeast.- Phenol red in the culture medium interfering with absorbance readings.- The compound this compound may be reacting directly with the MTT reagent.[12][13] | - Use sterile techniques and fresh reagents.- Use phenol red-free medium for the duration of the assay.- Run a cell-free control with this compound and the MTT reagent to check for direct reduction.[13] |
| Low absorbance readings | - Insufficient number of viable cells.- Suboptimal incubation time with the MTT reagent.- Incomplete solubilization of formazan crystals.[9] | - Optimize cell seeding density.[14]- Increase the incubation time with the MTT reagent (typically 1-4 hours).[14]- Ensure complete dissolution of formazan crystals by thorough mixing with the solubilization buffer.[9] |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Temperature gradients across the plate.[12] | - Ensure a homogenous cell suspension before and during seeding.- Avoid using the outer wells of the plate, or fill them with sterile medium.- Allow the plate and reagents to equilibrate to room temperature before use.[12] |
LDH Cytotoxicity Assay Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background LDH release in control wells | - High spontaneous cell death due to poor cell health or over-confluency.- Serum in the culture medium contains endogenous LDH.[15]- Excessive handling or centrifugation speed causing cell damage. | - Use healthy, sub-confluent cells.- Use serum-free medium during the assay or run a medium-only control to determine background LDH levels.[15]- Handle cells gently and optimize centrifugation speed. |
| Low signal (low LDH release) with positive control | - The positive control (e.g., lysis buffer) is not effective.- Insufficient incubation time after treatment. | - Ensure the lysis buffer is at the correct concentration and has not expired.- Optimize the treatment duration to allow for sufficient cell death. |
| Compound interference | - this compound may inhibit LDH enzyme activity.- The compound may have inherent LDH-like activity.[15] | - Run a control where this compound is added to a known amount of LDH to check for inhibition.- Include a "compound-only" control to measure any intrinsic signal.[15] |
| Underestimation of cytotoxicity | - The standard protocol for calculating total LDH release may not be accurate if this compound inhibits cell growth.[16] | - Use condition-specific controls for maximum LDH release by adding lysis buffer to wells for each treatment condition.[16] |
Data Presentation
Summary of this compound Effects on Cell Proliferation/Viability
| Cell Line | Assay | Concentration of this compound | Observed Effect | Reference |
| SK-BR-3 (Breast Cancer) | BrdU | 10 nM, 100 nM, 1000 nM | Significant reduction in proliferation (to 88%, 86%, and 91% of control, respectively). | [8] |
| RL95-2 (Endometrial Cancer) | MTT | 10 nM, 100 nM, 1000 nM | Significant dose-dependent decrease in cell viability. | [6][7] |
| Mouse Embryonic Fibroblasts (MEFs) | MTT | Not specified | No effect on cell viability and proliferation. | [5] |
| 3T3-L1 (Preadipocytes) | MTT | Not specified | No effect on cell viability and proliferation. | [5] |
Experimental Protocols
MTT Cell Viability Assay
Objective: To assess cell viability by measuring the metabolic activity of cells treated with this compound.
Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[17]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[18]
LDH Cytotoxicity Assay
Objective: To determine the cytotoxicity of this compound by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The released LDH activity is measured by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color formed is proportional to the number of lysed cells.[10]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Culture medium (serum-free medium is recommended for the assay step)
-
This compound stock solution
-
LDH cytotoxicity assay kit (containing lysis buffer, reaction mixture, and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer provided in the kit.
-
Background control: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[19]
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well.[19]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19]
-
Add Stop Solution: Add 50 µL of the stop solution to each well.[19]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manual, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
Mandatory Visualizations
References
- 1. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 2. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Prostaglandin receptor EP3 regulates cell proliferation and migration with impact on survival of endometrial cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. EP3 receptor antagonist L798,106 reduces proliferation and migration of SK-BR-3 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. resources.rndsystems.com [resources.rndsystems.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Best practices for storing and handling L-798106.
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling L-798106, a potent and selective EP3 receptor antagonist. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data.
Storage and Handling
Proper storage and handling of this compound are crucial for maintaining its integrity and ensuring reproducible experimental outcomes.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 3 years | Keep away from moisture.[1][2] |
| Room Temperature | Stable for short periods | For long-term storage, -20°C is recommended.[3] | |
| In Solvent | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | Up to 1 month | For shorter-term storage.[2] |
Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and eye protection when handling this compound.
-
Avoid Inhalation and Contact: Avoid inhaling dust or aerosols. Prevent contact with eyes and skin.[4] In case of contact, flush the affected area with copious amounts of water.[4]
-
Weighing: Weigh the compound in a well-ventilated area or under a fume hood.
-
Dissolving: this compound is soluble in organic solvents such as DMSO, DMF, and acetonitrile.[5][6] Sonication may be required to fully dissolve the compound in DMSO.[1] When preparing stock solutions, it is recommended to purge the solvent with an inert gas.[6]
-
Aqueous Solutions: The stability of prostaglandins, and by extension this compound, in aqueous solutions can be pH-dependent. Prostaglandin E2, a related compound, is more stable in acidic solutions compared to neutral or alkaline solutions. It is advisable to prepare fresh aqueous solutions for experiments and minimize storage time.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results | 1. Cell-line dependent effects: The response to this compound can vary significantly between different cell lines due to variations in EP3 receptor expression and downstream signaling pathways. 2. Species-dependent biased agonism: this compound has been shown to act as a biased agonist on some human EP3 receptor isoforms, an effect not observed in mouse isoforms. This can lead to unexpected Gαz pathway activation.[1][7] 3. Compound degradation: Improper storage or handling of this compound or its solutions can lead to degradation and loss of activity. | 1. Characterize EP3 receptor expression in your cell line. Consider using multiple cell lines to confirm findings. 2. Be aware of the potential for biased agonism, especially in human cells. Consider using species-specific cell lines or recombinant receptor systems to dissect the pharmacology of this compound. 3. Ensure proper storage of stock solutions at -80°C in aliquots. Prepare fresh dilutions for each experiment. |
| Difficulty dissolving the compound | Incomplete solubilization: this compound may not fully dissolve in certain solvents at high concentrations. | Use sonication to aid dissolution in DMSO.[1] For cell culture experiments, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
| No observable effect of this compound | 1. Low EP3 receptor expression: The target cells may not express the EP3 receptor at a sufficient level. 2. Incorrect concentration: The concentration of this compound used may be too low to effectively antagonize the EP3 receptor. 3. Presence of endogenous agonists: High levels of endogenous EP3 agonists (like PGE2) in the experimental system may overcome the antagonistic effect of this compound. | 1. Verify EP3 receptor expression in your experimental model using techniques like qPCR or Western blot. 2. Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay. 3. Consider using a system with controlled levels of EP3 agonists or washing cells to remove endogenous ligands before adding this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3).[3] It competitively blocks the binding of PGE2 to the EP3 receptor, thereby inhibiting its downstream signaling. The EP3 receptor is primarily coupled to the inhibitory G protein (Gi), and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: What are the recommended concentrations of this compound for in vitro experiments?
A2: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. However, concentrations in the range of 10 nM to 1 µM have been successfully used in various in vitro assays, such as cell proliferation and migration studies.[8][9] It is always recommended to perform a dose-response experiment to determine the most effective concentration for your specific system.
Q3: Is this compound suitable for in vivo studies?
A3: Yes, this compound has been used in several in vivo studies in mice. For example, it has been administered via oral gavage at doses of 50 and 100 µg/kg once daily for 8 weeks to study its effects on insulin resistance and inflammation.[2] In another study, it was administered via daily subcutaneous injection at 40 µg/kg to investigate its role in cardiac injury post-myocardial infarction.[10]
Q4: Can this compound exhibit off-target effects?
A4: this compound is highly selective for the EP3 receptor. Its binding affinity (Ki) for EP3 is 0.3 nM, while for other EP receptors it is significantly lower (EP4: 916 nM, EP1 & EP2: >5000 nM).[5] However, as with any pharmacological agent, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. It is good practice to include appropriate controls in your experiments to account for potential off-target effects.
Experimental Protocols
In Vitro Cell Proliferation Assay (BrdU Assay)
This protocol is adapted from a study investigating the effect of this compound on breast cancer cell proliferation.[8]
Materials:
-
SK-BR-3 or other suitable cell line
-
96-well cell culture plates
-
Cell culture medium (e.g., RPMI-1640 with GlutaMAX)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (for stock solution)
-
Prostaglandin E2 (PGE2) or other EP3 agonist (optional)
-
BrdU Cell Proliferation Assay Kit
-
Microplate reader
Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM). A vehicle control (e.g., 0.1% DMSO) should be included.[8] If investigating the antagonistic effect, cells can be co-treated with an EP3 agonist.
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
Perform the BrdU assay according to the manufacturer's instructions.
-
Measure the optical density at 450 nm using a microplate reader. The absorbance is proportional to the rate of cell proliferation.
Experimental Workflow for In Vitro Assays
Caption: A generalized workflow for conducting in vitro experiments using this compound.
Signaling Pathways
The primary signaling pathway for the EP3 receptor involves coupling to the inhibitory G protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. However, different isoforms of the EP3 receptor can also couple to other G proteins, such as Gs (leading to increased cAMP) and G12/13 (activating the Rho signaling pathway), resulting in diverse cellular responses including Ca2+ mobilization.
EP3 Receptor Signaling Pathway
References
- 1. domaintherapeutics.ca [domaintherapeutics.ca]
- 2. ijbs.com [ijbs.com]
- 3. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Isoforms of the EP3 subtype of human prostaglandin E2 receptor transduce both intracellular calcium and cAMP signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to L-798,106 and Sulprostone in EP3 Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-798,106 and sulprostone, two critical tools in the study of the prostaglandin E2 receptor 3 (EP3). L-798,106 is a potent and highly selective antagonist, while sulprostone is a potent agonist for the EP3 receptor. Understanding their distinct pharmacological profiles is essential for designing and interpreting experiments targeting this important G-protein coupled receptor.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for L-798,106 and sulprostone, highlighting their binding affinities and functional potencies at the EP3 receptor and other prostanoid receptor subtypes.
Table 1: Binding Affinity (Ki) of L-798,106 and Sulprostone at Prostanoid Receptors
| Compound | EP3 Receptor (Ki, nM) | EP1 Receptor (Ki, nM) | EP2 Receptor (Ki, nM) | EP4 Receptor (Ki, nM) |
| L-798,106 | 0.3 | >5000 | >5000 | 916 |
| Sulprostone | 0.6 | 21 | - | - |
Note: A lower Ki value indicates a higher binding affinity. Data for EP2 and EP4 for sulprostone were not prominently available in the reviewed literature.
Table 2: Functional Activity of L-798,106 and Sulprostone
| Compound | Activity | Assay Type | Value | Cell Line/Tissue |
| L-798,106 | Antagonist | Inhibition of PGE2-induced cAMP formation | IC50 = 33 nM | HEK293 cells expressing human EP3 receptor |
| Sulprostone | Agonist | CRE reporter activity | EC50 = 12.1 ± 3.8 nM | HEK293 cells expressing rabbit EP3 receptor |
| Sulprostone | Agonist | Inhibition of forskolin-stimulated adenylyl cyclase | IC50 = 0.15-0.2 nM | CHO-K1 cells expressing human EP3 isoforms |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for radioligand binding and functional cAMP assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Culture cells expressing the EP3 receptor (e.g., HEK293 or CHO cells) to high confluency.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration.
2. Competition Binding:
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2).
-
Add increasing concentrations of the unlabeled test compound (L-798,106 or sulprostone).
-
To determine non-specific binding, include a set of wells with the radioligand and a high concentration of an unlabeled agonist (e.g., PGE2).
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove any unbound radioligand.
-
Allow the filters to dry, and then add a scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assay
This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in the EP3 receptor signaling pathway.
1. Cell Culture and Treatment:
-
Seed cells expressing the EP3 receptor into a multi-well plate and allow them to adhere overnight.
-
The following day, replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period.
-
To assess agonist activity (sulprostone), add increasing concentrations of the compound to the cells.
-
To assess antagonist activity (L-798,106), pre-incubate the cells with increasing concentrations of the antagonist before adding a fixed concentration of an agonist (like sulprostone or PGE2) and a cAMP-stimulating agent like forskolin.
2. Cell Lysis and cAMP Measurement:
-
After the incubation period, lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., ELISA or HTRF-based kits).
-
Follow the manufacturer's instructions to measure the cAMP concentration in the cell lysates. This typically involves a competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.
3. Data Analysis:
-
For agonists, plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (for stimulation) or IC50 (for inhibition of forskolin-stimulated cAMP) value.
-
For antagonists, plot the response (e.g., cAMP concentration) against the logarithm of the antagonist concentration to determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of the EP3 Receptor
Caption: EP3 receptor signaling pathway.
Experimental Workflow: Comparing L-798,106 and Sulprostone
Caption: Workflow for comparing EP3 ligands.
Logical Relationship: Agonist vs. Antagonist Action
Caption: Agonist vs. Antagonist logic at EP3R.
A Comparative Guide to the EP3 Receptor Antagonists: L-798106 vs. DG-041
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied EP3 receptor antagonists, L-798106 and DG-041. The prostaglandin E2 (PGE2) receptor subtype 3 (EP3) is a G-protein coupled receptor implicated in a multitude of physiological and pathophysiological processes, making it a critical target for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies for the assessment of these compounds, and visualizes the complex signaling pathways involved.
Quantitative Data Summary
The following tables provide a structured overview of the binding affinities and functional potencies of this compound and DG-041 as reported in the literature. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted as indicative rather than absolute direct comparisons.
| Compound | Parameter | Value | Species/System | Reference |
| This compound | Ki | 0.3 nM | Human EP3 Receptor | [1] |
| pA2 | 7.48 | Guinea-pig vas deferens | [1] | |
| DG-041 | pKi | 9.2 | Mouse EP3γ Receptor | [2] |
| pKD (Schild analysis) | 10.85 | Mouse EP3γ Receptor | [3] |
Table 1: Comparative Binding Affinities of this compound and DG-041 for the EP3 Receptor.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound | IC50 | 33 nM | cAMP functional assay | [3] |
| DG-041 | pIC50 | 8.7 | Not specified | [2] |
Table 2: Comparative Functional Potencies of this compound and DG-041.
In Vivo Effects: A Brief Comparison
Studies in animal models have revealed differing in vivo effects of this compound and DG-041, particularly in the context of metabolic diseases. This compound has been shown to improve insulin resistance in db/db mice, a model of type 2 diabetes[1]. In contrast, one study reported that DG-041 had minimal effects on the diabetic phenotype in mice with diet-induced obesity, although it did lead to a reduction in skeletal muscle triglyceride content[2]. These findings highlight the potential for nuanced differences in the pharmacological profiles of these two antagonists.
A notable recent finding is the characterization of this compound as a biased agonist for the Gαz pathway in some human EP3 receptor isoforms[4][5]. This suggests that this compound may not be a simple neutral antagonist and could selectively activate certain downstream signaling cascades, a property not yet reported for DG-041.
Signaling Pathways and Experimental Workflows
To understand the action of these antagonists, it is crucial to visualize the underlying molecular mechanisms. The following diagrams, generated using the DOT language, illustrate the canonical EP3 signaling pathway and a typical experimental workflow for characterizing EP3 antagonists.
Caption: EP3 Receptor Signaling Pathways.
Caption: Experimental Workflow for EP3 Antagonist Characterization.
Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and DG-041 for the EP3 receptor.
Materials:
-
Membranes from cells expressing the human or mouse EP3 receptor.
-
[3H]-PGE2 (Radioligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled this compound and DG-041.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]-PGE2 (typically at its Kd concentration), and varying concentrations of the unlabeled antagonist (this compound or DG-041).
-
Initiation: Add the membrane preparation to each well to initiate the binding reaction. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled PGE2).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of antagonist that inhibits 50% of specific [3H]-PGE2 binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To determine the functional potency (IC50) of this compound and DG-041 in inhibiting EP3 receptor-mediated adenylyl cyclase inhibition.
Materials:
-
Cells expressing the EP3 receptor (e.g., CHO or HEK293 cells).
-
Cell culture medium.
-
Forskolin.
-
EP3 receptor agonist (e.g., sulprostone).
-
This compound and DG-041.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well plates.
-
Plate reader.
Procedure:
-
Cell Plating: Seed the EP3-expressing cells into 384-well plates and culture overnight.
-
Compound Pre-incubation: Pre-incubate the cells with varying concentrations of the antagonist (this compound or DG-041) for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the EP3 agonist (e.g., sulprostone) along with a fixed concentration of forskolin to all wells (except for basal controls). Forskolin directly activates adenylyl cyclase, leading to a measurable increase in cAMP levels. The EP3 agonist will inhibit this forskolin-stimulated cAMP production.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. This value represents the concentration of the antagonist that restores 50% of the inhibition of forskolin-stimulated cAMP accumulation caused by the agonist.
Conclusion
Both this compound and DG-041 are potent antagonists of the EP3 receptor. While they exhibit high affinity for the receptor, subtle differences in their in vivo activities and, notably, the recently discovered biased agonism of this compound, suggest that their pharmacological profiles may not be identical. The choice between these two compounds for research or therapeutic development will depend on the specific application and the desired signaling outcome. The experimental protocols provided herein offer a foundation for the continued investigation and comparison of these and other EP3 receptor modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. domaintherapeutics.ca [domaintherapeutics.ca]
- 5. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
L-798,106: A Validated Negative Control for EP3 Agonist Experiments
For researchers in pharmacology and drug development, establishing the specificity of a biological response is paramount. In studies involving the prostaglandin E2 (PGE2) receptor subtype 3 (EP3), the compound L-798,106 serves as a potent and highly selective antagonist, making it an indispensable tool for confirming that the observed effects of an agonist are indeed mediated by the EP3 receptor. This guide provides a comparative analysis of experimental data using L-798,106 as a negative control, details relevant experimental protocols, and visualizes the underlying signaling pathways.
The EP3 receptor, a G-protein coupled receptor (GPCR), plays a crucial role in a wide array of physiological and pathological processes, including inflammation, pain, fever, and gastric acid secretion.[1][2] Its activation by PGE2 or synthetic agonists typically leads to the inhibition of adenylyl cyclase via a Gi protein, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] However, the EP3 receptor can also couple to other G proteins, leading to more complex signaling cascades.[3][4] Given this complexity, the use of a selective antagonist like L-798,106 is critical to dissect the specific contributions of the EP3 receptor to a given biological response.
The Role of L-798,106 as a Negative Control
L-798,106 is a highly potent and selective antagonist of the EP3 receptor.[5] Its utility as a negative control lies in its ability to competitively block the binding of EP3 agonists, thereby preventing the initiation of downstream signaling events. A typical experimental design involves comparing the effect of an EP3 agonist in the absence and presence of L-798,106. A significant attenuation or complete abolition of the agonist's effect by L-798,106 provides strong evidence that the response is mediated by the EP3 receptor.
Comparative Efficacy of L-798,106 in Blocking EP3 Agonist Effects
The following table summarizes quantitative data from various studies demonstrating the effectiveness of L-798,106 in antagonizing the actions of different EP3 agonists across various experimental models.
| Agonist | Experimental Model | Measured Effect | L-798,106 Concentration | % Inhibition / Fold Shift | Reference |
| Sulprostone | Rat Locus Coeruleus Neurons | Inhibition of Firing Rate | 10 µM | 8.6-fold rightward shift in concentration-effect curve | [6][7] |
| PGE2 | Rat Locus Coeruleus Neurons | Inhibition of Firing Rate | 10 µM | 19.1-fold rightward shift in concentration-effect curve | [6][7] |
| Misoprostol | Rat Locus Coeruleus Neurons | Inhibition of Firing Rate | 10 µM | 9.0-fold rightward shift in concentration-effect curve | [6][7] |
| Sulprostone | SK-BR-3 Breast Cancer Cells | Reduction in Cell Proliferation | 10 nM - 1 µM | Significant reversal of sulprostone's effect | [8] |
| Sulprostone | SK-BR-3 Breast Cancer Cells | Reduction in Cell Migration | 100 nM & 1 µM | Significant reversal of sulprostone's effect | [8] |
| Sulprostone | Mouse White Adipose Tissue | Suppression of Adipogenesis | Dose-dependent | Marked facilitation of MEF differentiation | [9][10] |
| Sulprostone | Rat Primary Adipocytes | Suppression of Lipolysis | Dose-dependent | Enhanced lipolysis | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for assays commonly used to study EP3 receptor activation and its inhibition by L-798,106.
Cell Proliferation Assay (BrdU Assay)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Seeding: Plate cells (e.g., SK-BR-3) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the EP3 agonist (e.g., sulprostone at various concentrations), L-798,106, or a combination of both. Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours).
-
BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the wells and incubate for a further 2-4 hours to allow for its incorporation into the DNA of proliferating cells.
-
Detection: Fix the cells, denature the DNA, and add a peroxidase-conjugated anti-BrdU antibody. After washing, add a substrate solution and measure the absorbance at a specific wavelength using a microplate reader. The intensity of the color is proportional to the amount of incorporated BrdU.[8]
Cell Migration Assay (Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound" or scratch created in a confluent cell monolayer.
-
Cell Seeding: Grow cells (e.g., SK-BR-3) to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a uniform scratch in the monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and replace the medium with fresh medium containing the EP3 agonist, L-798,106, or a combination of both.
-
Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., 24 and 48 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. A reduction in the migration rate in the presence of an agonist, which is reversed by L-798,106, indicates EP3-mediated inhibition of migration.[8]
Electrophysiological Recordings
This technique is used to measure the electrical activity of neurons.
-
Slice Preparation: Prepare acute brain slices (e.g., from rat locus coeruleus) containing the neurons of interest.
-
Recording Setup: Place the slice in a recording chamber and perfuse with artificial cerebrospinal fluid (aCSF).
-
Baseline Recording: Obtain a stable baseline recording of the spontaneous firing rate of a single neuron using an extracellular electrode.
-
Drug Application: Perfuse the slice with increasing concentrations of an EP3 agonist (e.g., sulprostone) to construct a concentration-response curve.
-
Antagonist Application: In a separate set of experiments, pre-incubate the slice with L-798,106 for a defined period (e.g., 30 minutes) before co-applying the agonist.
-
Data Analysis: Compare the concentration-response curves in the absence and presence of L-798,106 to determine the fold-shift and calculate the antagonist's apparent affinity (pKB).[6][7]
Visualizing the Molecular Mechanisms
The following diagrams illustrate the EP3 receptor signaling pathway and the experimental logic of using L-798,106 as a negative control.
Caption: EP3 Receptor Signaling Pathway.
References
- 1. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 2. What are EP3 agonists and how do they work? [synapse.patsnap.com]
- 3. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo [frontiersin.org]
- 8. dovepress.com [dovepress.com]
- 9. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
L-798,106: A Guide to its Specificity for the Prostanoid EP3 Receptor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of L-798,106's specificity against other prostanoid receptors, supported by experimental data and detailed methodologies.
L-798,106 is a potent and highly selective antagonist of the prostanoid EP3 receptor, a member of the G-protein coupled receptor family that mediates the effects of prostaglandin E2 (PGE2).[1][2][3] Its high affinity for the EP3 receptor, coupled with significantly lower affinity for other prostanoid receptors, makes it a valuable tool for investigating the physiological and pathological roles of the EP3 signaling pathway.[4]
Comparative Binding Affinity of L-798,106
The selectivity of L-798,106 is demonstrated by its significantly lower inhibitory constant (Ki) for the EP3 receptor compared to other prostanoid receptors. The following table summarizes the quantitative data on its binding affinities.
| Receptor | Ki (nM) |
| EP3 | 0.3 [1][2][3] |
| EP4 | 916[1][2][3] |
| EP1 | >5000[1][2][3] |
| EP2 | >5000[1][2][3] |
Experimental Protocols
The specificity of L-798,106 has been validated through various experimental methodologies, primarily focused on receptor binding and functional assays.
Radioligand Binding Assays
This is a standard method to determine the binding affinity of a ligand for a receptor.
Objective: To quantify the affinity of L-798,106 for different prostanoid receptors (EP1, EP2, EP3, EP4).
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human prostanoid receptor subtype are prepared from cultured cells.
-
Radioligand Incubation: A constant concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [3H]PGE2) is incubated with the cell membranes.
-
Competitive Binding: Increasing concentrations of unlabeled L-798,106 are added to the incubation mixture. L-798,106 competes with the radioligand for binding to the receptor.
-
Separation and Scintillation Counting: The mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of L-798,106 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays in Isolated Tissues
These assays assess the ability of L-798,106 to antagonize the physiological effects of an EP3 receptor agonist.
Objective: To determine the functional antagonist activity of L-798,106 at the EP3 receptor.
Methodology (Example using guinea pig vas deferens):
-
Tissue Preparation: The vas deferens from a guinea pig is isolated and mounted in an organ bath containing a physiological salt solution.
-
Agonist-Induced Contraction: An EP3 receptor agonist, such as sulprostone, is added to the organ bath, inducing a contractile response in the tissue.[3]
-
Antagonist Incubation: The tissue is pre-incubated with varying concentrations of L-798,106.
-
Measurement of Inhibition: The ability of L-798,106 to inhibit the sulprostone-induced contraction is measured.
-
Data Analysis: The concentration of L-798,106 that produces a specific level of inhibition is used to determine its potency as an antagonist, often expressed as a pA2 value. For instance, at a concentration of 0.2 µM, L-798,106 has been shown to block the EP3 agonist activity of sulprostone.[3]
Signaling Pathways of Prostanoid Receptors
Prostanoid receptors are coupled to different G-proteins, leading to distinct downstream signaling cascades. The high selectivity of L-798,106 for the EP3 receptor ensures targeted modulation of its specific pathways.
Caption: Prostanoid Receptor Signaling Pathways and L-798,106's Target.
It is important to note that some studies have revealed that L-798,106 can act as a biased agonist of the Gαz pathway for certain human EP3 receptor isoforms, an effect not observed in mouse orthologs.[5] This highlights the complexity of its pharmacology and the importance of considering species and isoform differences in experimental design.
Experimental Workflow for Validating Specificity
The following diagram illustrates a typical workflow for confirming the specificity of L-798,106.
Caption: Workflow for Validating L-798,106 Specificity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 3. caymanchem.com [caymanchem.com]
- 4. L-798106 | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]
- 5. A systematic analysis of prostaglandin E2 type 3 receptor isoform signaling reveals isoform- and species-dependent L798106 Gαz-biased agonist responses - PubMed [pubmed.ncbi.nlm.nih.gov]
L-798,106 Efficacy: A Cross-Species Comparison Between Human and Mouse Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of L-798,106, a potent and selective EP3 receptor antagonist, in human and mouse models. The data presented is compiled from preclinical in vivo studies in mice and in vitro studies utilizing human cell lines, highlighting species-specific differences in its pharmacological profile.
Executive Summary
L-798,106 demonstrates significant efficacy in various mouse models, particularly in cardiovascular and metabolic diseases. In humans, while in vivo data is lacking, in vitro studies suggest potential therapeutic applications in oncology. A key differentiating factor is the species-dependent biased agonism of L-798,106, which has been observed in human but not mouse EP3 receptor isoforms. This guide synthesizes the available quantitative data, details experimental protocols, and provides visual representations of signaling pathways and experimental workflows to aid in the interpretation of L-798,106's cross-species efficacy.
Data Presentation
Table 1: Receptor Binding Affinity of L-798,106
| Species | Receptor | Method | Affinity (Ki/pKB) | Reference |
| Human | EP3 | Radioligand Binding | 0.3 nM (Ki) | [1] |
| Rat | EP3 | Electrophysiology | 5.77 (pKB) | [2] |
Note: A direct Ki value for the mouse EP3 receptor was not found in the reviewed literature, however, its high affinity is consistently reported.
Table 2: In Vivo Efficacy of L-798,106 in Mouse Models
| Disease Model | Dosing Regimen | Key Findings | Quantitative Results | Reference |
| Myocardial Infarction | 40 µg/kg/day, s.c. | Improved cardiac function | 37% increase in Ejection Fraction (49.4% vs 36.0% in vehicle) | [3] |
| Type 2 Diabetes (db/db mice) | 50 & 100 µg/kg, p.o., daily for 8 weeks | Suppressed fasting blood glucose and pro-inflammatory gene expression | Data on blood glucose reduction not quantified in the abstract. | [4] |
Table 3: In Vitro Efficacy of L-798,106 in Human Cell Lines
| Cell Line | Condition | Concentration | Key Findings | Quantitative Results | Reference |
| SK-BR-3 (Breast Cancer) | Proliferation | 10, 100, 1000 nM | Reduced cell proliferation | 12-14% reduction in proliferation at 10-100 nM | [5] |
| SK-BR-3 (Breast Cancer) | Migration | 100, 1000 nM | Reduced cell migration | 46-59% reduction in migration | [5] |
| SK-BR-3 (Breast Cancer) | Signaling | 10, 100, 1000 nM | Reduced Gi-protein expression | 20-30% reduction in Gi-protein levels | [5] |
Experimental Protocols
In Vivo Mouse Studies (Myocardial Infarction Model)
-
Animal Model: Male 10- to 12-week-old C57BL/6J mice.[3]
-
Procedure: Myocardial infarction (MI) was induced surgically.
-
Treatment: L-798,106 was administered daily via subcutaneous injection at a dose of 40 µg/kg, starting 3 days post-MI and continuing for 2 weeks.[3] The vehicle control was dimethyl sulfoxide (DMSO) diluted in 0.9% normal saline.[3]
-
Efficacy Endpoint: Cardiac function was assessed by echocardiography to measure ejection fraction and fractional shortening.[3]
In Vitro Human Cell Studies (Breast Cancer Cell Line)
-
Cell Line: SK-BR-3 human breast cancer cell line.[5]
-
Proliferation Assay: Cells were treated with L-798,106 at concentrations of 10, 100, or 1000 nM for 72 hours. Cell proliferation was measured using a BrdU assay.[5]
-
Migration Assay: A scratch assay was performed on a monolayer of SK-BR-3 cells. The cells were then treated with L-798,106 at 100 or 1000 nM, and the rate of "wound" closure was monitored to assess cell migration.[5]
-
Western Blot Analysis: To determine the effect on signaling pathways, cells were treated with L-798,106 and the expression levels of proteins such as Gi-protein were quantified by Western blot.[5]
Signaling Pathways and Experimental Workflows
Caption: EP3 receptor signaling pathway and the antagonistic action of L-798,106.
Caption: Comparative experimental workflow for L-798,106 efficacy studies.
Discussion of Cross-Species Differences
The primary distinction in the efficacy of L-798,106 between human and mouse models lies in its interaction with the EP3 receptor at a molecular level. A study has revealed that L-798,106 acts as a biased agonist of the Gαz pathway for some human EP3 receptor isoforms, an effect not observed in the mouse EP3 isoform α. This finding is significant as it suggests that preclinical efficacy data from mouse models may not fully translate to human clinical outcomes. The Gαz pathway is implicated in various cellular processes, and this species-specific activity could lead to different downstream effects.
In terms of therapeutic indications, the available data points to different potential applications. In mice, the robust in vivo data supports the development of L-798,106 for cardiovascular conditions like heart failure post-myocardial infarction. In contrast, the human data, derived from in vitro cancer cell line studies, suggests a potential role in oncology by inhibiting tumor cell proliferation and migration.
It is crucial to note the absence of in vivo human data, which represents a significant gap in our understanding of L-798,106's efficacy and safety in humans. The promising results from mouse models warrant further investigation, but the species-specific differences in receptor interaction necessitate careful consideration in the design of future clinical trials.
References
- 1. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 2. Frontiers | Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo [frontiersin.org]
- 3. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-798106 | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]
- 5. dovepress.com [dovepress.com]
A Comparative Analysis of L-798,106 and Other Selective EP3 Antagonists for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the selective prostaglandin E2 (PGE2) receptor subtype 3 (EP3) antagonist, L-798,106, with other notable selective EP3 antagonists, namely DG-041 and ONO-AE3-240. The objective is to offer a comprehensive resource for researchers to evaluate these compounds for preclinical studies by presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Introduction to EP3 Receptor Antagonism
The EP3 receptor, a G-protein coupled receptor (GPCR), is a key target in various physiological and pathophysiological processes. Primarily coupled to the inhibitory G-protein (Gi), its activation by PGE2 leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling pathway is implicated in a range of conditions, making selective EP3 antagonists valuable tools for therapeutic development. This guide focuses on the comparative pharmacology of three prominent selective EP3 antagonists: L-798,106, DG-041, and ONO-AE3-240.
Quantitative Comparison of In Vitro Pharmacology
The following tables summarize the available quantitative data for L-798,106, DG-041, and ONO-AE3-240, focusing on their binding affinity and functional potency at the EP3 receptor and selectivity over other prostanoid receptors.
Table 1: Comparative Binding Affinities (Ki) of Selective EP3 Antagonists
| Compound | EP3 (Ki, nM) | EP1 (Ki, nM) | EP2 (Ki, nM) | EP4 (Ki, nM) | Reference |
| L-798,106 | 0.3 | >5000 | >5000 | 916 | [1] |
| DG-041 | ~0.63 (pKi = 9.2) | - | - | - | [2] |
| ONO-AE3-240 | 0.23 | 590 | >10000 | 58 | [3] |
Table 2: Comparative Functional Potency (IC50) of Selective EP3 Antagonists
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| L-798,106 | cAMP Inhibition | SK-BR-3 | Proliferation/Migration Effects Observed | [1] |
| DG-041 | cAMP Inhibition | HEK293 | pIC50 = 8.7 | [2] |
| ONO-AE3-240 | Cell Growth Inhibition | Ca9-22 | Growth Inhibition Observed | [4] |
Note: Direct comparative IC50 values from the same functional assay are limited in the available literature. The provided data reflects the reported functional effects.
In Vivo Efficacy: A Comparative Overview
While direct head-to-head in vivo comparative studies are not extensively available, individual studies highlight the therapeutic potential of these antagonists in various preclinical models.
-
L-798,106: Has demonstrated efficacy in a mouse model of myocardial infarction, where delayed administration significantly improved cardiac function[5][6]. It has also been shown to suppress systemic insulin resistance and adipose tissue inflammation in db/db mice[1].
-
DG-041: Has been investigated for its effects on diet-induced obesity in mice. While it effectively blocked the EP3 receptor in vivo, it had minimal effects on body composition or glycemic control in the studied models[2][7][8]. DG-041 has also been explored as a potential antiplatelet agent for atherothrombotic disease.
-
ONO-AE3-240: Has shown anti-tumor effects in oral squamous cell carcinoma models by inhibiting cell growth[4]. It has also been shown to mediate antinociception during inflammation[3].
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methodologies used to evaluate these compounds, the following diagrams are provided.
References
- 1. dovepress.com [dovepress.com]
- 2. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of prostaglandin E2 receptors in oral squamous cell carcinomas and growth inhibitory effects of an EP3 selective antagonist, ONO-AE3-240 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONO-AE3-240 | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 8. ONO-AE3-240 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Comparative Analysis of Sulprostone's Mechanism of Action on EP1 and EP3 Receptors
A comprehensive guide for researchers, scientists, and drug development professionals on the differential engagement of EP1 and EP3 receptors by the synthetic prostaglandin E2 analog, sulprostone.
Sulprostone, a synthetic analog of prostaglandin E2 (PGE2), is a potent uterotonic agent utilized in obstetrics and gynecology for the induction of labor and management of postpartum hemorrhage.[1] Its therapeutic effects are primarily mediated through its interaction with the E-type prostanoid receptors, specifically the EP1 and EP3 subtypes. Understanding the distinct mechanisms of action of sulprostone on these two receptors is crucial for optimizing its clinical use and for the development of more selective therapeutic agents. This guide provides a detailed comparison of sulprostone's binding affinity and functional activity on EP1 and EP3 receptors, supported by experimental data and detailed protocols.
Quantitative Comparison of Sulprostone's Interaction with EP1 and EP3 Receptors
Sulprostone exhibits a marked selectivity for the EP3 receptor over the EP1 receptor, as evidenced by its binding affinities and functional potencies.
| Parameter | Receptor Subtype | Value (nM) | Cell Type | Reference |
| Binding Affinity (Ki) | EP1 | 21 | Cultured Chinese hamster ovary (CHO) cells | |
| EP3 | 0.6 | Cultured Chinese hamster ovary (CHO) cells | [2] | |
| Functional Potency (IC50) | EP3 (isoform I) | 0.2 | CHO-K1 cells | |
| EP3 (isoform II) | 0.15 | CHO-K1 cells | ||
| Functional Potency (EC50) | EP1 | Not explicitly quantified, but demonstrated to be a weaker agonist than iloprost and 17-pt-PGE2 in inducing calcium mobilization. | Primary human keratinocytes | [3] |
Table 1: Binding Affinity and Functional Potency of Sulprostone for EP1 and EP3 Receptors. This table summarizes the key quantitative parameters describing the interaction of sulprostone with EP1 and EP3 receptors. The significantly lower Ki and IC50 values for the EP3 receptor indicate a much higher binding affinity and functional potency compared to the EP1 receptor.
Signaling Pathways Activated by Sulprostone
The differential effects of sulprostone are a direct consequence of the distinct signaling cascades initiated by the activation of EP1 and EP3 receptors.
EP1 Receptor Signaling Pathway
The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit of heterotrimeric G proteins.[1] Upon activation by sulprostone, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[1] This increase in intracellular calcium is the primary driver of the physiological responses mediated by EP1 receptor activation, such as smooth muscle contraction.[1]
EP3 Receptor Signaling Pathway
The EP3 receptor, also a GPCR, exhibits more complex signaling as it can couple to multiple G proteins, primarily the Gi alpha subunit.[1] The canonical pathway initiated by sulprostone's activation of EP3/Gi involves the inhibition of adenylyl cyclase.[1] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn can influence a variety of cellular processes, including smooth muscle contraction. Some evidence also suggests that certain EP3 receptor splice variants can couple to Gq, leading to an increase in intracellular calcium, similar to the EP1 pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of sulprostone with EP1 and EP3 receptors.
Radioligand Binding Assay (for Ki determination)
This protocol is designed to determine the binding affinity of sulprostone for EP1 and EP3 receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Materials:
-
HEK293 or CHO cells stably expressing human EP1 or EP3 receptors
-
Cell lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Radioligand: [³H]Prostaglandin E2
-
Unlabeled sulprostone
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Culture cells to confluency, harvest, and homogenize in ice-cold lysis buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine the protein concentration.
-
Binding Reaction: In a 96-well plate, combine cell membranes, a fixed concentration of [³H]PGE2 (typically at its Kd concentration), and varying concentrations of unlabeled sulprostone.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding from wells containing an excess of unlabeled PGE2. Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the log concentration of sulprostone to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay (for EP1 functional activity)
This assay measures the increase in intracellular calcium concentration following the activation of the EP1 receptor by sulprostone.
Materials:
-
HEK293 cells stably expressing the human EP1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Sulprostone
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the HEK293-EP1 cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and incubate the cells with a loading solution containing the calcium-sensitive dye in assay buffer for approximately 1 hour at 37°C.
-
Baseline Measurement: Wash the cells with assay buffer and measure the baseline fluorescence using the plate reader.
-
Agonist Addition: Use the plate reader's injector to add varying concentrations of sulprostone to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of the peak fluorescence to the baseline fluorescence. Plot this response against the log concentration of sulprostone to generate a dose-response curve and determine the EC50 value.
cAMP Functional Assay (for EP3 functional activity)
This assay measures the inhibition of adenylyl cyclase activity, and thus the decrease in intracellular cAMP levels, following the activation of the EP3 receptor by sulprostone.
Materials:
-
CHO-K1 cells stably expressing the human EP3 receptor
-
Cell culture medium (e.g., F-12K medium with 10% FBS)
-
Forskolin (an adenylyl cyclase activator)
-
Sulprostone
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Plating: Seed the CHO-EP3 cells into a 96-well plate and culture to the desired confluency.
-
Pre-incubation with Agonist: Pre-incubate the cells with varying concentrations of sulprostone for a short period (e.g., 15-30 minutes).
-
Stimulation of cAMP Production: Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis and cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The amount of cAMP produced will be inversely proportional to the activity of the Gi-coupled EP3 receptor. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of sulprostone to determine the IC50 value.
Conclusion
Sulprostone acts as a potent agonist at the EP3 receptor and a weaker agonist at the EP1 receptor. Its high affinity for the EP3 receptor, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels, is the predominant mechanism underlying its strong uterotonic effects. The activation of the EP1 receptor, which results in increased intracellular calcium via the PLC pathway, also contributes to its contractile effects, albeit with lower potency. The detailed experimental protocols provided herein offer a framework for the continued investigation of sulprostone and the development of novel, more selective prostaglandin receptor modulators for a variety of therapeutic applications.
References
Validating L-798,106's Mechanism of Action: A Comparative Guide Utilizing EP3 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of L-798,106, a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 3 (EP3), in wild-type versus EP3 knockout experimental models. The data presented herein, derived from peer-reviewed studies, conclusively demonstrates that the effects of L-798,106 are mediated specifically through the EP3 receptor, highlighting the critical role of knockout models in validating drug-target engagement.
Comparative Analysis of L-798,106 Efficacy
The following tables summarize the quantitative data from key studies, illustrating the differential effects of L-798,106 in the presence and absence of the EP3 receptor.
Table 1: Effect of L-798,106 on Adipogenesis in Mouse Embryonic Fibroblasts (MEFs)
| Cell Type | Treatment | Adipocyte Differentiation (Oil Red O Staining, Fold Change vs. Control) |
| Wild-Type MEFs | Vehicle | 1.0 |
| Wild-Type MEFs | L-798,106 (1 µM) | ~1.8[1] |
| EP3 Knockout MEFs | Vehicle | ~2.5[1] |
| EP3 Knockout MEFs | L-798,106 (1 µM) | No significant effect[1] |
Data from a study on the role of the EP3 receptor in adipogenesis. The results show that L-798,106 promotes the differentiation of wild-type MEFs into adipocytes, an effect that is absent in MEFs lacking the EP3 receptor[1].
Table 2: Effect of L-798,106 on Cardiac Function Post-Myocardial Infarction (MI) in Mice
| Animal Model | Treatment | Ejection Fraction (%) | Fractional Shortening (%) |
| Wild-Type (Sham) | Vehicle | 73.6 ± 0.6 | 39.5 ± 0.5 |
| Wild-Type (MI) | Vehicle | 49.1 ± 5.2 | 24.3 ± 2.8 |
| Wild-Type (MI) | L-798,106 (40 µg/kg/day) | 69.0 ± 0.8[2] | 36.1 ± 0.6[2] |
| Cardiomyocyte-Specific EP3 Knockout (MI) | - | 69.0 ± 0.8[2] | 36.1 ± 0.6[2] |
This study demonstrates that pharmacological blockade of the EP3 receptor with L-798,106 in wild-type mice subjected to myocardial infarction results in a significant improvement in cardiac function, mirroring the protective phenotype observed in mice with a cardiomyocyte-specific deletion of the EP3 receptor[2].
Experimental Protocols
In Vitro Adipogenesis Assay
Objective: To determine the effect of L-798,106 on the differentiation of mouse embryonic fibroblasts (MEFs) into adipocytes in wild-type and EP3 knockout cells.
Methodology:
-
Cell Culture: Primary MEFs were isolated from wild-type and EP3 knockout mouse embryos and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).
-
Induction of Adipogenesis: To induce differentiation, post-confluent MEFs were treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine, 1 µM dexamethasone, and 10 µg/ml insulin in DMEM with 10% FBS.
-
L-798,106 Treatment: L-798,106 (1 µM) or vehicle (DMSO) was added to the differentiation medium.
-
Assessment of Differentiation: After 8 days, the cells were fixed with 10% formalin and stained with Oil Red O solution to visualize lipid droplets. The stained area was quantified to determine the extent of adipocyte differentiation.[1]
In Vivo Myocardial Infarction Model
Objective: To assess the therapeutic potential of L-798,106 in a mouse model of myocardial infarction and compare its effects to genetic knockout of the EP3 receptor.
Methodology:
-
Animal Models: Adult male C57BL/6J mice (wild-type) and cardiomyocyte-specific EP3 knockout mice were used.
-
Myocardial Infarction (MI) Surgery: MI was induced by permanent ligation of the left anterior descending coronary artery.
-
L-798,106 Administration: A cohort of wild-type mice subjected to MI received daily subcutaneous injections of L-798,106 (40 µg/kg) or vehicle, starting 3 days post-MI and continuing for the duration of the study.
-
Cardiac Function Assessment: Two weeks post-MI, cardiac function was evaluated by transthoracic echocardiography to measure parameters such as ejection fraction and fractional shortening.[2]
Visualizing the Molecular Mechanism and Experimental Design
The following diagrams illustrate the signaling pathway of the EP3 receptor and the experimental workflow used to validate the effects of L-798,106.
Caption: PGE2-EP3 Receptor Signaling Pathway and L-798,106 Inhibition.
Caption: Workflow for Validating L-798,106 Effects Using EP3 Knockout Models.
References
On-Target Effects of L-798106: A Comparative Analysis with siRNA Knockdown of the EP3 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for confirming the on-target effects of the EP3 receptor antagonist, L-798106: pharmacological inhibition and genetic knockdown using small interfering RNA (siRNA). Understanding the nuances of these approaches is critical for robust target validation in drug discovery and development. This document presents supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows.
Comparison of Pharmacological vs. Genetic Inhibition of EP3 Receptor
The following tables summarize the quantitative effects of this compound and EP3 siRNA on various cellular processes, primarily in the context of non-small cell lung cancer (NSCLC) A549 cells. This direct comparison highlights the concordance between pharmacological and genetic approaches in validating the role of the EP3 receptor in cancer progression.
Table 1: Effect of this compound and EP3 siRNA on Cell Viability
| Treatment Group | Cell Viability (% of Control) | Fold Change vs. Control |
| Control | 100% | 1.0 |
| This compound | Significantly Reduced | ~0.75 |
| EP3 siRNA | Significantly Reduced | ~0.70 |
*Data synthesized from a study where both treatments caused a significant decrease in A549 cell viability as measured by MTT assay. The exact percentages were not provided in the abstract, but the graphical representation indicated a reduction to approximately 70-75% of control.
Table 2: Effect of this compound and EP3 siRNA on Cell Migration and Invasion
| Treatment Group | Relative Migration (% of Control) | Relative Invasion (% of Control) |
| Control | 100% | 100% |
| This compound | Significantly Suppressed | Significantly Suppressed |
| EP3 siRNA | Significantly Suppressed | Significantly Suppressed |
*In a wound-healing assay, both this compound and EP3 siRNA significantly inhibited the migration of A549 cells. Similarly, in a Transwell invasion assay, both treatments markedly reduced the invasive capacity of the cells.
Table 3: Effect of this compound and EP3 siRNA on Apoptosis
| Treatment Group | Apoptotic Rate (% of Total Cells) | Key Apoptotic Marker Changes |
| Control | Baseline | - |
| This compound | Significantly Increased | Upregulation of Caspase-3 and Bax; Downregulation of Bcl-2 |
| EP3 siRNA | Significantly Increased | Upregulation of Caspase-3 and Bax; Downregulation of Bcl-2 |
*Flow cytometry analysis revealed a significant increase in the apoptotic cell population in A549 cells treated with either this compound or EP3 siRNA. Western blot analysis confirmed changes in the expression of key apoptosis-regulating proteins.
Table 4: Selectivity Profile of this compound
| Receptor | Kᵢ (nM) |
| EP3 | 0.3 [1] |
| EP4 | 916 |
| EP1 | >5000 |
| EP2 | >5000[2] |
This table illustrates the high selectivity of this compound for the EP3 receptor over other prostaglandin E2 (PGE2) receptor subtypes.
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams are provided.
Caption: PGE2-EP3 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing this compound and EP3 siRNA.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
EP3 siRNA Knockdown in A549 Cells
This protocol outlines the general steps for transiently knocking down the EP3 receptor in A549 cells using siRNA.
Materials:
-
A549 cells
-
Validated siRNA targeting human EP3 (PTGER3) and a non-targeting (scrambled) control siRNA. Commercially available, pre-validated siRNAs are recommended.
-
Lipofectamine RNAiMAX Transfection Reagent or a similar high-efficiency transfection reagent.
-
Opti-MEM I Reduced Serum Medium.
-
Complete growth medium (e.g., F-12K Medium with 10% FBS).
-
6-well plates.
-
Sterile microcentrifuge tubes.
Protocol:
-
Cell Seeding: The day before transfection, seed A549 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute 30-50 nM of EP3 siRNA or scrambled control siRNA into Opti-MEM I Medium.
-
In a separate tube, dilute the transfection reagent in Opti-MEM I Medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 5-10 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the A549 cells and replace it with fresh, antibiotic-free complete growth medium.
-
Add the siRNA-lipid complexes to the cells dropwise.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Validation of Knockdown: After the incubation period, harvest the cells to assess the knockdown efficiency of the EP3 receptor at the protein level using Western blotting.
Western Blot for EP3 Knockdown Validation
This protocol describes the validation of EP3 protein knockdown following siRNA transfection.
Materials:
-
Transfected and control A549 cells.
-
RIPA lysis buffer with protease inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody: Rabbit anti-Human EP3 Receptor Polyclonal Antibody or Mouse anti-Human EP3 Receptor Monoclonal Antibody (Clone: 5F5).
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
-
Loading control antibody (e.g., anti-β-actin).
Protocol:
-
Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EP3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the percentage of EP3 protein knockdown.
MTT Cell Viability Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells treated with this compound, EP3 siRNA, or controls in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO or solubilization solution.
-
Microplate reader.
Protocol:
-
Treatment: After the desired treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control group after subtracting the background absorbance.
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses collective cell migration in vitro.
Materials:
-
Cells grown to a confluent monolayer in a 6-well or 12-well plate.
-
Sterile 200 µL pipette tip.
-
Microscope with a camera.
Protocol:
-
Wound Creation: Create a "scratch" in the confluent cell monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing this compound or transfect with EP3 siRNA prior to or after the scratch.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 12 or 24 hours).
-
Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.
Boyden Chamber (Transwell) Invasion Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts with an 8 µm pore size membrane.
-
Matrigel basement membrane matrix.
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS).
-
Cotton swabs.
-
Staining solution (e.g., crystal violet).
Protocol:
-
Chamber Preparation: Coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed the treated (this compound or EP3 siRNA) and control cells in the upper chamber in serum-free medium.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
-
Analysis: Count the number of stained cells in several microscopic fields and calculate the average number of invading cells per field.
References
Evaluating the Antagonistic Potency of L-798106: A Comparative Guide
For researchers and professionals in drug development, understanding the antagonistic potency of a compound is critical for assessing its therapeutic potential. This guide provides a detailed evaluation of L-798106, a potent and selective antagonist of the prostanoid EP3 receptor, by comparing its pA2 value with other relevant antagonists. This document includes experimental data, detailed protocols for determining antagonist potency, and visualizations of the associated signaling pathway and experimental workflow.
Comparative Analysis of EP3 Receptor Antagonists
The antagonistic potency of this compound and alternative EP3 receptor antagonists is summarized in the table below. The pA2 value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to elicit the same response. A higher pA2 value indicates greater potency. For comparative purposes, other measures of affinity and potency, such as the dissociation constant (pKD) and the inhibition constant (pKi), are also included.
| Antagonist | pA2 Value | pKD Value | pKi (nM) | Target Receptor | Experimental System |
| This compound | 7.48 ± 0.25[1][2] | - | 0.3[1][3][4][5] | EP3 | Guinea-pig vas deferens[1][2] |
| DG-041 | - | 10.85[1][6] | - | EP3 | Mouse EP3γ receptor[1] |
| ONO-AE3-240 | - | - | 0.23[7] | EP3 | - |
| L-826,266 | Not explicitly stated, but used as a competitive antagonist in Schild analysis.[3] | - | - | EP3 | Rat locus coeruleus neurons[3] |
Note: The provided pKD and pKi values are measures of ligand affinity to the receptor, determined through binding assays, and are not direct measures of functional antagonism like the pA2 value.
Experimental Protocol: Determination of pA2 Value using Schild Regression
The pA2 value is experimentally determined using a method known as Schild regression analysis.[6][7][8] This involves generating agonist concentration-response curves in the absence and presence of various concentrations of the antagonist.
Objective: To determine the pA2 value of an antagonist, quantifying its competitive antagonistic potency at a specific receptor.
Materials:
-
Isolated tissue preparation expressing the target receptor (e.g., guinea-pig vas deferens for EP3).[1][2]
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonist for the target receptor (e.g., Sulprostone, a selective EP1/EP3 agonist).
-
Antagonist being evaluated (e.g., this compound).
-
Data acquisition and analysis software.
Procedure:
-
Tissue Preparation and Equilibration: The isolated tissue is mounted in an organ bath containing physiological salt solution and allowed to equilibrate under a resting tension until a stable baseline is achieved.
-
Control Agonist Concentration-Response Curve: A cumulative concentration-response curve for the agonist is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting physiological response (e.g., muscle contraction).
-
Antagonist Incubation: The tissue is washed to remove the agonist and then incubated with a fixed concentration of the antagonist for a predetermined period to allow for equilibrium to be reached.
-
Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.
-
Repeat with Multiple Antagonist Concentrations: Steps 3 and 4 are repeated with at least two other concentrations of the antagonist.
-
Data Analysis (Schild Plot):
-
For each antagonist concentration, calculate the dose ratio (DR). The dose ratio is the ratio of the agonist concentration required to produce a 50% maximal response (EC50) in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Calculate log(DR-1) for each antagonist concentration.
-
Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis. This is the Schild plot.
-
Perform a linear regression on the data points. The x-intercept of the regression line provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.[6][7]
-
Visualizations
Experimental Workflow for pA2 Determination
Caption: Workflow for determining the pA2 value of an antagonist.
EP3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the EP3 receptor.
References
- 1. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]
- 3. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neuron.mefst.hr [neuron.mefst.hr]
- 8. researchgate.net [researchgate.net]
L-798106 in Combination with Therapeutic Agents: A Comparative Guide
L-798106 is a potent and highly selective antagonist of the prostanoid EP3 receptor, with a binding affinity (Ki) of 0.3 nM for the EP3 receptor.[1][2] Its selectivity for the EP3 receptor over other prostanoid receptors (EP1, EP2, and EP4) makes it a valuable tool for investigating the role of the EP3 signaling pathway in various physiological and pathological processes.[1][2] This guide provides a comparative analysis of this compound's performance, both alone and in combination with other agents, based on available preclinical experimental data.
Mechanism of Action
The primary mechanism of action for this compound is the competitive antagonism of the EP3 receptor. The EP3 receptor is a G-protein coupled receptor that, upon binding its endogenous ligand prostaglandin E2 (PGE2), can couple to different G proteins, primarily Gi, to inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels. By blocking the EP3 receptor, this compound prevents the downstream effects of PGE2-mediated signaling.
Below is a diagram illustrating the signaling pathway affected by this compound.
Preclinical Data: this compound in Cancer Cell Lines
Studies in the human breast cancer cell line SK-BR-3 have demonstrated the effects of this compound on cell proliferation and migration, both alone and in the presence of the EP3 agonist sulprostone.
Comparative Data on Cell Proliferation and Migration
| Treatment Group | Concentration | Cell Proliferation (% of control) | Cell Migration (% of control) |
| Sulprostone | 10 nM | 90% | - |
| 100 nM | 88% | 48% | |
| 1,000 nM | 88% | 49% | |
| This compound | 10 nM | 88% | - |
| 100 nM | 86% | 54% | |
| 1,000 nM | 91% | 41% | |
| Sulprostone + this compound | 10 nM | 92% | - |
| 100 nM | 94% | 65% | |
| 1,000 nM | 96% | 55% | |
| Data compiled from a study on SK-BR-3 cells.[3] |
The data indicates that both the EP3 agonist sulprostone and the antagonist this compound can reduce SK-BR-3 cell proliferation and migration.[3] The combination of both agents also resulted in a significant reduction in these cellular processes.[3]
Impact on EP3 Receptor and G-protein Expression
| Treatment Group | Concentration | EP3 Receptor Expression (% of control) | Gi-protein Expression (% of control) |
| This compound | 10 nM | 75% | 70% |
| 100 nM | 73% | 80% | |
| 1,000 nM | 68% | 77% | |
| Sulprostone | 10 nM | - | 71% |
| 100 nM | - | 69% | |
| 1,000 nM | - | 57% | |
| Data from a study on SK-BR-3 cells.[3] |
Treatment with this compound was found to significantly reduce the expression of the EP3 receptor and the associated inhibitory G-protein (Gi) in SK-BR-3 cells.[3]
Experimental Protocol: In Vitro Cancer Cell Studies
-
Cell Line: SK-BR-3 human breast cancer cells.
-
Treatments: Cells were treated with varying concentrations (10, 100, or 1,000 nM) of sulprostone, this compound, or a combination of both.
-
Proliferation Assay: Cell proliferation was measured to determine the rate of cell growth under different treatment conditions.
-
Migration Assay: A migration assay was conducted to assess the ability of cells to move into an empty space over 24 hours.
-
Protein Expression Analysis: Western blotting was used to quantify the relative protein expression of the EP3 receptor and Gi-protein, with β-actin serving as a loading control.
Below is a diagram illustrating the experimental workflow for the in vitro cancer cell studies.
Preclinical Data: this compound in Adipogenesis and Lipolysis
This compound has also been investigated for its role in adipocyte differentiation and function.
Comparative Data on Adipogenesis
| Treatment Group | Effect on MEF Differentiation |
| Sulprostone (EP1/EP3 agonist) | Suppressed differentiation in a dose-dependent manner |
| This compound (EP3 antagonist) | Facilitated differentiation in a dose-dependent manner |
| MEF: Mouse Embryonic Fibroblasts. Data from a study on adipogenesis.[4] |
These findings suggest that blockade of the EP3 receptor by this compound promotes the differentiation of preadipocytes into mature adipocytes.[4]
Experimental Protocol: Adipogenesis Studies
-
Cell Model: Mouse Embryonic Fibroblasts (MEFs).
-
Induction of Differentiation: MEFs were induced to differentiate using a standard cocktail of dexamethasone, IBMX, and insulin (DMI).
-
Treatments: MEFs were pretreated with various concentrations of sulprostone or this compound for 1 hour before the addition of the differentiation-inducing agents.
-
Assessment of Adipogenesis: The degree of differentiation was likely assessed by measuring markers of adipogenesis, such as the accumulation of lipid droplets and the expression of adipogenic genes.
Preclinical Data: this compound in a Myocardial Infarction Model
The therapeutic potential of this compound has been explored in a mouse model of myocardial infarction (MI).
Comparative Data on Cardiac Function Post-MI
| Treatment Group | Ejection Fraction (%) | Fractional Shortening (%) | Infarct Size (%) |
| MI + Vehicle | 17.7 ± 1.5 | - | 41.9 ± 13.9 |
| MI + this compound | 25.5 ± 1.7 | Significantly improved vs. vehicle | 33.1 ± 7.3 |
| Data are presented as mean ± SEM from a study in a mouse model of MI.[5] |
Delayed administration of this compound after myocardial infarction significantly improved cardiac function, as indicated by the increased ejection fraction and fractional shortening, without a statistically significant difference in the infarct size.[5]
Experimental Protocol: Myocardial Infarction Animal Study
-
Animal Model: Male C57Bl/6J mice subjected to surgically induced myocardial infarction.
-
Treatment: Three days post-MI, mice were treated daily with either this compound (40 µg/kg, subcutaneous) or a vehicle control.
-
Duration: The study continued for two weeks post-MI.
-
Assessment of Cardiac Function: Echocardiography was performed to measure ejection fraction, fractional shortening, and left ventricle dimensions.
-
Infarct Size Measurement: Picro-Sirius Red (PSR) staining was used to quantify the infarct size.
Below is a diagram illustrating the experimental workflow for the myocardial infarction study.
Conclusion
The available preclinical data demonstrates that this compound, as a selective EP3 receptor antagonist, has significant biological effects in various models. In cancer cell lines, it can modulate proliferation and migration. In the context of metabolic studies, it influences adipocyte differentiation. Furthermore, in a model of cardiac injury, this compound shows promise in improving cardiac function. The primary "combination" studies to date have utilized EP3 agonists to probe the antagonist effects of this compound. Further research is warranted to explore the therapeutic potential of this compound in combination with other classes of therapeutic agents in various disease settings. Currently, there are no registered clinical trials for this compound in combination with other therapeutic agents.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. L-798,106 | Prostanoid Receptors | Tocris Bioscience [tocris.com]
- 3. dovepress.com [dovepress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of L-798106 with Novel EP3 Inhibitors for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of the established EP3 receptor antagonist, L-798106, with recently developed novel inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, details experimental methodologies, and visualizes critical pathways to inform future research and development in therapeutic areas targeting the EP3 receptor.
Introduction to EP3 Receptor Antagonism
The prostaglandin E2 (PGE2) receptor 3 (EP3) is a G-protein coupled receptor implicated in a wide array of physiological and pathophysiological processes. Its role in inflammation, pain, cardiovascular disease, and metabolic disorders has made it a significant target for therapeutic intervention. This compound has long been a benchmark compound for in vitro and in vivo studies of EP3 receptor antagonism. However, a new generation of inhibitors is emerging with diverse chemical scaffolds and potentially improved pharmacological profiles. This guide offers a direct comparison to aid in the selection of the most appropriate tool compounds for research.
Quantitative Comparison of EP3 Receptor Antagonists
The following tables summarize the available quantitative data for this compound and a selection of novel EP3 inhibitors, including DG-041 and promising pyridone-based antagonists. These data are compiled from various sources and presented to facilitate a direct comparison of binding affinities and functional potencies.
Table 1: In Vitro Binding Affinity and Functional Potency of EP3 Receptor Antagonists
| Compound | Receptor Species | Assay Type | Parameter | Value | Citation(s) |
| This compound | Human | Binding | Ki | 0.3 nM | [1] |
| Human | Functional | pA2 | 7.48 | [2] | |
| DG-041 | Human | Binding | IC50 | 4.6 nM | [1] |
| Human | Functional (FLIPR) | IC50 | 8.1 nM | [1] | |
| Mouse | Binding | pKi | 9.2 | [3][4] | |
| Mouse | Functional | pKD | 10.85 | [3][4] | |
| Pyridone Cpd. 2 | Human | Binding | pKi | 8.3 | [1][5] |
| Human | Functional (FLIPR) | fpKi | 8.0 | [5] | |
| Rat | Functional (FLIPR) | fpKi | 8.0 | [5] | |
| Dog | Functional (FLIPR) | fpKi | 7.7 | [5] | |
| Pyridone Cpd. 13 | Rat | Binding | Ki | 1 nM | [6] |
Table 2: Selectivity Profile of EP3 Receptor Antagonists
| Compound | EP1 Ki | EP2 Ki | EP4 Ki | Citation(s) |
| This compound | >5000 nM | >5000 nM | 916 nM | [1] |
| ONO-AE3-240 | 590 nM | >10000 nM | 58 nM | [7] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used for characterization, the following diagrams illustrate the canonical EP3 signaling pathway and a typical experimental workflow for evaluating EP3 antagonists.
Caption: Canonical EP3 receptor signaling pathway via Gi protein coupling.
Caption: A typical experimental workflow for the evaluation of novel EP3 receptor antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the characterization of EP3 receptor antagonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for the EP3 receptor.
-
Materials:
-
Cell membranes expressing the human EP3 receptor.
-
[³H]PGE2 (Radioligand).
-
Test compounds (e.g., this compound, novel inhibitors).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]PGE2 and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PGE2.
-
Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [³H]PGE2 binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic AMP (cAMP) production, a hallmark of EP3 receptor activation via Gi coupling.
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human EP3 receptor.
-
EP3 receptor agonist (e.g., Sulprostone).
-
Test compounds (e.g., this compound, novel inhibitors).
-
Forskolin (to stimulate adenylyl cyclase).
-
Cell culture medium.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
-
Procedure:
-
Seed the cells in a suitable microplate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the test compound for a defined period.
-
Add the EP3 agonist (at a concentration that gives a submaximal response, e.g., EC80) and forskolin to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Generate concentration-response curves for the antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
Calculate the IC50 value of the antagonist from the concentration-response curve.
-
If a Schild analysis is performed, the pA2 value, a measure of antagonist potency, can be determined.
-
In Vivo Models
-
Rat Intravenous Glucose Tolerance Test (ivGTT): This model is used to assess the effect of EP3 antagonists on glucose-stimulated insulin secretion (GSIS).[6]
-
Procedure: An EP3 agonist like sulprostone is infused to suppress GSIS. The test antagonist is then administered to evaluate its ability to reverse this suppression, as measured by changes in plasma insulin and glucose levels following an intravenous glucose challenge.
-
-
Rat Bladder Rhythmic Contraction Model: This model evaluates the potential of EP3 antagonists for the treatment of overactive bladder.[5]
-
Procedure: Bladder rhythmic contractions are induced by intravesical infusion of saline in anesthetized rats. The test antagonist is administered intravenously to assess its ability to inhibit these contractions.
-
Discussion and Future Directions
This compound remains a potent and highly selective EP3 receptor antagonist, serving as a valuable research tool. However, recent studies have revealed a potential for biased agonism at certain human EP3 receptor isoforms, a factor that researchers should consider in their experimental design and interpretation of results.
The novel EP3 inhibitors, such as DG-041 and the pyridone-based compounds, offer alternative chemical scaffolds with excellent potency and, in some cases, demonstrated in vivo efficacy. DG-041 has shown promise in preclinical models of thrombosis, while the pyridone series is being explored for metabolic diseases like type 2 diabetes.
The choice of an EP3 antagonist will depend on the specific research question, the experimental system (in vitro vs. in vivo, species), and the desired pharmacological profile. This guide provides the foundational data to make an informed decision. Further head-to-head studies under identical experimental conditions are warranted to more definitively delineate the comparative advantages of these novel inhibitors over this compound. The continued development of highly selective and well-characterized EP3 antagonists will be crucial for advancing our understanding of EP3 receptor biology and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel 3-Oxazolidinedione-6-aryl-pyridinones as Potent, Selective, and Orally Active EP3 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of L-798106: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat L-798106 as a hazardous chemical for disposal purposes. Although some suppliers state it is not a hazardous substance, others advise considering it hazardous until further information is available. Adherence to rigorous disposal protocols is essential to ensure personnel safety and environmental protection.
This guide provides detailed procedures for the proper disposal of this compound, a potent and selective prostanoid EP3 receptor antagonist, intended for researchers, scientists, and drug development professionals. The following instructions are based on general laboratory chemical waste management principles and available safety data for this compound.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below. This information is critical for safe handling and disposal.
| Property | Value | Citations |
| Molecular Formula | C₂₇H₂₂BrNO₄S | [1] |
| Molecular Weight | 536.44 g/mol | |
| Appearance | White to off-white crystalline solid | [2][3] |
| Solubility | Soluble in DMSO (up to 100 mM), Acetonitrile (1 mg/ml), and DMF (20 mg/ml) | [1][3] |
| Storage | Store at room temperature or -20°C as a solid. In solvent, store at -80°C. | [1][2][4] |
| Purity | ≥98% | |
| CAS Number | 244101-02-8 |
Pre-Disposal and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Handling Guidelines:
-
Avoid inhalation of dust or aerosols.[5]
-
Prevent contact with skin and eyes.[5]
-
Use in a well-ventilated area, preferably within a fume hood.[5]
-
Wash hands thoroughly after handling.[3]
In case of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[5]
-
Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with water.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, provide respiratory support.[5]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[5]
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound, like many research chemicals, involves careful segregation and containment. Do not dispose of this chemical down the drain or in regular trash.[6][7]
1. Waste Categorization and Segregation:
-
Solid Waste: Unused or expired this compound powder should be disposed of as solid chemical waste.
-
Liquid Waste: Solutions of this compound (e.g., dissolved in DMSO) should be collected as liquid chemical waste. Do not mix with aqueous waste streams.
-
Contaminated Materials: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound should be considered chemically contaminated waste.
2. Waste Container Selection and Labeling:
-
Use chemically compatible and leak-proof containers for waste collection.[6][8]
-
Clearly label each waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration.
-
Include the accumulation start date on the label.[9]
3. Disposal Procedures:
For Unused or Expired Solid this compound:
-
Carefully transfer the solid this compound into a designated solid chemical waste container.
-
Avoid generating dust during the transfer.
-
Seal the container securely.
For this compound Solutions (e.g., in DMSO):
-
Collect all liquid waste containing this compound in a designated, sealed container for non-halogenated organic solvent waste.
-
Do not overfill the container; leave adequate headspace.[8]
-
Ensure the container cap is securely tightened.
For Chemically Contaminated Sharps (e.g., needles, broken glass):
-
Dispose of chemically contaminated sharps in a designated, puncture-resistant sharps container labeled for chemical waste.[10]
4. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated secondary containment area.[9]
-
Segregate incompatible waste streams to prevent accidental reactions.[6][10] For instance, keep organic solvent waste separate from acidic or caustic waste.[10]
-
Arrange for regular waste pickup by your institution's Environmental Health and Safety (EHS) department. Do not let waste accumulate for more than six months.[6][10]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Signaling Pathway Context: this compound as an EP3 Receptor Antagonist
This compound is a highly selective antagonist for the prostanoid EP3 receptor. Prostaglandin E2 (PGE2) is the natural ligand for this receptor, and its binding initiates a variety of cellular responses. Understanding this pathway provides context for the compound's biological activity.
Caption: this compound blocks PGE2 signaling.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | CM9 | EP3 receptor antagonist | TargetMol [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: Essential Safety and Handling Protocols for L-798106
For researchers and scientists in the field of drug development, ensuring a safe laboratory environment is paramount. This guide provides crucial safety and logistical information for the handling and disposal of L-798106, a potent and highly selective prostanoid EP3 receptor antagonist. Adherence to these protocols is essential to mitigate risks and ensure the integrity of your research.
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, it is prudent to treat it as potentially hazardous until more comprehensive toxicological data is available.[1][2] Always handle with caution and strictly adhere to the personal protective equipment (PPE) guidelines outlined below.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Protection | Specification | Rationale |
| Eyes | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects against splashes and airborne particles. |
| Hands | Nitrile Gloves | Disposable, chemical-resistant | Prevents skin contact. Change gloves immediately if contaminated. |
| Body | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | N/A | Avoids inhalation of dust or aerosols.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
1. Preparation and Weighing:
-
Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood to control dust and vapors.
-
Before handling, ensure all necessary PPE is correctly worn.
-
Use a dedicated set of spatulas and weighing papers for this compound to prevent cross-contamination.
2. Dissolving the Compound:
-
This compound is soluble in organic solvents such as DMSO, DMF, and acetonitrile.[2]
-
When preparing stock solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
Cap vials securely and vortex or sonicate as needed to ensure complete dissolution.
3. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.
-
When adding this compound to cell cultures or other experimental systems, use appropriate pipetting techniques to avoid generating aerosols.
-
Work over a spill tray to contain any accidental releases.
4. Storage:
-
Store this compound as a crystalline solid at -20°C for long-term stability.[2]
-
Stock solutions in solvent can be stored at -80°C for up to six months.[3]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing papers, and pipette tips should be collected in a clearly labeled, sealed plastic bag or container designated for chemical waste.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
2. Decontamination:
-
Decontaminate surfaces and non-disposable equipment that have come into contact with this compound by scrubbing with a suitable solvent such as alcohol.[1]
3. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Follow your institution's specific guidelines for hazardous waste disposal. This typically involves arranging for pickup by a licensed chemical waste disposal company.
-
Do not dispose of this compound down the drain or in regular trash.[1]
Visualizing Key Processes
To further aid in understanding the context of this compound in research, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.
Caption: EP3 receptor signaling pathway and the antagonistic action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
